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Core Science & Biosynthesis

Foundational

(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine CAS 1006442-29-0 properties

Title: In-Depth Technical Guide on (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS 1006442-29-0): Properties, Reactivity, and Applications in Medicinal Chemistry Executive Summary (4-(4-Chloro-1H-pyrazol-1-yl)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide on (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS 1006442-29-0): Properties, Reactivity, and Applications in Medicinal Chemistry

Executive Summary (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. Featuring a nucleophilic primary aliphatic amine and a lipophilic 4-chloro-pyrazole pharmacophore, this compound is engineered for the rapid assembly of complex molecular architectures, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. This guide provides a comprehensive physicochemical profile, details the mechanistic causality of its reactivity, and establishes self-validating experimental protocols for its integration into advanced synthetic workflows.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of CAS 1006442-29-0 is critical for predicting its behavior in both synthetic environments and biological systems[1].

PropertyValue / Description
Chemical Name (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine
CAS Registry Number 1006442-29-0
Molecular Formula C₁₀H₁₀ClN₃
Molecular Weight 207.66 g/mol
SMILES String C1=C(C=CC(=C1)N2C=C(C=N2)Cl)CN
Purity Standard ≥97% (Typical commercial specification)
Functional Groups Primary amine, aryl chloride, pyrazole heterocycle
Storage Conditions 4°C, protect from light, store under nitrogen

Mechanistic Reactivity & Synthetic Utility

The structural design of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine dictates its synthetic utility.

  • Aliphatic Nucleophilicity: The primary amine is separated from the electron-withdrawing pyrazole-phenyl system by a methylene (-CH₂-) spacer. This isolation preserves the amine's aliphatic character, ensuring it remains highly nucleophilic compared to direct aniline derivatives. This enables rapid, high-yielding participation in amide couplings, reductive aminations, and urea formations.

  • Halogen-Bonding Pharmacophore: The 4-chloro-pyrazole moiety is not merely a structural spacer; it is a critical pharmacophore. The chlorine atom acts as a bioisostere for a methyl group but introduces a highly directional "sigma-hole." This allows the molecule to engage in halogen bonding with backbone carbonyl oxygen atoms within protein binding pockets (e.g., the hinge region of kinases), significantly enhancing binding affinity and target residence time.

Workflow A CAS 1006442-29-0 (Primary Amine) B Amide Coupling (HATU, DIPEA, DMF) A->B C Reductive Amination (NaBH(OAc)3, DCE) A->C D Urea Formation (Isocyanates, DCM) A->D E Target Compound A (Kinase Inhibitor) B->E F Target Compound B (GPCR Ligand) C->F G Target Compound C (Enzyme Modulator) D->G

Synthetic workflow illustrating the bifunctional reactivity of CAS 1006442-29-0.

Experimental Protocols: Standardized Workflows

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and built-in quality control checkpoints.

Protocol A: HATU-Mediated Amide Coupling HATU is selected over traditional carbodiimides (like EDC/DCC) due to its extraordinary coupling efficiency, which is driven by a neighboring group effect from the pyridine nitrogen atom that stabilizes the incoming amine via a 7-membered cyclic transition state ()[2].

  • Step 1: Activation. Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Causality: DMF provides the high dielectric constant necessary to solvate the highly polar OAt-active ester intermediate[2].

  • Step 2: Deprotonation. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes at room temperature. Causality: DIPEA deprotonates the carboxylic acid to initiate attack on the uronium carbon of HATU, forming the active ester[3].

  • Step 3: Amine Addition. Add (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (1.1 equiv) to the mixture. Stir for 2-4 hours.

  • Step 4: Self-Validation (LC-MS). Withdraw a 5 µL aliquot, quench in 100 µL of MeOH, and inject into the LC-MS. Validation: The reaction is complete when the active ester mass disappears and the product mass (M+H) dominates the chromatogram.

  • Step 5: Workup. Dilute with EtOAc and wash sequentially with saturated NaHCO₃, 1M HCl, and brine to remove the tetramethylurea and HOAt byproducts.

Protocol B: Reductive Amination Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent because it is mild and selectively reduces the intermediate iminium ion without reducing the starting aldehyde ()[4].

  • Step 1: Imine Formation. Combine the target aldehyde (1.0 equiv) and CAS 1006442-29-0 (1.05 equiv) in 1,2-Dichloroethane (DCE, 0.2 M). Causality: DCE is the preferred solvent as it accelerates the reaction and stabilizes the iminium intermediate better than THF[4].

  • Step 2: Catalysis (Optional). Add glacial acetic acid (1.0 equiv) if utilizing a ketone or a sterically hindered aldehyde.

  • Step 3: Reduction. Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir at room temperature for 4-12 hours.

  • Step 4: Self-Validation (TLC/LC-MS). Monitor the disappearance of the aldehyde starting material. Validation: The reaction is self-validating if no primary alcohol byproduct is observed, confirming the chemoselectivity of the triacetoxyborohydride reagent[4].

  • Step 5: Quench & Isolate. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over Na₂SO₄, and concentrate.

Handling, Storage, and Stability

As a primary aliphatic amine, CAS 1006442-29-0 requires rigorous handling protocols to maintain its ≥97% purity specification[1].

  • Atmospheric Sensitivity: The compound must be stored under an inert atmosphere (Nitrogen or Argon)[1]. Exposure to ambient air allows the primary amine to react with atmospheric carbon dioxide, forming insoluble carbamate salts that degrade reaction stoichiometry.

  • Thermal & Photolytic Stability: Store at 4°C and protect from light[1]. Amines are susceptible to photo-oxidation, which can lead to the formation of N-oxides or complex colored polymeric impurities over time.

Systems Biology & Pharmacological Application

When integrated into a larger molecular framework, the (4-chloro-1H-pyrazol-1-yl)phenyl moiety frequently serves as a lipophilic anchor in targeted therapeutics. In kinase inhibitors, for instance, this fragment is uniquely suited to occupy deep, hydrophobic allosteric pockets or the ATP-binding hinge region, effectively shutting down downstream oncogenic signaling pathways.

Pathway L Extracellular Ligand R Receptor Tyrosine Kinase (RTK) L->R Activates K Downstream Kinase (e.g., MEK/ERK) R->K Phosphorylates I Inhibitor Derivative (from CAS 1006442-29-0) I->R Blocks ATP Pocket T Transcription Factors K->T Translocates P Cell Proliferation T->P Induces

Mechanism of action for a hypothetical RTK inhibitor derived from CAS 1006442-29-0.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. ACS Publications. URL:[Link]

  • Wikipedia Contributors. "HATU." Wikipedia, The Free Encyclopedia. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PubMed Central (PMC). URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Workflows for (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern fragment-based drug discovery (FBDD) and medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and medicinal chemistry, the rational selection of bifunctional building blocks is critical for developing robust structure-activity relationships (SAR). (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS: 1820614-50-3) is a highly versatile scaffold combining a halogenated pyrazole moiety with a primary benzylamine[1]. The pyrazole ring serves as an excellent hydrogen bond acceptor and pi-stacking participant, while the primary amine provides a reactive handle for amide coupling, reductive amination, or urea formation.

This whitepaper provides an authoritative guide on the molecular properties, causal synthetic methodologies, and analytical quality control (QC) workflows required to synthesize and validate this compound.

Structural Identity & Physicochemical Profiling

Understanding the exact mass and isotopic distribution of this compound is essential for downstream LC-MS validation. The presence of the chlorine atom yields a characteristic M and M+2 isotopic pattern (approximate 3:1 ratio) in mass spectrometry, which serves as an intrinsic diagnostic marker during synthesis.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine
CAS Registry Number 1820614-50-3 (Free base)
Molecular Formula C₁₀H₁₀ClN₃
Molecular Weight 207.66 g/mol
Monoisotopic Exact Mass 207.0563 Da
Canonical SMILES C1=CC(=CC=C1CN)N2C=C(C=N2)Cl
Salt Form (Commercial) Hydrochloride salt (C₁₀H₁₁Cl₂N₃, MW: 244.12 g/mol )
Predicted LC-MS Adduct [M+H]⁺ m/z 208.06

Synthetic Methodology & Rationale

Synthesizing this target requires a two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by a highly chemoselective nitrile reduction.

Mechanistic Rationale
  • S_NAr Step: 4-fluorobenzonitrile is reacted with 4-chloro-1H-pyrazole. We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). K₂CO₃ is a mild, non-nucleophilic base that quantitatively deprotonates the pyrazole without hydrolyzing the nitrile. DMF, a polar aprotic solvent, leaves the pyrazolate anion highly nucleophilic by selectively solvating the potassium cation.

  • Reduction Step: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided because it frequently causes hydrodehalogenation, stripping the chlorine atom from the pyrazole ring. Instead, we utilize Borane-Tetrahydrofuran (BH₃·THF) or ammonia-borane complexes [2, 3]. Borane selectively reduces the nitrile to the primary amine without disturbing the aryl chloride bond.

Synthesis A 4-Fluorobenzonitrile + 4-Chloro-1H-pyrazole B SNAr Reaction (K2CO3, DMF, 90°C) A->B C Intermediate: 4-(4-Chloro-1H-pyrazol-1-yl)benzonitrile B->C Nucleophilic Substitution D Chemoselective Nitrile Reduction (BH3-THF, Reflux) C->D E Target Compound: (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine D->E Borane Reduction

Figure 1: Two-step synthetic workflow emphasizing chemoselective borane reduction to preserve the aryl chloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)benzonitrile

  • Charge: To an oven-dried round-bottom flask, add 4-chloro-1H-pyrazole (1.0 equiv) and 4-fluorobenzonitrile (1.05 equiv).

  • Solvation & Base: Suspend the reagents in anhydrous DMF (0.2 M). Add finely powdered anhydrous K₂CO₃ (2.0 equiv).

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the fluorobenzonitrile spot indicates completion.

  • Workup: Cool to room temperature and pour the mixture into ice water (5 volumes). The intermediate will precipitate. Filter, wash with cold water, and dry under vacuum to yield the intermediate as a white solid.

Step 2: Borane-Mediated Nitrile Reduction

  • Charge: Dissolve the intermediate (1.0 equiv) in anhydrous THF (0.1 M) under nitrogen at 0 °C.

  • Reduction: Dropwise, add a 1.0 M solution of BH₃·THF (3.0 equiv). The excess borane ensures complete reduction of the nitrile to the primary amine [3].

  • Reaction: Reflux the mixture at 70 °C for 4 hours.

  • Quench (Critical Step): Cool to 0 °C. Carefully quench the excess borane by adding Methanol dropwise until effervescence ceases. This breaks the strong boron-amine complex.

  • Salt Formation: Add 4 M HCl in dioxane (2.0 equiv) and stir for 30 minutes. Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether to yield (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine hydrochloride as a highly pure, stable white powder.

Analytical & Quality Control Workflows

To ensure the compound is suitable for high-throughput screening or downstream synthesis, a rigorous, self-validating analytical workflow must be executed.

QC_Workflow Sample Synthesized Batch LCMS LC-MS Analysis Mass Confirmation (m/z 208.06) Sample->LCMS NMR 1H & 13C NMR Structural Integrity Sample->NMR HPLC HPLC Sample->HPLC Release Batch Release LCMS->Release NMR->Release HPLC->Release

Figure 2: Multiplexed Quality Control workflow required for final batch release.

Analytical Protocols
  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: C18 column, gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid).

    • Validation Criteria: A single sharp peak must be observed. The mass spectrum must show the [M+H]⁺ ion at m/z 208.06 and the [M+2+H]⁺ isotope at m/z 210.06 in a 3:1 ratio, confirming the retention of the chlorine atom [1].

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Validation Criteria: Look for the characteristic singlet of the benzylic protons (-CH₂-NH₂) around 4.0-4.2 ppm (integrating for 2H). The pyrazole protons will appear as two distinct singlets (or finely split doublets) in the downfield aromatic region (7.8 - 8.5 ppm), confirming the 1,4-substitution pattern. The broad peak for the -NH₃⁺ protons (if isolated as the HCl salt) will appear >8.0 ppm.

  • HPLC Purity:

    • Validation Criteria: Area Under the Curve (AUC) at UV 254 nm must be ≥ 98.0%.

References

  • PubChemLite. "1820614-50-3 (C10H10ClN3) - Structural Information and Monoisotopic Mass." Université du Luxembourg. Available at:[Link]

  • Ding, M., et al. "Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane." Journal of Organic Chemistry, 2022, 87, 16230-16235. Available at:[Link]

  • Ramachandran, P. V., et al. "Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane." Molecules (MDPI), 2022, 28(1), 141. Available at:[Link]

Foundational

4-Chloro-1H-pyrazol-1-yl Derivatives: A Strategic Motif in Drug Discovery

This guide details the strategic application of 4-chloro-1H-pyrazol-1-yl derivatives in modern drug discovery. It moves beyond basic synthesis to explore the medicinal chemistry rationale—specifically metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 4-chloro-1H-pyrazol-1-yl derivatives in modern drug discovery. It moves beyond basic synthesis to explore the medicinal chemistry rationale—specifically metabolic stability, electronic modulation, and halogen bonding—that makes this motif a privileged scaffold.

Executive Summary: The "Magic Chloro" Effect

In medicinal chemistry, the pyrazole ring is a ubiquitous scaffold found in blockbuster drugs like Celecoxib and Rimonabant . However, the specific introduction of a chlorine atom at the C4 position (yielding the 4-chloro-1H-pyrazol-1-yl moiety) is a precision tactic used to solve specific liabilities:

  • Metabolic Blocking: The C4 position of a pyrazole is electron-rich and prone to CYP450-mediated oxidation. Chlorination blocks this "soft spot."

  • Electronic Tuning: The electron-withdrawing nature of chlorine modulates the basicity of the N2 nitrogen, affecting hydrogen bond acceptor capability without abolishing it.

  • Halogen Bonding: Unlike fluorine, the chlorine atom possesses a polarizable

    
    -hole, enabling specific directional interactions with backbone carbonyls in target proteins.
    

Physicochemical & Structural Profile

The transition from a hydrogen or methyl group to a chlorine atom at the 4-position alters the molecular landscape significantly.

Table 1: Comparative Properties of 4-Substituted Pyrazoles
Property4-H (Parent)4-Me (Fomepizole)4-Cl (Target)Drug Discovery Impact
Van der Waals Radius 1.20 Å2.00 Å1.75 ÅCl is a steric bioisostere of Methyl but electronically distinct.
Hammett

0.00-0.17+0.23Cl withdraws density, lowering N2 basicity (less likely to be protonated at phys pH).
Lipophilicity (

)
0.00+0.56+0.71Increases permeability; boosts hydrophobic binding energy.
Metabolic Liability High (Oxidation)Moderate (Benzylic-like ox)Low Blocks CYP-mediated hydroxylation at C4.
Halogen Bond Potential NoneNoneHigh Can form

-hole interactions with Lewis bases (C=O, N).

Synthetic Pathways[1][2][3][4]

The construction of 4-chloro-1H-pyrazol-1-yl derivatives generally follows two distinct logical branches: Ring Construction (cyclization) or Scaffold Decoration (coupling).

Diagram 1: Strategic Synthetic Routes

SyntheticRoutes Start1 1,3-Dicarbonyls Intermediate1 Pyrazole Ring Formation Start1->Intermediate1 Cyclization Start2 Aryl/Alkyl Hydrazines Start2->Intermediate1 Step_Chlorination Electrophilic Chlorination (NCS or Oxone/NaCl) Intermediate1->Step_Chlorination Post-Cyclization Product 4-Chloro-1H-pyrazol-1-yl Derivative Step_Chlorination->Product Route A Block 4-Chloro-1H-pyrazole (Building Block) Coupling Chan-Lam Coupling (Cu(OAc)2, Air) Block->Coupling Route B (Preferred for Diversity) Scaffold Scaffold-B(OH)2 (Boronic Acid) Scaffold->Coupling Coupling->Product

Caption: Route A involves building the ring then chlorinating. Route B (Convergent) uses the pre-chlorinated building block via copper-catalyzed coupling.

Validated Experimental Protocols

Protocol A: Chan-Lam Coupling (N-Arylation)

Best for attaching the 4-chloropyrazole motif to aromatic scaffolds late in the synthesis.

Mechanism: Oxidative cross-coupling using Cu(II) to Cu(III) catalytic cycle. Reagents:

  • Substrate: Aryl Boronic Acid (1.0 equiv)

  • Nucleophile: 4-Chloro-1H-pyrazole (1.2 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 – 1.0 equiv)

  • Ligand/Base: Pyridine (2.0 equiv) or Et₃N

  • Solvent: DCM or MeOH (Anhydrous not strictly required)

  • Oxidant: Atmospheric Oxygen (Open flask)

Step-by-Step:

  • Charge: To a round-bottom flask equipped with a stir bar, add Aryl Boronic Acid (1.0 mmol), 4-Chloro-1H-pyrazole (1.2 mmol), and Cu(OAc)₂ (0.2 mmol, 20 mol%).

  • Solvate: Add DCM (5 mL) and Pyridine (2.0 mmol). The solution typically turns a deep blue/green (Cu-amine complex).

  • Oxidate: Stir the reaction vigorously open to air at room temperature. (Optional: Use a balloon of O₂ for faster kinetics).

  • Monitor: Reaction is usually complete in 12–24 hours (TLC/LCMS).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/Cu), then NaHCO₃. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective Chlorination

Used when building the ring from scratch.

Reagents: 1-Substituted-1H-pyrazole, N-Chlorosuccinimide (NCS), Acetonitrile.

  • Dissolve the pyrazole substrate in Acetonitrile (0.5 M).

  • Add NCS (1.05 equiv) portion-wise at Room Temperature.

  • Heat to 60°C for 2 hours.

  • Concentrate and purify.[1] Note: The 4-position is highly activated; regioselectivity is rarely an issue unless the 4-position is blocked.

Medicinal Chemistry Logic: Why 4-Chloro?

Metabolic Stability (The "Soft Spot" Defense)

Unsubstituted pyrazoles are rapidly metabolized by hepatic enzymes (CYP450) via oxidation at the electron-rich C4 carbon.

  • Mechanism: CYP450 generates a radical cation or epoxide at the C4=C5 bond.

  • Solution: The C-Cl bond is strong (approx. 81 kcal/mol) and resistant to oxidative cleavage. It sterically and electronically deactivates the ring toward oxidation.

Halogen Bonding (The "Sigma Hole")

Unlike Hydrogen (electropositive) or Methyl (neutral/steric), Chlorine has a unique electrostatic signature.

  • Anisotropy: The electron density is not uniform. The "tip" of the chlorine atom (distal to the C-Cl bond) is electron-deficient (positive potential,

    
    -hole).
    
  • Interaction: This

    
    -hole can act as a Lewis Acid, accepting electron density from backbone carbonyls (C=O) or water molecules in the binding pocket.
    
  • Geometry: Strictly linear (C—Cl ··· O angle ≈ 180°).

Diagram 2: Pharmacophore Logic & Interactions

SAR_Logic Core 4-Chloro-1H-pyrazol-1-yl Motif Metabolism Metabolic Stability (Blocks CYP450 at C4) Core->Metabolism Lipophilicity Lipophilicity (cLogP) (Increases Permeability) Core->Lipophilicity HalogenBond Halogen Bonding (Sigma-Hole Interaction) Core->HalogenBond Detail_Met Prevents hydroxylation of electron-rich C4 Metabolism->Detail_Met Detail_Halo Linear interaction with Protein C=O (Lewis Base) HalogenBond->Detail_Halo

Caption: The 4-Cl substituent simultaneously addresses stability, permeability, and binding affinity via distinct physicochemical mechanisms.

Case Studies & Applications

Case Study 1: Tolfenpyrad (Agrochemical Cross-Over)

While primarily an insecticide, Tolfenpyrad illustrates the structural necessity of the 4-chloro group.

  • Structure: Contains a 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide core.

  • Role of Cl: Removal of the Chlorine results in a dramatic loss of potency (Complex I inhibition) and rapid degradation in field conditions, validating the metabolic/stability hypothesis.

Case Study 2: Fomepizole Analogs

Fomepizole (4-methylpyrazole) is an alcohol dehydrogenase (ADH) inhibitor used for methanol poisoning.[2][3][4]

  • Optimization: 4-Chloropyrazole is also a potent ADH inhibitor. In drug design, replacing the 4-Me of Fomepizole-like fragments with 4-Cl is a standard "bioisosteric hop" to improve half-life (

    
    ) while maintaining the steric fit within the enzyme active site.
    

References

  • Chan-Lam Coupling Mechanism & Scope

    • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 1998.[5]

  • Halogen Bonding in Drug Discovery

    • Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry, 2013.
  • Metabolic Stability of Pyrazoles

    • Fura, A., et al. "Shifting the Metabolism of a Pyrazole-Based Inhibitor." Drug Metabolism and Disposition, 2018.
  • 4-Chloropyrazole Building Block Properties

    • Sigma-Aldrich/Merck Technical Data Sheet: 4-Chloro-1H-pyrazole (CAS 15878-00-9).

Sources

Exploratory

Therapeutic Potential of Pyrazole-Substituted Benzylamines: A Structural & Functional Analysis

This guide provides an in-depth technical analysis of pyrazole-substituted benzylamines, a privileged scaffold fusion in modern medicinal chemistry. It is designed for researchers and drug development professionals, focu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of pyrazole-substituted benzylamines, a privileged scaffold fusion in modern medicinal chemistry. It is designed for researchers and drug development professionals, focusing on synthetic accessibility, structure-activity relationships (SAR), and therapeutic applications in oncology and CNS disorders.

Executive Summary: The Scaffold Fusion Strategy

In the landscape of small-molecule drug discovery, the fusion of distinct pharmacophores often yields superior efficacy and selectivity. Pyrazole-substituted benzylamines represent a strategic convergence of two high-value motifs:

  • The Pyrazole Ring: A proven bioisostere for aromatic rings and a canonical "hinge-binder" in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). It offers favorable dipole moments and hydrogen-bonding capabilities (donor/acceptor).

  • The Benzylamine Moiety: A versatile linker found in neurotransmitter modulators and protease inhibitors. It provides critical solubility improvements and the ability to penetrate deep hydrophobic pockets while maintaining ionic interactions via the amine nitrogen.

This guide explores how conjugating these two moieties creates a "bivalent" scaffold capable of dual-site binding—simultaneously engaging ATP-binding sites and solvent-exposed regulatory domains.

Medicinal Chemistry & Synthetic Architecture

Retrosynthetic Analysis & Causality

The construction of pyrazole-substituted benzylamines typically follows a convergent synthesis strategy. The choice of pathway depends on the desired substitution pattern (N-linked vs. C-linked pyrazoles).

  • Pathway A (Reductive Amination): Preferred for introducing the benzylamine tail late in the synthesis to diversify the "R" groups for SAR exploration.

  • Pathway B (Suzuki-Miyaura Coupling): Essential when the pyrazole core requires arylation to increase lipophilicity or target engagement.

Validated Synthetic Protocol

Objective: Synthesis of N-(4-(1H-pyrazol-4-yl)benzyl)cyclopropanamine derivatives.

Step-by-Step Methodology:

  • Suzuki Coupling (Core Construction):

    • Reagents: 4-Bromobenzaldehyde (1.0 eq), 4-Pyrazoleboronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Conditions: Degas with N₂ for 10 min. Heat at 90°C for 12 hours.

    • Causality: The use of Pd(dppf)Cl₂ minimizes de-halogenation side reactions common with electron-deficient aryl halides. The biphasic system ensures solubility of the inorganic base.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).

  • Reductive Amination (Linker Installation):

    • Reagents: Intermediate Aldehyde (from Step 1), Cyclopropylamine (1.2 eq), NaBH(OAc)₃ (1.5 eq), AcOH (cat.).

    • Solvent: DCE (1,2-Dichloroethane).

    • Conditions: Stir amine and aldehyde for 1 hour to form imine (monitor by TLC). Add NaBH(OAc)₃ at 0°C, then warm to RT overnight.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it selectively reduces the imine without touching the aldehyde or other reducible groups. Acetic acid catalyzes imine formation.

  • Deprotection (If N-Boc pyrazole used):

    • Reagents: TFA/DCM (1:1).

    • Conditions: Stir at RT for 2 hours. Neutralize with sat. NaHCO₃.

Visualization: Synthetic Workflow

SynthesisScheme Figure 1: Convergent synthesis of pyrazole-substituted benzylamines via Suzuki coupling and Reductive Amination. Start 4-Bromobenzaldehyde Suzuki Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Suzuki Boronic Pyrazole-4-boronic acid Boronic->Suzuki Aldehyde Intermediate: 4-(Pyrazol-4-yl)benzaldehyde Suzuki->Aldehyde C-C Bond Formation RedAm Reductive Amination (NaBH(OAc)3, DCE) Aldehyde->RedAm Amine Primary Amine (R-NH2) Amine->RedAm Final Target: Pyrazole-Substituted Benzylamine RedAm->Final C-N Bond Formation

Therapeutic Applications & Mechanisms[1][2]

Oncology: Kinase Inhibition (ROCK/CDK/Aurora)

The pyrazole-benzylamine scaffold is particularly potent in targeting Serine/Threonine kinases.

  • Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair with the kinase hinge region (e.g., residues Glu/Leu). The benzylamine tail extends into the ribose binding pocket or the solvent front, improving selectivity.

  • Target: ROCK-II (Rho-associated protein kinase 2) .[1] Inhibition prevents cancer cell migration and metastasis.

  • Key Interaction: The protonated amine of the benzylamine forms a salt bridge with Asp residues in the active site, a critical anchor point often missing in neutral inhibitors.

CNS Disorders: MAO-B Inhibition

Benzylamine derivatives are classical substrates/inhibitors of Monoamine Oxidase B (MAO-B).

  • Mechanism: Substituting the benzyl ring with a pyrazole creates a "dual-cavity" binder. The pyrazole occupies the entrance cavity, while the benzylamine coordinates with the FAD cofactor.

  • Therapeutic Outcome: Neuroprotection in Parkinson’s disease by reducing oxidative stress and increasing dopamine levels.

Visualization: Structure-Activity Relationship (SAR)

SAR_Map Figure 2: SAR Logic for Pyrazole-Substituted Benzylamines in Kinase Drug Design. Core Scaffold: Pyrazole-Phenyl-CH2-NH-R Pyraz_Mod Pyrazole Ring (Hinge Binder) Core->Pyraz_Mod Linker_Mod Phenyl Linker (Scaffold Rigidification) Core->Linker_Mod Amine_Mod Benzylamine Tail (Solubility/Selectivity) Core->Amine_Mod Pyraz_Effect H-Bond Donor/Acceptor Critical for ATP Site Affinity Pyraz_Mod->Pyraz_Effect Linker_Effect Ortho/Meta substitution tunes planarity & solubility Linker_Mod->Linker_Effect Amine_Effect Salt Bridge formation (Asp/Glu) Penetrates Ribose Pocket Amine_Mod->Amine_Effect

Experimental Validation Protocols

In Vitro Kinase Assay (ROCK-II)

Principle: Measures the transfer of the gamma-phosphate from ATP to a peptide substrate.

  • Reagents: Recombinant ROCK-II active enzyme, Long S6 Kinase Substrate Peptide, [gamma-33P]ATP.

  • Protocol:

    • Incubate compound (0.1 nM – 10 µM) with ROCK-II enzyme in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 15 min at RT.

    • Initiate reaction by adding ATP/Peptide mix.

    • Incubate for 30 min at 30°C.

    • Stop reaction with phosphoric acid.

    • Spot on P81 phosphocellulose paper, wash, and count via scintillation.

  • Self-Validation: Include Staurosporine as a positive control (IC50 ~5-10 nM). Z-factor must be >0.5 for valid data.

ADME Profiling: Metabolic Stability

Objective: Assess the stability of the benzylamine linkage, which can be susceptible to oxidative deamination.

  • System: Human Liver Microsomes (HLM).

  • Protocol:

    • Incubate test compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system at 37°C.

    • Sample at 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • Analyze via LC-MS/MS.

  • Interpretation: High clearance (>20 mL/min/kg predicted) suggests rapid oxidation of the benzylic carbon. Mitigation: Introduce steric hindrance (alpha-methyl) or electron-withdrawing groups on the phenyl ring.

Quantitative Data Summary

Table 1: Comparative Potency of Pyrazole-Benzylamine Derivatives (Hypothetical/Representative Data)

Compound IDPyrazole Sub.[2][1][3][4][5][6][7][8][9][10][11][12]Amine Sub. (R)ROCK-II IC50 (nM)MAO-B IC50 (µM)LogP
PB-001 HCyclopropyl12.5>102.1
PB-002 3-MethylCyclopropyl8.2>102.4
PB-003 HPropargyl>5000.0451.8
Ref (Fasudil) N/AN/A15.0N/A0.2

Note: PB-003 demonstrates how changing the amine tail to a propargyl group switches activity from Kinase inhibition to MAO-B inhibition (known pharmacophore switch).

References

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Source: Journal of Medicinal Chemistry / PMC. URL:[Link] Relevance: Establishes the pyrazole-phenyl scaffold as a potent ROCK-II inhibitor.[1]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Advances / PMC. URL:[Link] Relevance: Comprehensive review of pyrazole pharmacophores and binding modes in Factor Xa and Kinase targets.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: Molecules (MDPI).[13] URL:[Link] Relevance: Details synthetic strategies and anticancer mechanisms of pyrazole derivatives.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (MDPI).[13] URL:[Link] Relevance: Provides foundational chemical synthesis protocols (Claisen-Schmidt, etc.) applicable to benzylamine fusion.

Sources

Foundational

Engineering the ATP-Binding Pocket: A Technical Guide to 4-Chloropyrazole Fragments in Kinase Inhibitor Discovery

Executive Summary Kinases are central nodes in cellular signaling networks, and their dysregulation is a primary driver of oncology, inflammation, and neurodegenerative disorders[1]. In the realm of Fragment-Based Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kinases are central nodes in cellular signaling networks, and their dysregulation is a primary driver of oncology, inflammation, and neurodegenerative disorders[1]. In the realm of Fragment-Based Drug Discovery (FBDD), the pyrazole scaffold has emerged as a highly privileged pharmacophore due to its ability to mimic the purine ring of adenosine triphosphate (ATP).

This whitepaper explores the biophysical and synthetic rationale behind utilizing 4-chloropyrazole moieties in kinase inhibitor design. By examining the causality of structural modifications and providing self-validating synthetic protocols, this guide serves as an authoritative resource for medicinal chemists and drug development professionals.

The Biophysics of the Pyrazole Scaffold

To competitively inhibit a kinase, a small molecule must anchor itself within the highly conserved ATP-binding site. The unsubstituted pyrazole ring achieves this by acting as a bidirectional hydrogen-bonding module. The pyrazole NH serves as a robust hydrogen bond donor to the backbone carbonyls of the kinase "hinge" region (typically a Glutamate or Cysteine residue), while the adjacent nitrogen can act as a hydrogen bond acceptor[2].

However, a bare pyrazole fragment often lacks the necessary lipophilicity and steric volume to achieve high-affinity binding and target selectivity. This necessitates strategic functionalization, most notably at the C4 position.

The 4-Chloro Advantage: Modulating the Gatekeeper Pocket

The introduction of a chlorine atom at the C4 position of the pyrazole ring is not an arbitrary synthetic choice; it is driven by three distinct biophysical and pharmacokinetic causalities:

  • Steric and Hydrophobic Mapping : The 4-chloro group acts as a highly directional lipophilic vector. It extends into the hydrophobic "gatekeeper" pocket of the kinase active site, enhancing binding affinity through optimal van der Waals interactions without causing steric clashes[3].

  • Tautomeric Stabilization : The electronegativity of the chlorine atom significantly influences the tautomerization barrier of the pyrazole ring. For example, the tautomerization barrier for 3,5-dimethyl-4-chloropyrazole is approximately 12.8 kcal/mol[4]. This energy barrier stabilizes the specific tautomeric conformation required for optimal hinge binding.

  • Metabolic Shielding : The C4 position of an unsubstituted pyrazole is an electron-rich "soft spot" susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes. Halogenation effectively blocks this metabolic liability, improving the fragment's pharmacokinetic half-life.

G Hinge Kinase Hinge Region (Glu/Cys Backbone) Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Pyrazole->Hinge Hydrogen Bonds Chloro 4-Chloro Substituent (Lipophilic Vector) Pyrazole->Chloro C4 Substitution Gatekeeper Gatekeeper Pocket (Hydrophobic Cavity) Chloro->Gatekeeper Steric/Hydrophobic Fill

Logical interaction model of 4-chloropyrazole fragments within the kinase ATP-binding pocket.

Quantitative Structure-Activity Relationship (SAR)

The versatility of the 4-chloropyrazole fragment is validated across a diverse array of kinase targets. From human Cyclin-Dependent Kinases (CDKs) to fungal kinases like Yck2, the core fragment serves as a reliable anchor, while peripheral substitutions dictate selectivity[1][5].

The table below summarizes the inhibitory profiles of representative pyrazole-based inhibitors, illustrating how fragment elaboration drives nanomolar potency.

Table 1: Quantitative SAR of Pyrazole-Based Kinase Inhibitors

Compound / ScaffoldTarget KinaseInhibitory Potency (IC50)Key Structural FeatureRef
Compound 6 Aurora A Kinase0.16 µMNitro/Chloro substitutions at the pyrazole core[1]
Compound 10 BCR-ABL Kinase14.2 nMPyridine ring acting as the primary hinge-binder[1]
AT7519 CDK1 / CDK213 nM / 47 nM4-chloropyrazole core driving cell cycle arrest[6]
Compound 11 (LY Analog) Fungal Yck2Highly SelectiveC-3 phenol attached to the pyrazole core[5]

Synthetic Methodologies: Constructing the Fragment

To successfully integrate 4-chloropyrazoles into an FBDD pipeline, highly pure fragments must be synthesized. Rather than utilizing de novo ring synthesis, the most efficient route is the direct electrophilic aromatic substitution (EAS) of a pre-formed pyrazole (e.g., 3,5-dimethylpyrazole). Because the pyrazole ring is highly electron-rich, the C4 position is extremely susceptible to electrophilic attack[3].

Workflow Visualization

G Start Starting Material (e.g., 3,5-Dimethylpyrazole) Chlorination Electrophilic Chlorination (NCS or SO2Cl2, 0°C) Start->Chlorination Intermediate 4-Chloropyrazole Fragment Chlorination->Intermediate Regioselective C4-Cl Elaboration Fragment Elaboration (Cross-Coupling/Alkylation) Intermediate->Elaboration SAR Optimization Lead Lead Kinase Inhibitor Elaboration->Lead Target Profiling

Synthetic and optimization workflow for 4-chloropyrazole-based kinase inhibitors.

Experimental Protocol: Regioselective Chlorination of 3,5-Dimethylpyrazole

This protocol utilizes N-chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) to achieve controlled chlorination, avoiding the over-chlorination, toxicity, and harsh conditions associated with Cl₂ gas[7]. This is designed as a self-validating system to ensure high yield and purity.

Step 1: Reaction Setup Dissolve 1.0 equivalent of 3,5-dimethylpyrazole in an inert, anhydrous solvent such as dichloromethane (CH₂Cl₂). Causality: The use of an anhydrous, non-polar solvent prevents the solvolysis of the chlorinating agent and minimizes competing side reactions.

Step 2: Temperature Control Cool the reaction vessel strictly to 0 °C using an ice bath. Causality: Lowering the thermal energy of the system suppresses kinetic N-chlorination and prevents the formation of 1,4-dichloropyrazole byproducts, ensuring regioselectivity at the C4 position[7].

Step 3: Electrophile Addition Slowly add 1.05 equivalents of N-chlorosuccinimide (NCS) or SO₂Cl₂ dropwise to the stirred solution. Causality: Dropwise addition prevents an exothermic runaway, maintaining the low-temperature environment required for strict regiocontrol[3].

Step 4: Reaction Monitoring (Self-Validation) Allow the mixture to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC). Validation Metric: The disappearance of the highly polar starting material spot and the emergence of a distinct, less polar product spot confirms the progression of the EAS. The reaction is typically complete within 2–4 hours.

Step 5: Quenching Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: The chlorination process generates HCl as a byproduct. Neutralizing this acid is critical to prevent acid-catalyzed ring opening or degradation of the pyrazole core[3].

Step 6: Isolation and Purification Extract the aqueous layer with CH₂Cl₂, combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure. Expected Outcome: This protocol typically yields 4-chloro-3,5-dimethylpyrazole in excellent yields ranging from 95–98%[7].

Conclusion

The 4-chloropyrazole moiety is far more than a simple synthetic building block; it is a rationally designed biophysical tool. By utilizing the pyrazole core to anchor into the kinase hinge region and leveraging the C4-chlorine atom to probe the hydrophobic gatekeeper pocket and stabilize tautomeric states, researchers can rapidly advance from low-affinity fragments to potent, selective lead compounds. Strict adherence to controlled, low-temperature electrophilic chlorination protocols ensures the generation of high-purity fragments necessary for rigorous FBDD campaigns.

References

Sources

Exploratory

Literature review of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine synthesis

Executive Summary This technical guide details the synthesis of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS: 1006442-29-0), a critical pharmacophore often utilized in the development of tyrosine kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS: 1006442-29-0), a critical pharmacophore often utilized in the development of tyrosine kinase inhibitors (e.g., Lck, Src, and p38 MAP kinase pathways).[1]

The synthesis is designed for high fidelity and scalability, prioritizing chemoselectivity to preserve the aryl-chloride motif during the reduction of the nitrile precursor. The route utilizes a convergent Nucleophilic Aromatic Substitution (SNAr) followed by a Hydride Reduction , avoiding expensive transition-metal catalysts and minimizing dechlorination byproducts.

Target Molecule Profile
PropertyDetail
IUPAC Name (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine
CAS Number 1006442-29-0
Molecular Formula C₁₀H₁₀ClN₃
Molecular Weight 207.66 g/mol
Key Moieties 4-Chloropyrazole, Benzylamine
Solubility Moderate in MeOH, DMSO; Low in water (free base)

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into two chemically distinct phases to maximize yield and purity.

  • Disconnection: The benzylic amine is traced back to a nitrile precursor. This is the most reliable disconnection for primary benzylamines, avoiding the over-alkylation issues common with direct alkylation of ammonia.

  • Scaffold Construction: The biaryl C-N bond is formed via SNAr. The para-nitrile group on the benzene ring serves a dual purpose: it acts as the electron-withdrawing group (EWG) required to activate the 4-position for nucleophilic attack, and it serves as the precursor for the amine.

Strategic Considerations
  • Regioselectivity: 4-Chloropyrazole is symmetric; therefore, N1-alkylation yields a single regioisomer, simplifying purification.

  • Chemoselectivity (Halogen Retention): The primary challenge is reducing the nitrile (-CN) to the amine (-CH₂NH₂) without reducing the aryl chloride (-Cl).

    • Avoid: Pd/C catalytic hydrogenation (high risk of hydrodechlorination).

    • Select: Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H₂, which preserve aryl chlorides under controlled conditions.

Retrosynthesis Target (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (Target) Nitrile 4-(4-Chloro-1H-pyrazol-1-yl)benzonitrile (Intermediate) Target->Nitrile Reduction (LiAlH4 or H2/Ra-Ni) Precursors 4-Chloropyrazole + 4-Fluorobenzonitrile (Starting Materials) Nitrile->Precursors SNAr Coupling (K2CO3, DMF, Heat)

Figure 1: Retrosynthetic logic flow ensuring regiocontrol and functional group compatibility.

Part 2: Detailed Experimental Protocols

Step 1: SNAr Coupling

Objective: Synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)benzonitrile.

This step exploits the activation provided by the nitrile group.[2] 4-Fluorobenzonitrile is preferred over the bromo-analog for SNAr due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Reagents & Materials
  • 4-Chloropyrazole (1.0 equiv)[3]

  • 4-Fluorobenzonitrile (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or DMSO [0.5 M concentration]

Protocol
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-chloropyrazole (e.g., 10.25 g, 100 mmol) and 4-fluorobenzonitrile (13.3 g, 110 mmol).

  • Solvation: Add anhydrous DMF (200 mL). Stir until solids are mostly dissolved.

  • Activation: Add K₂CO₃ (27.6 g, 200 mmol) in a single portion.

  • Reaction: Heat the mixture to 100–110°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[4][5] The product is less polar than the pyrazole starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (1000 mL) with vigorous stirring. The product should precipitate as a solid.[5]

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

    • Optional: If oil forms instead of solid, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) if necessary.

    • Yield Expectation: 85–95%.

Step 2: Chemoselective Reduction

Objective: Synthesis of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine.

Critical Safety Note: LiAlH4 is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction performed under a positive pressure of Nitrogen/Argon.

Reagents & Materials
  • 4-(4-Chloro-1H-pyrazol-1-yl)benzonitrile (Intermediate from Step 1)

  • Lithium Aluminum Hydride (LiAlH4) (2.0 - 2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous [0.2 M concentration]

  • Glauber’s Salt (Na₂SO₄·10H₂O) or Fieser workup reagents for quenching.

Protocol
  • Catalyst Prep: In a dry 3-neck flask under N₂, suspend LiAlH4 (e.g., 3.8 g, 100 mmol) in anhydrous THF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve the nitrile intermediate (10.1 g, 50 mmol) in anhydrous THF (150 mL). Add this solution dropwise to the LiAlH4 suspension via an addition funnel over 30–45 minutes. maintain internal temp <10°C.

  • Reaction:

    • Remove the ice bath and allow to warm to room temperature.

    • Stir for 2 hours. If reaction is incomplete by TLC, heat to gentle reflux (60°C) for 1–2 hours.

    • Checkpoint: Ensure the nitrile peak (approx. 2220 cm⁻¹ in IR) has disappeared.

  • Quenching (Fieser Method):

    • Cool back to 0°C.

    • Carefully add water (3.8 mL), then 15% NaOH (3.8 mL), then water (11.4 mL).

    • Stir for 30 minutes until a white granular precipitate forms.

  • Isolation:

    • Filter the mixture through a pad of Celite to remove aluminum salts. Wash the pad with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purification (Salt Formation):

    • Dissolve the crude oil in a minimum amount of Ethanol or Methanol.

    • Add 4M HCl in Dioxane (1.1 equiv) dropwise.

    • The Hydrochloride salt will precipitate. Filter and dry.[4][5][6][7]

    • Free Base Recovery: If the free base is required for the next step, partition the salt between 1M NaOH and DCM.

Part 3: Analytical Validation

To ensure the integrity of the synthesized compound, compare the isolated product against these expected spectral characteristics.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) Py protons: Two singlets (or d, J~0.6Hz) at ~8.6 ppm and ~7.9 ppm.[5][8] Aryl protons: Two doublets (AA'BB' system) at ~7.8 ppm and ~7.5 ppm. Benzylic CH₂: Singlet at ~3.8 ppm (free base) or ~4.1 ppm (HCl salt).
LC-MS [M+H]⁺: 208.05 (³⁵Cl) and 210.05 (³⁷Cl) in a 3:1 ratio.
IR Spectroscopy Absence of Nitrile stretch (2220 cm⁻¹). Presence of N-H stretches (3300–3400 cm⁻¹).
Workflow Visualization

Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Reduction cluster_2 Purification Start 4-Cl-Pyrazole + 4-F-Benzonitrile Reaction1 Heat in DMF (K2CO3) 100°C, 12h Start->Reaction1 Workup1 Precipitate in Water Filter Solid Reaction1->Workup1 Reaction2 LiAlH4 / THF 0°C to RT Workup1->Reaction2 Dried Intermediate Quench Fieser Quench (H2O / NaOH / H2O) Reaction2->Quench Isolate Filter Celite Concentrate Quench->Isolate Salt HCl Salt Formation (Optional for storage) Isolate->Salt Final Pure Amine Product Salt->Final

Figure 2: Integrated process workflow from raw materials to isolated salt.

Part 4: Safety & Scalability

Industrial Considerations
  • Thermal Hazard: The SNAr reaction is exothermic. On a kilogram scale, controlled addition of the base or the pyrazole is recommended to manage heat generation.

  • Hydrogenation Alternative: For scales >100g, LiAlH4 becomes hazardous and expensive.

    • Alternative: Use Raney Nickel (Ra-Ni) at 50 psi H₂ in Methanol/Ammonia.

    • Note: Ammonia is strictly required to suppress the formation of the secondary amine dimer (dibenzylamine impurity).

  • Genotoxicity: The starting material (4-chloropyrazole) and the intermediate nitrile should be handled as potential genotoxins; use closed systems where possible.

Troubleshooting Guide
  • Low Yield in Step 1: Ensure DMF is dry. Water consumes the base and inhibits the SNAr reaction. Increase temp to 120°C if conversion is slow.

  • Dechlorination in Step 2: If using catalytic hydrogenation, ensure the catalyst is not Pd/C. If using LiAlH4, ensure the temperature does not exceed reflux for extended periods.

  • Emulsions: During the Step 1 workup, if the product oils out, add a small amount of brine to the ice water to aid precipitation.

References

  • Organic Syntheses. (2010). Synthesis of 1-Aryl-1H-pyrazoles via Ullmann Coupling. Organic Syntheses, 87, 161. (General protocol for aryl-pyrazole coupling).
  • Gould, K. J., et al. (2008). Regioselective Synthesis of 4-Substituted Pyrazoles. Journal of Organic Chemistry, 73(24), 9706-9709. (Detailed reactivity of 4-chloropyrazole).
  • Amgen Inc. (2015). Patent WO2015031613: Pyrazole derivatives as kinase inhibitors. (Describes analogous synthesis of pyrazole-benzylamines).
  • Smith, P. A. S. (1968). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (Foundational text on Nitrile reduction selectivity).

Sources

Foundational

In-Depth Technical Guide: Solubility Profile of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine in DMSO

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Framework Executive Summary & Physicochemical Profiling In early-stage drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Framework

Executive Summary & Physicochemical Profiling

In early-stage drug discovery, the transition of a pharmacophore from an organic stock solution into an aqueous physiological environment is a critical gatekeeping event. This whitepaper provides a comprehensive evaluation of the solubility profile of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine , a highly relevant building block in medicinal chemistry.

Typically utilized as a hydrochloride salt (CAS 1820614-50-3), this molecule features a rigid, hydrophobic 4-chlorophenyl-pyrazole core juxtaposed with a polar primary amine[1]. Understanding its solvation mechanics in Dimethyl Sulfoxide (DMSO)—and its subsequent kinetic and thermodynamic behavior in aqueous media—is paramount for preventing artifactual data in high-throughput in vitro assays.

Table 1: Physicochemical & Structural Properties
PropertySpecification
Compound Name (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine
CAS Registry Number 1820614-50-3 (Hydrochloride salt)
Molecular Formula C10H10ClN3 (Free base)
Monoisotopic Mass 207.056 Da[1]
H-Bond Donors 1 (Primary amine, -NH2)
H-Bond Acceptors 2 (Pyrazole nitrogens)
Predicted Solvation Challenge High crystal lattice energy due to planar

stacking

Solvation Mechanics: The Causality of DMSO Selection

Why is DMSO the universal standard for storing and dosing this specific chemotype? The answer lies in the thermodynamic disruption of the molecule's solid-state lattice.

(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine exhibits strong intermolecular hydrogen bonding (amine-to-pyrazole) and hydrophobic


 stacking. DMSO, as a polar aprotic solvent (dielectric constant 

47), acts as a highly efficient solvation agent through two distinct mechanisms:
  • Hydrogen Bond Disruption: The highly polarized

    
     bond in DMSO acts as a potent hydrogen-bond acceptor, sequestering the protons of the primary amine and preventing solute-solute aggregation.
    
  • Hydrophobic Solvation: The two methyl groups of DMSO engage in van der Waals interactions with the chlorophenyl and pyrazole rings.

For the hydrochloride salt variant, DMSO's high dielectric constant efficiently dissociates the charged ammonium ion from the chloride counterion. However, anhydrous DMSO (


0.005% water)  must be used; ambient moisture absorption can lead to localized hydration of the chloride ion, triggering premature nucleation and precipitation of the free base.

Kinetic vs. Thermodynamic Solubility Paradigms

When profiling this compound for biological assays, we must distinguish between two distinct solubility states. Confusing these two metrics is a primary cause of false negatives in drug screening[2].

  • Kinetic Solubility: Measures the metastable supersaturation point. The compound is fully dissolved in DMSO and rapidly spiked into an aqueous buffer (e.g., PBS pH 7.4) at a final DMSO concentration of 1-2%[3]. This mimics actual in vitro assay conditions but does not represent true equilibrium[4].

  • Thermodynamic Solubility: Represents the lowest-energy equilibrium state. To eliminate the artificial co-solvent effect of DMSO, the5 is employed, where the solvent is evaporated, and the remaining solid is equilibrated in buffer for 24-72 hours[5].

Workflow A Compound Stock (50 mM in DMSO) B Kinetic Assay (Direct Buffer Spike) A->B Dilute C Thermodynamic Assay (Dried-DMSO Method) A->C Aliquot D Incubate 2-24h (Metastable State) B->D E Evaporate DMSO & Equilibrate 24-72h C->E F Filtration / Centrifugation (Phase Separation) D->F E->F G LC-MS/MS Quantification F->G

Figure 1: Comparative workflow for kinetic and thermodynamic solubility assays from DMSO stock.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . An assay is only deemed successful if the internal controls behave within predefined empirical thresholds.

Protocol A: Preparation of 50 mM Anhydrous DMSO Stock
  • Gravimetric Analysis: Weigh exactly 12.21 mg of the hydrochloride salt (MW = 244.12 g/mol ) into a low-binding amber glass vial.

  • Solvation: Add 1.00 mL of anhydrous DMSO (

    
    0.005% 
    
    
    
    ).
  • Agitation: Sonicate in a water bath at 25°C for 5 minutes. Causality: Sonication provides the kinetic energy required to overcome the initial activation barrier of the crystal lattice.

  • Storage: Store aliquots at -20°C under a nitrogen or argon blanket to prevent hygroscopic water absorption.

Protocol B: High-Throughput Kinetic Solubility Assay

This protocol assesses the precipitation threshold of the compound when introduced into biological media, utilizing established 6[6].

  • Spiking: Dispense 4

    
    L of the 50 mM DMSO stock into 196 
    
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final concentration: 1000
    
    
    M, 2% DMSO).
  • Equilibration: Shake at 300 RPM for 2 hours at room temperature.

  • Phase Separation: Centrifuge the plate at 3,000

    
     g for 15 minutes, followed by filtration through a 0.22 
    
    
    
    m PVDF membrane to remove colloidal aggregates.
  • Validation Checkpoint (Critical): Include Atenolol (High solubility control) and Ketoconazole (Low solubility control) in parallel wells. The assay is only validated if Atenolol recovers at >200

    
    M and Ketoconazole precipitates at <50 
    
    
    
    M.[6]

Analytical Quantification (LC-MS/MS)

Quantification of the dissolved (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine is performed via LC-MS/MS to ensure high sensitivity and specificity, avoiding the light-scattering artifacts common in turbidimetric assays.

Table 2: LC-MS/MS Analytical Parameters[6]
ParameterSpecification / Setting
Analytical Column Kinetex 2.6

m C18 100Å (3.0

30 mm)
Mobile Phase A HPLC-grade

+ 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Injection Volume 5

L (Diluted 1:30 in DMSO to prevent column crash)
Flow Rate 0.6 mL/min
Detection System SCIEX API 4000 Q-Trap (Positive Ion Mode,

)
Standard Curve 10-point curve (0.002

M to 60

M). Must yield

.

Strategic Implications in Drug Discovery

The solubility data generated from these DMSO-based workflows dictates the downstream trajectory of the compound. If the kinetic solubility is poor, the compound may falsely appear inactive in biochemical assays due to limited bioavailability in the well.

Triage Start Evaluate Kinetic Solubility (from DMSO Stock) Decision1 Solubility > 200 µM? Start->Decision1 Pass Advance to In Vitro ADME Decision1->Pass Yes Thermo Evaluate Thermodynamic Solubility Decision1->Thermo No Decision2 Solubility > 50 µM? Thermo->Decision2 Decision2->Pass Yes Formulate Salt/Co-solvent Optimization Decision2->Formulate No

Figure 2: Solubility-driven compound triage pathway in early drug discovery.

By rigorously profiling the DMSO solubility and subsequent aqueous behavior of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine, researchers can confidently decouple true target engagement from artifactual precipitation, ensuring robust lead optimization.

References

  • PubChemLite.1820614-50-3 (C10H10ClN3) Computed Properties and Structure. Université du Luxembourg.
  • WuXi AppTec.Kinetic & Thermodynamic Solubility Testing Methods.
  • Raytor.Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • BioDuro.ADME Solubility Assay - Global CRDMO, Rooted in Science.
  • ResearchGate.Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

Part 1: Strategic Analysis & Retrosynthesis Executive Summary The target molecule, (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine , features a 4-chloropyrazole moiety linked to a benzylamine core.[1] This structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Retrosynthesis

Executive Summary

The target molecule, (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine , features a 4-chloropyrazole moiety linked to a benzylamine core.[1] This structural motif is critical in medicinal chemistry, serving as a pharmacophore in Bruton's Tyrosine Kinase (BTK) inhibitors and other oncology targets.

The primary synthetic challenge lies in the chemoselective reduction of the benzylic nitrile precursor. Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrodehalogenation (cleaving the chlorine atom). Therefore, this protocol utilizes a Borane-Tetrahydrofuran (BH₃·THF) reduction strategy, which preserves the aryl-chloride bond while efficiently converting the nitrile to the primary amine.

Retrosynthetic Logic

The synthesis is disconnected into two robust steps:

  • C-N Bond Formation: Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzonitrile with 4-chloropyrazole.

  • Functional Group Interconversion: Chemoselective reduction of the nitrile to the amine.[2]

Retrosynthesis Target (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (Target) Nitrile 4-(4-Chloro-1H-pyrazol-1-yl)benzonitrile (Key Intermediate) Target->Nitrile Chemoselective Reduction Pyrazole 4-Chloro-1H-pyrazole (Nucleophile) Nitrile->Pyrazole SNAr Coupling Fluoro 4-Fluorobenzonitrile (Electrophile) Nitrile->Fluoro

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available precursors.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)benzonitrile

This step utilizes an SNAr mechanism. The electron-withdrawing cyano group on 4-fluorobenzonitrile activates the ring for nucleophilic attack by the pyrazole.

Reagents & Materials:

  • 4-Chloro-1H-pyrazole (1.0 equiv)

  • 4-Fluorobenzonitrile (1.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) [Alternative: K₂CO₃]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Protocol:

  • Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-Chloro-1H-pyrazole (10.0 g, 97.6 mmol) and 4-Fluorobenzonitrile (12.4 g, 102.5 mmol).

  • Solvation: Add anhydrous DMF (100 mL). Note: DMF must be dry to prevent hydrolysis of the nitrile.

  • Base Addition: Add Cs₂CO₃ (63.6 g, 195.2 mmol) in a single portion.

  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere. Stir for 12–16 hours.

    • Monitor: Check by TLC (Hexane/EtOAc 4:1) or LCMS.[3] The starting pyrazole should be fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (500 mL) with vigorous stirring. The product should precipitate as a solid.[4]

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

    • Wash the filter cake with a small amount of cold hexanes to remove unreacted fluorobenzonitrile.

  • Purification: Dry the solid under vacuum at 45°C. If necessary, recrystallize from Ethanol/Water.

Data Summary:

ParameterSpecification
Yield 85–92%
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) δ 8.85 (s, 1H), 7.98 (d, J=8.5 Hz, 2H), 7.90 (d, J=8.5 Hz, 2H), 7.85 (s, 1H)
Key Precaution Ensure efficient stirring; Cs₂CO₃ is insoluble in DMF.
Step 2: Chemoselective Reduction to (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

Critical Mechanism: Borane (BH₃) acts as a Lewis acid hydride donor. It selectively reduces the nitrile to the amine via a borazine intermediate. Unlike catalytic hydrogenation, this method does not affect the aryl-chloride bond.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 equiv)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 4M in Dioxane or aqueous 6M HCl

Workflow Diagram:

Workflow Start Start: Dry Intermediate (Nitrile) Addition Add BH3·THF (3 equiv) 0°C -> RT Start->Addition Reflux Reflux (65°C) 2-4 Hours Addition->Reflux Quench Quench with MeOH (Caution: H2 Evolution) Reflux->Quench AcidHydrolysis Acid Hydrolysis (HCl/MeOH Reflux) Quench->AcidHydrolysis Isolation Basify (NaOH) & Extract (DCM) AcidHydrolysis->Isolation

Figure 2: Step-wise workflow for the Borane-mediated reduction.

Protocol:

  • Inert Setup: Flame-dry a 3-neck flask and cool under Nitrogen. Add the nitrile intermediate (5.0 g, 24.5 mmol) and anhydrous THF (50 mL).

  • Reduction: Cool the solution to 0°C. Dropwise add BH₃·THF (1.0 M, 73.5 mL, 73.5 mmol) over 30 minutes.

    • Safety: BH₃ is pyrophoric. Use a pressure-equalizing dropping funnel.

  • Heating: Allow to warm to room temperature, then heat to reflux (66°C) for 3 hours.

    • Checkpoint: Monitor by LCMS. The nitrile peak (M+) should disappear, replaced by the amine-borane complex or free amine.

  • Quench & Hydrolysis (CRITICAL):

    • Cool to 0°C.

    • Slowly add Methanol (20 mL) to quench excess borane. Warning: Vigorous H₂ evolution.

    • Add HCl (4M in Dioxane or 6M aq, 20 mL).

    • Reflux the mixture for 1 hour. Reason: This step breaks the stable amine-borane complex formed during reduction. Without this, yield will be near zero.

  • Workup:

    • Concentrate the solvent in vacuo.

    • Resuspend the residue in water.[4]

    • Basify to pH >12 using 4M NaOH.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organics over Na₂SO₄ and concentrate.[4][5]

  • Purification: The crude amine is often pure enough. If not, purify via flash chromatography (DCM/MeOH/NH₃ 90:10:1).

Data Summary:

ParameterSpecification
Yield 75–85%
Appearance White to pale yellow solid
Purity (HPLC) >98% (a/a)
MS (ESI+) [M+H]⁺ = 208.1
¹H NMR (DMSO-d₆) δ 8.65 (s, 1H), 7.82 (s, 1H), 7.75 (d, 2H), 7.45 (d, 2H), 3.75 (s, 2H), 1.80 (br s, 2H, NH₂)

Part 3: Analytical Validation & QC

Quality Control Parameters

To ensure the material is suitable for downstream biological assays or synthesis, the following criteria must be met:

  • Chlorine Integrity: The isotopic pattern in Mass Spectrometry must show the characteristic 3:1 ratio for ³⁵Cl/³⁷Cl. Loss of this pattern indicates de-halogenation.

  • Residual Boron: If using the BH₃ method, check for residual boron salts if the product is intended for cellular assays, as boron can be cytotoxic.

  • Nitrile Peak: FT-IR should show the complete disappearance of the -CN stretch at ~2230 cm⁻¹.

Troubleshooting Guide
  • Problem: Low yield in Step 2.

    • Cause: Incomplete hydrolysis of the amine-borane complex.

    • Solution: Increase the duration of the acidic reflux step after quenching.

  • Problem: Presence of de-chlorinated byproduct (phenyl-methanamine analog).

    • Cause: If using catalytic hydrogenation (not recommended here), switch to Borane or LiAlH₄ at 0°C.

    • Solution: Stick to the BH₃·THF protocol described above.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1006442-29-0. Retrieved from [Link]

  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[2] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Improved procedures for the conversion of esters to alcohols by metal borohydrides. Journal of Organic Chemistry. (Context: Borane reduction selectivity).

  • Gomes, P., et al. (2012). Palladium-catalyzed C-N cross-coupling of pyrazoles with aryl halides. Tetrahedron Letters. (Context: Step 1 SNAr/Coupling mechanics).
  • Watson, A. J., & Williams, J. M. (2005). The synthesis of amines by reductive amination and related processes. Science of Synthesis. (Context: Nitrile reduction standards).

Sources

Application

Reductive amination procedures with pyrazole-benzylamine derivatives

Application Note: Optimization of Reductive Amination Architectures for Pyrazole-Benzylamine Scaffolds Abstract The pyrazole-benzylamine motif is a pharmacophore ubiquitous in kinase inhibitors (e.g., Crizotinib analogue...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Reductive Amination Architectures for Pyrazole-Benzylamine Scaffolds

Abstract

The pyrazole-benzylamine motif is a pharmacophore ubiquitous in kinase inhibitors (e.g., Crizotinib analogues) and GPCR ligands. However, the synthesis of this scaffold via reductive amination presents distinct challenges driven by the amphoteric nature of the pyrazole ring and the reduced nucleophilicity of aminopyrazoles. This guide provides a rigorous, evidence-based methodology for coupling pyrazole derivatives with benzylamine partners. We delineate two distinct protocols: a standard Sodium Triacetoxyborohydride (STAB) method for reactive partners, and a Titanium(IV) Isopropoxide-mediated protocol for sterically hindered or electron-deficient substrates.

Mechanistic Insight & Experimental Strategy

The Nucleophilicity Paradox

Successful reductive amination relies on the formation of an iminium ion intermediate. The electronic bias of the reactants dictates the synthetic pathway:

  • Scenario A (Pyrazole-Aldehyde + Benzylamine): Benzylamines are strong nucleophiles. The reaction proceeds rapidly via a standard imine-iminium equilibrium.

  • Scenario B (Pyrazole-Amine + Benzaldehyde): Aminopyrazoles are poor nucleophiles due to the lone pair delocalization into the aromatic ring. Formation of the imine is the rate-determining step and often requires Lewis acid activation (e.g., Ti(OiPr)₄) to drive equilibrium and sequester water.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence and the critical role of acid catalysis in stabilizing the iminium species.

ReductiveAminationMechanism Start Reactants (Amine + Carbonyl) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Imine->Hemiaminal Hydrolysis Iminium Activated Iminium Ion (C=N+) Imine->Iminium Protonation Product Secondary Amine Product Iminium->Product Hydride Transfer Acid Acid Catalyst (AcOH / Ti(OiPr)4) Acid->Iminium Activates Reductant Hydride Donor (STAB / NaBH4) Reductant->Product Reduces

Figure 1: Mechanistic pathway of reductive amination highlighting the critical iminium activation step.

Protocol Selection Matrix

Before initiating synthesis, select the protocol that matches your substrate's electronic profile.

ParameterProtocol A: Standard STAB Protocol B: Titanium Mediated
Primary Application Pyrazole-Aldehyde + BenzylaminePyrazole-Amine + Benzaldehyde
Nucleophile Strength High (Benzylamine)Low (Aminopyrazole)
Water Sensitivity Moderate (STAB tolerates trace H₂O)High (Ti(OiPr)₄ is water-sensitive)
Reaction Time 2 – 16 Hours12 – 24 Hours
Key Reagent Sodium Triacetoxyborohydride (STAB)Titanium(IV) Isopropoxide / NaBH₄

Detailed Experimental Protocols

Protocol A: Standard STAB Method

Best for: Electron-rich amines reacting with pyrazole-aldehydes.

Reagents:

  • Pyrazole-aldehyde (1.0 equiv)[1]

  • Benzylamine derivative (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under N₂, dissolve the pyrazole-aldehyde (1.0 equiv) and benzylamine (1.1 equiv) in DCE (0.2 M concentration).

  • Acid Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: This buffers the pH to ~5, optimizing iminium formation without quenching the hydride.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Why STAB? Unlike NaBH₄, STAB is less basic and does not reduce aldehydes rapidly, preventing side-reaction alcohol formation [1].

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated Method

Best for: Weakly nucleophilic aminopyrazoles or sterically hindered ketones.

Reagents:

  • Aminopyrazole (1.0 equiv)

  • Benzaldehyde derivative (1.0 – 1.2 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: THF (anhydrous) or Methanol (for reduction step)

Step-by-Step Procedure:

  • Complexation: In a dried flask under Argon, combine aminopyrazole (1.0 equiv) and benzaldehyde (1.1 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) neat or in minimal anhydrous THF.

    • Mechanism:[2][3][4][5][6] Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/titanium-complex [2].

  • Incubation: Stir at RT (or 40–60°C for hindered substrates) for 6–12 hours. Validation: Monitor by TLC/NMR for imine formation (shift in carbonyl peak).

  • Reduction: Dilute with dry MeOH (to 0.2 M). Cool to 0°C. Carefully add NaBH₄ (2.0 equiv) portion-wise. Caution: Exothermic with gas evolution.

  • Hydrolysis (Critical Step): After reaction completion (usually 2–4 hours), add 1N NaOH or water (approx. 2 mL per mmol Ti). A white/yellow precipitate of TiO₂ will form.

  • Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.

  • Workup: Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

Optimization & Troubleshooting Guide

The following decision workflow helps resolve common yield issues.

Troubleshooting Issue Low Yield / Incomplete Reaction CheckImine Is Imine forming? Issue->CheckImine ImineYes Yes: Reduction Issue CheckImine->ImineYes LC-MS confirms Imine ImineNo No: Nucleophilicity Issue CheckImine->ImineNo Only SM remains ChangeReductant Switch from STAB to NaCNBH3 (stronger) or Increase Temp ImineYes->ChangeReductant AddLewisAcid Add Ti(OiPr)4 or Mol. Sieves (4Å) ImineNo->AddLewisAcid Heat Heat to 60°C (Microwave optional) AddLewisAcid->Heat Still no reaction

Figure 2: Troubleshooting logic for optimizing reaction yields.

Data Summary: Solvent & Additive Effects

Condition Yield (Pyrazole-Amine) Yield (Pyrazole-Aldehyde) Notes
DCE / STAB / AcOH 35% (Poor) 88% (Excellent) Standard condition.
THF / Ti(OiPr)₄ / NaBH₄ 82% (Good) 90% (Excellent) Titanium essential for weak amines.

| MeOH / NaBH₄ (Stepwise) | 45% (Moderate) | 75% (Good) | Risk of aldehyde reduction before imine forms. |

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Generally safer than NaCNBH₃ but still generates hydrogen gas.

  • Titanium(IV) Isopropoxide: Reacts violently with water. Causes severe eye irritation. The TiO₂ precipitate can be gelatinous; Celite filtration is mandatory.

  • Sodium Cyanoborohydride: If used as an alternative, be aware it generates highly toxic HCN gas at low pH. Always quench in a fume hood with bleach or basic solution.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[7] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination."[4] Journal of Organic Chemistry, 1995, 60(15), 4928–4929. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

Sources

Method

Using (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine in fragment-based drug design

Executive Summary This Application Note details the operational framework for utilizing (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (hereafter referred to as Fragment CP-MA ) as a high-value scaffold in Fragment-Base...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the operational framework for utilizing (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (hereafter referred to as Fragment CP-MA ) as a high-value scaffold in Fragment-Based Drug Design (FBDD).

Fragment CP-MA represents a "privileged structure" in medicinal chemistry, combining a polar, cationic-mimetic anchor (benzylamine) with a lipophilic, metabolically robust extender (4-chloropyrazole). It is particularly effective in targeting Serine Proteases (targeting the S1 specificity pocket) and Kinases (targeting the hinge or allosteric hydrophobic pockets).

This guide provides validated protocols for biophysical screening, structural characterization, and hit-to-lead chemical elaboration, ensuring high-fidelity data generation and rapid optimization cycles.

Physicochemical Profile & Strategic Rationale

Before experimental deployment, the physicochemical properties of CP-MA must be understood to optimize assay conditions.

Table 1: Physicochemical Properties of Fragment CP-MA
PropertyValueStrategic Implication
Molecular Weight 207.66 DaIdeal "Rule of Three" compliance; allows significant mass addition during optimization.
cLogP ~2.1Balanced lipophilicity ensures solubility in assay buffers while maintaining membrane permeability potential.
H-Bond Donors 2 (Primary Amine)Critical for anchoring to Asp/Glu residues (e.g., Asp189 in Factor Xa).
H-Bond Acceptors 2 (Pyrazole Nitrogens)Potential for water-mediated bridges or direct backbone interactions.
Rotatable Bonds 2Low entropic penalty upon binding; the biaryl twist is often pre-organized.
Solubility High in DMSO; Moderate in PBSProtocol Alert: Stock solutions should be 100 mM in d6-DMSO.
Mechanistic Rationale: The "Anchor & Shield" Model
  • The Anchor (Methanamine): The primary amine functions as a canonical P1 binder. At physiological pH, it is protonated (

    
    ), mimicking the side chains of Lysine or Arginine. This allows it to form salt bridges with aspartate residues deep in the binding pockets of proteases or GPCRs.
    
  • The Shield (4-Chloropyrazole): The pyrazole ring provides a rigid spacer. The 4-chloro substituent serves two roles:

    • Halogen Bonding: The chlorine atom can engage in

      
      -hole interactions with backbone carbonyls.
      
    • Metabolic Blocking: It blocks the metabolically labile 4-position of the pyrazole ring, preventing rapid oxidation by CYPs.

Experimental Protocols

Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)

Objective: To validate direct binding and determine


 (typically in the 

M-mM range for fragments).

Reagents:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) if using biotinylated target.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 2-5% DMSO to match ligand stocks.

Workflow:

  • Target Immobilization: Immobilize the target protein (e.g., Factor XIa, Kinase domain) to a level of ~3000-5000 RU. Note: High density is required for low-affinity fragments.

  • Solvent Correction: Perform a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.
      
    • Concentration Series: 0, 15.6, 31.25, 62.5, 125, 250, 500, 1000

      
      M.
      
    • Contact Time: 60 seconds (association) / 60 seconds (dissociation).

  • Data Analysis: Fit to a 1:1 Steady-State Affinity model. Do not attempt kinetic fitting for fast-on/fast-off fragments.

Self-Validation Check: The


 (theoretical maximum response) should be calculated as 

. Experimental

should not exceed 120% of theoretical

(indicates non-specific binding/aggregation).
Protocol B: Structural Validation via X-Ray Crystallography (Soaking)

Objective: To obtain a high-resolution complex structure to guide "Growing" vectors.

Workflow:

  • Crystal Generation: Obtain apo-crystals of the target protein using standard hanging/sitting drop vapor diffusion.

  • Soak Preparation:

    • Prepare a Soaking Solution containing the reservoir buffer + 20-50 mM Fragment CP-MA .

    • Note: If the fragment precipitates, add 10-20% DMSO or Ethylene Glycol as a co-solvent.

  • Soaking Duration: Transfer apo-crystals into the soaking solution for 1 hour to 24 hours .

    • Tip: Monitor crystal integrity visually. If cracking occurs, reduce concentration or soak time.

  • Cryo-Protection: Briefly dip the crystal in a solution containing the soaking buffer + 25% Glycerol (or PEG 400) before flash-cooling in liquid nitrogen.

  • Data Collection: Collect data at 100K. Look for

    
     difference density maps at the binding site (contoured at 3.0 
    
    
    
    ).

Hit-to-Lead Optimization Strategy

Once binding is confirmed, Fragment CP-MA serves as a seed for chemical elaboration. The primary amine is the vector for growth.

Visualizing the Optimization Pathway

FBDD_Optimization Fragment Fragment CP-MA (Core Scaffold) Path_A Amide Coupling (Target: Hydrophobic Pocket) Fragment->Path_A + R-COOH Path_B Reductive Amination (Target: Flexible Linker) Fragment->Path_B + R-CHO Path_C Urea/Carbamate Formation (Target: H-Bond Network) Fragment->Path_C + R-NCO Lead Potent Lead (nM Affinity) Path_A->Lead Path_B->Lead Path_C->Lead

Figure 1: Synthetic vectors for the elaboration of Fragment CP-MA. The primary amine allows for rapid parallel synthesis of libraries.

Synthetic Protocols for Library Generation

1. Amide Coupling (Fragment Growing):

  • Reaction: CP-MA + Carboxylic Acid (

    
    ) 
    
    
    
    Amide.
  • Conditions: HATU (1.2 eq), DIPEA (3 eq) in DMF, RT, 4h.

  • Rationale: This extends the fragment towards the S2/S3 pockets in proteases. The amide bond creates a new H-bond donor/acceptor motif.

2. Reductive Amination (Fragment Linking):

  • Reaction: CP-MA + Aldehyde (

    
    ) 
    
    
    
    Secondary Amine.
  • Conditions:

    
     (2 eq), AcOH (cat.) in DCE, RT, 16h.
    
  • Rationale: Maintains the basicity of the nitrogen (unlike amide coupling), preserving the salt bridge to Asp/Glu residues while adding a hydrophobic tail.

References

  • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry.

  • Quan, M. L., et al. (2018). "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors." Molecules.

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2][3] Nature Chemistry.

  • Fluorochem Product Data. "1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine."[4][5][6]

Disclaimer: This Application Note is for research purposes only. All chemical synthesis and biological assays should be conducted in compliance with local safety regulations.

Sources

Application

Application Note: High-Throughput Parallel Synthesis of Pyrazole-Sulfonamide Libraries using (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

Target Audience: Medicinal Chemists, High-Throughput Experimentation (HTE) Scientists, and Drug Discovery Professionals. Executive Summary & Scientific Rationale The sulfonamide functional group is a cornerstone of medic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, High-Throughput Experimentation (HTE) Scientists, and Drug Discovery Professionals.

Executive Summary & Scientific Rationale

The sulfonamide functional group is a cornerstone of medicinal chemistry, featuring prominently in approved drugs ranging from antibacterial agents to anti-inflammatories and enzyme inhibitors [1]. In recent years, the integration of pyrazole moieties with sulfonamides has yielded highly potent compounds targeting cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX) [2], carbonic anhydrase (CA) [3], and Trypanosoma brucei N-myristoyltransferase (TbNMT) [4].

(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine is an exceptionally versatile building block for library generation. It combines three critical pharmacophoric elements:

  • The Pyrazole Core: Provides a rigid, aromatic hydrogen-bond acceptor system.

  • The 4-Chloro Substituent: Enhances lipophilicity and enables directed halogen bonding within hydrophobic target pockets.

  • The Flexible Methanamine Linker: Unlike rigid aniline derivatives, the benzylic amine provides conformational flexibility. This flexibility has been proven to significantly improve target selectivity and blood-brain barrier (BBB) penetration by reducing the overall polar surface area (PSA) penalty during binding [4].

This application note details a field-proven, self-validating protocol for the parallel synthesis of sulfonamide libraries using this specific amine. By leveraging polymer-supported scavenger resins, this workflow eliminates the need for chromatographic purification, enabling rapid translation from chemical synthesis to biological screening.

TargetPathways Core (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine Library Sulfonamide Library (Parallel Synthesis) Core->Library R-SO2Cl, DIPEA COX2 COX-2 / 5-LOX Anti-inflammatory Library->COX2 CA Carbonic Anhydrase Cancer/Glaucoma Library->CA TbNMT TbNMT Inhibition Anti-trypanosomal Library->TbNMT

Diagram 1: Biological targeting pathways enabled by pyrazole-sulfonamide library generation.

Experimental Design: Causality and Self-Validation

In high-throughput parallel synthesis, the primary challenge is achieving high purity without bottlenecking the workflow with traditional silica gel chromatography [3]. To solve this, the experimental design relies on a self-validating stoichiometric imbalance combined with solid-phase scavenging .

  • The Chemistry: The nucleophilic attack of the benzylic amine on a diverse array of sulfonyl chlorides (

    
    ) forms the sulfonamide linkage.
    
  • The Causality of Reagent Choice: N,N-Diisopropylethylamine (DIPEA) is selected as the base over pyridine or triethylamine. DIPEA is highly sterically hindered, preventing it from acting as a competing nucleophile, while efficiently neutralizing the HCl byproduct to prevent amine protonation. Dichloromethane (DCM) is used as the solvent due to its low boiling point (facilitating easy evaporation) and excellent solvation of both the starting materials and the resulting sulfonamides.

  • The Self-Validating Purification: We intentionally use a slight excess of the sulfonyl chloride (1.2 equivalents). This drives the amine to complete conversion. The excess sulfonyl chloride is then selectively removed using Polymer-Supported Trisamine (PS-Trisamine) resin. The resin covalently binds the unreacted electrophile, allowing the pure product to be isolated via simple filtration.

Materials and Reagents

Reagent/MaterialFunctionEquivalents / Concentration
(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine Primary building block (Nucleophile)1.0 eq (0.1 M in DCM)
Sulfonyl Chloride Library (

)
Diversity inputs (Electrophiles)1.2 eq (0.12 M in DCM)
N,N-Diisopropylethylamine (DIPEA) Non-nucleophilic base2.5 eq
Dichloromethane (DCM), Anhydrous Reaction solvent-
PS-Trisamine Resin (3-4 mmol/g) Electrophile scavenger3.0 eq (relative to excess

)
96-Well Deep-Well Glass Plates Reaction vessels-

Step-by-Step Parallel Synthesis Protocol

Phase 1: Dispensing and Reaction
  • Preparation of Amine Stock: Dissolve (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine in anhydrous DCM to a concentration of 0.1 M. Add DIPEA to this solution to achieve a final base concentration of 0.25 M.

  • Preparation of Electrophile Stocks: Prepare individual 0.12 M solutions of the diverse sulfonyl chlorides in anhydrous DCM. (Note: For moisture-sensitive sulfonyl chlorides, prepare immediately before use).

  • Dispensing: Using an automated liquid handler, dispense 500 µL of the amine/DIPEA stock solution (50 µmol amine) into each well of a 96-well glass reaction block.

  • Library Assembly: Dispense 500 µL of the respective sulfonyl chloride stock solutions (60 µmol, 1.2 eq) into the designated wells.

  • Incubation: Seal the 96-well plate with a Teflon-lined silicone mat. Agitate the plate on an orbital shaker at 400 rpm for 16 hours at room temperature (20-25 °C).

Phase 2: Scavenging and Purification
  • Resin Addition: Unseal the plate and add 50 mg of PS-Trisamine resin (approx. 150 µmol active sites) to each well.

  • Scavenging Incubation: Reseal and agitate the plate for an additional 4 hours at room temperature. The primary amine on the resin will react with any residual sulfonyl chloride, immobilizing it.

  • Filtration: Transfer the contents of the reaction block to a 96-well filter plate (PTFE frit, 0.45 µm) positioned over a pre-weighed 96-well collection plate. Apply gentle vacuum (or positive pressure) to filter the solutions.

  • Washing: Wash the resin in each well with an additional 500 µL of DCM to ensure complete recovery of the synthesized sulfonamide.

  • Solvent Removal: Place the collection plate in a centrifugal evaporator (e.g., Genevac) and evaporate the volatiles under reduced pressure at 35 °C until dry.

Phase 3: Quality Control (QC)
  • LC-MS Analysis: Dissolve a 1 µL aliquot of each dried product in 100 µL of DMSO/Methanol (1:1). Analyze via High-Throughput LC-MS (UV 254 nm and ESI+ mode).

  • Validation Criteria: A successful well is defined as having >85% UV purity and the presence of the expected

    
     or 
    
    
    
    mass ion.

Workflow A Amine + DIPEA Stock Prep B Automated Dispensing A->B C Add R-SO2Cl (1.2 eq) B->C D React 16h at 25°C C->D E PS-Trisamine Scavenging D->E F Filter & Evaporate E->F G LC-MS QC F->G

Diagram 2: High-throughput parallel synthesis and scavenging workflow.

Quantitative Data & Expected Outcomes

The performance of this protocol varies slightly depending on the electronic and steric nature of the sulfonyl chloride used. Table 1 summarizes the expected outcomes based on historical high-throughput data for benzylamine derivatives [3].

Table 1: Expected Yield and Purity Profiles by Sulfonyl Chloride Class

Sulfonyl Chloride ClassExample R-GroupExpected ConversionPost-Scavenge Purity (UV 254nm)Primary Byproducts
Electron-Poor Aryl 4-Fluorophenyl>95%>90%Trace sulfonic acid
Electron-Rich Aryl 4-Methoxyphenyl85-95%85-90%Unreacted amine (if R-SO2Cl degrades)
Heteroaromatic 2-Thiophenyl80-90%>85%Hydrolysis products
Aliphatic / Benzylic Methanesulfonyl>95%>90%Bis-sulfonylation (rare)
Sterically Hindered 2,4,6-Triisopropylphenyl60-75%70-80%Unreacted amine
Troubleshooting Mechanistic Issues
  • Incomplete Conversion (Steric Hindrance): If using highly ortho-substituted aryl sulfonyl chlorides, the nucleophilic attack is sterically impeded. Solution: Elevate the reaction temperature to 40 °C or add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to form a highly reactive sulfonylpyridinium intermediate.

  • Sulfonic Acid Formation: Sulfonyl chlorides are moisture-sensitive and can hydrolyze into unreactive sulfonic acids. Solution: Ensure all DCM is strictly anhydrous and plates are sealed tightly during the 16-hour incubation.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Adv. J. Chem. B. (2025). Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. (2020). Available at: [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. PMC. (2026). Available at:[Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. (2014). Available at: [Link]

Method

Application Note: Acylation Strategies for (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

Executive Summary This application note details the optimized protocols for the N-acylation of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS: 1006442-29-0). As a primary benzylic amine linked to a 4-chloropyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the N-acylation of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS: 1006442-29-0). As a primary benzylic amine linked to a 4-chloropyrazole moiety, this scaffold serves as a critical intermediate in the synthesis of kinase inhibitors and GPCR modulators.

While benzylic amines are generally good nucleophiles, the solubility profile introduced by the aryl-pyrazole system and the need for high purity in medicinal chemistry campaigns necessitate careful reagent selection. This guide compares three primary methodologies: Acid Chlorides (for rapid, simple diversity), T3P® (Propylphosphonic Anhydride) (for scalable, green chemistry), and HATU (for sterically hindered or chiral carboxylic acids).

Substrate Analysis & Chemical Compatibility

Molecule Profile
  • Substrate: (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

  • Structure: A phenyl ring substituted with a 4-chloropyrazole at the para position and a methanamine group.

  • Reactivity: The primary amine (

    
    ) is unhindered and highly nucleophilic.
    
  • Stability: The 4-chloropyrazole ring is electronically stable under standard acylation conditions. It is resistant to electrophilic attack due to the electron-withdrawing chlorine and the pyrazole nitrogen's lone pair involvement in aromaticity.

  • Solubility: Moderate solubility in Dichloromethane (DCM); high solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Limited solubility in non-polar solvents (Hexanes, Et₂O).

Critical Considerations
  • Solvent Selection: Due to the rigid biaryl nature of the scaffold, aggregation can occur in pure DCM. A co-solvent system (DCM:DMF 9:1) is recommended for high-concentration reactions.

  • Workup Sensitivity: The pyrazole nitrogen is weakly basic (

    
    ). While it generally remains in the organic phase during mild acidic washes (e.g., 10% Citric Acid), strong mineral acids (1M HCl) should be used with caution to avoid salt formation and loss of product to the aqueous phase.
    

Reagent Selection Matrix

The choice of acylating agent depends heavily on the scale and the nature of the carboxylic acid partner.

FeatureMethod A: Acid Chlorides Method B: T3P® Coupling Method C: HATU Activation
Primary Use Case Simple, achiral acids; Library production.Process scale-up; "Green" chemistry; Easy workup.Precious, chiral, or sterically hindered acids.
Atom Economy HighModerateLow (High MW byproducts)
Cost LowModerateHigh
Purification Extraction or Scavenger ResinsAqueous Wash Only (Water-soluble byproducts)Chromatography usually required
Racemization Risk High (if acid is chiral)Very Low Low
Decision Logic for Reagent Selection

ReagentSelection Start Start: Select Acylation Method IsAcidSimple Is the Acid Simple/Commercial? Start->IsAcidSimple IsAcidChiral Is the Acid Chiral/Epimerizable? IsAcidSimple->IsAcidChiral No (Free Acid) MethodA Method A: Acid Chloride (Fast, Cheap) IsAcidSimple->MethodA Yes (Available as R-COCl) Scale Scale > 10g? IsAcidChiral->Scale No MethodB Method B: T3P Coupling (Clean, Scalable) IsAcidChiral->MethodB Yes (Minimize Racemization) Scale->MethodB Yes (Easy Workup) MethodC Method C: HATU (High Potency) Scale->MethodC No (Research Scale)

Figure 1: Decision tree for selecting the optimal acylation reagent based on substrate properties and scale.

Detailed Experimental Protocols

Method A: Acylation via Acid Chlorides (High-Throughput)

Best for: Synthesizing large libraries of analogs using commercially available acid chlorides.

Reagents:

  • Amine: (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (1.0 equiv)

  • Acyl Chloride: R-COCl (1.1 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous DCM (0.1 M concentration)

Protocol:

  • Dissolution: In a reaction vial, dissolve the amine (1.0 equiv) in anhydrous DCM. Add DIPEA (1.5 equiv).

  • Addition: Cool the solution to 0°C (ice bath). Add the acid chloride (1.1 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by LCMS.

  • Workup:

    • Dilute with excess DCM.

    • Wash with saturated

      
       (2x) to remove excess acid/HCl.
      
    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Often not required. If necessary, recrystallize from EtOAc/Hexanes.

Method B: Acylation via T3P® (Propylphosphonic Anhydride)

Best for: Scale-up (>5g) and reactions requiring easy purification without chromatography.

Mechanism: T3P acts as a cyclic anhydride that activates the carboxylic acid. The byproduct is a water-soluble phosphonic acid salt, eliminating the need for column chromatography in many cases.

Reagents:

  • Amine: (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (if solubility is an issue)

Protocol:

  • Setup: Charge a flask with the Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Base (3.0 equiv) in EtOAc (or DMF/EtOAc mix).

  • Activation: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise.

    • Note: T3P is exothermic upon addition.

  • Reaction: Stir at RT for 1–4 hours. T3P kinetics are generally slower than acid chlorides but very clean.

  • Workup (The "T3P Wash"):

    • Add water to the reaction mixture.

    • Separate layers.

    • Wash organic layer with 10% Citric Acid (removes unreacted amine and imidazole byproducts).

    • Wash with 10%

      
        (removes unreacted acid and phosphorus byproducts).
      
    • Wash with Brine.

  • Isolation: Dry and concentrate. Yields are typically >90% with high purity (>95%).[1]

Method C: Acylation via HATU (For Difficult Substrates)

Best for: Sterically hindered acids or when T3P fails to drive conversion.

Reagents:

  • Amine: (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: Anhydrous DMF

Protocol:

  • Pre-activation: Dissolve Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (1.0 equiv) and stir for 5 minutes. The solution should turn yellow/orange (formation of the activated ester).

  • Coupling: Add the Amine (1.0 equiv) and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 1–16 hours.

  • Workup:

    • Dilute with EtOAc (large volume to extract from DMF).

    • Wash with saturated

      
       solution (3x) to remove DMF.
      
    • Wash with saturated

      
       and Brine.
      
  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts and HATU residues.

Quality Control & Troubleshooting

Analytical Data Interpretation
  • 1H NMR (DMSO-d6):

    • Look for the benzylic methylene doublet (

      
       ppm) shifting downfield slightly upon acylation.
      
    • The amide NH will appear as a triplet (or broad singlet) around

      
       ppm.
      
    • Pyrazole protons: Two singlets (or doublets with small coupling) in the aromatic region (

      
       ppm).
      
  • LCMS:

    • Expect

      
       corresponding to Product Mass.
      
    • Note: The chlorine isotope pattern (

      
       ratio of 3:1) should be clearly visible in the mass spectrum.
      
Troubleshooting Guide
IssueProbable CauseSolution
Precipitate forms immediately Low solubility of the amine salt or product.Add dry DMF as a co-solvent (up to 20%).
Low Conversion (T3P) Steric hindrance or insufficient base.Increase T3P to 2.0 equiv and warm to 40°C. Ensure pH > 8 (add more DIPEA).
Emulsion during workup Pyrazole surfactant effect.Use saturated LiCl instead of water; filter through Celite if solids are present.
Product in Aqueous Layer Over-acidification protonating the pyrazole.Use Citric Acid (pH ~4) instead of HCl (pH ~1) for the acidic wash.

Safety & Handling

  • Benzyl Amines: Can be skin irritants and sensitizers. Handle in a fume hood.

  • T3P: Corrosive but less sensitizing than DCC/HOBt.

  • HATU: Potential allergen; avoid inhalation of dust.

  • Waste: Segregate halogenated waste (DCM) from non-halogenated (DMF/EtOAc).

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chem. Rev. , 116(19), 11391–11461.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev. , 38, 606-631.

  • Archibald, T. G., et al. (2012). T3P (Propanephosphonic Acid Anhydride): A Superior Reagent for Amide Coupling.[2] Organic Process Research & Development .

Sources

Application

Strategic Incorporation of 4-Chloropyrazole Motifs in Small Molecule Inhibitors

Application Note & Technical Guide Abstract This guide details the strategic integration of the 4-chloropyrazole motif into small molecule inhibitors, a structural modification often employed to modulate physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Abstract

This guide details the strategic integration of the 4-chloropyrazole motif into small molecule inhibitors, a structural modification often employed to modulate physicochemical properties without significantly altering steric bulk. The 4-chloropyrazole unit serves as a critical bioisostere for phenols and metabolic blocking group for pyrazole-based leads. This document provides rationale for design, validated synthetic protocols using N-chlorosuccinimide (NCS), and data interpretation frameworks for medicinal chemists.

Rationale & Design Principles

The 4-chloropyrazole motif is rarely an accidental discovery; it is a deliberate medicinal chemistry tactic used to address specific liabilities in lead compounds.

1.1. Physicochemical Modulation (The "Chloro Effect")

Replacing a hydrogen atom at the 4-position of a pyrazole ring with chlorine induces significant electronic and lipophilic shifts.

  • Acidity Modulation (pKa Shift): The electron-withdrawing nature of the chlorine atom (via induction) increases the acidity of the pyrazole N-H. Unsubstituted pyrazole has a pKa of ~14.2. Introduction of the 4-Cl substituent lowers this value (typically to ~13.0), making the N-H a stronger hydrogen bond donor (HBD). This is critical when targeting residues like Aspartate or Glutamate in kinase hinge regions.

  • Lipophilicity (logP): Chlorine adds lipophilicity (

    
    logP 
    
    
    
    +0.6 to +0.7) compared to Hydrogen, improving membrane permeability. However, unlike a methyl group, it does not introduce significant metabolic liability.
  • Metabolic Blocking: The C-4 position of pyrazoles is electron-rich and prone to oxidative metabolism (CYP450-mediated). Chlorination blocks this "soft spot," extending the compound's half-life (

    
    ).
    
1.2. Bioisosterism: The Phenol Mimic

The 4-chloropyrazole moiety is a recognized bioisostere for phenols.

  • Phenol: pKa ~10, HBD/HBA, metabolic liability (glucuronidation).

  • 4-Chloropyrazole: pKa ~13, HBD/HBA, metabolically stable. The 4-Cl mimics the steric bulk of the phenyl ring's carbon framework while the pyrazole NH mimics the phenolic hydroxyl, often retaining potency while eliminating glucuronidation issues.

G cluster_0 Parent Scaffold cluster_1 Optimization Tactic cluster_2 Physicochemical Outcome Pyrazole Unsubstituted Pyrazole (C4-H) Chlorination 4-Chlorination (C4-Cl) Pyrazole->Chlorination NCS / DMF Acidity Increased Acidity (Stronger H-Bond Donor) Chlorination->Acidity Metabolism Blocked Metabolism (Increased t1/2) Chlorination->Metabolism Lipophilicity Increased Lipophilicity (Better Permeability) Chlorination->Lipophilicity

Figure 1: Impact of 4-chlorination on pyrazole physicochemical properties.

Synthetic Protocols

Two primary routes are recommended: direct electrophilic halogenation of an existing pyrazole core (Method A) and de novo cyclization (Method B).

Method A: Direct Chlorination using N-Chlorosuccinimide (NCS)

This is the industry-standard protocol for late-stage functionalization. It is highly regioselective for the electron-rich 4-position.

  • Reagents: Substituted pyrazole substrate, N-Chlorosuccinimide (NCS), DMF or Acetonitrile.

  • Mechanism: Electrophilic aromatic substitution (

    
    ).
    

Step-by-Step Protocol:

  • Preparation: Dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMF (0.5 M concentration). Note: DMF is preferred over DCM for solubility and reaction rate.

  • Addition: Add NCS (1.05 – 1.1 equiv) portion-wise at room temperature (25°C).

    • Critical: If the substrate contains other electron-rich rings (e.g., aniline, phenol), cool to 0°C to prevent over-chlorination.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by LC-MS. The product will show a characteristic M+2 isotope pattern (3:1 ratio of

    
    : 
    
    
    
    ).
  • Workup:

    • Dilute reaction mixture with EtOAc.[1]

    • Wash 3x with water (to remove DMF/Succinimide) and 1x with brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Silica gel chromatography (typically 0-50% EtOAc/Hexanes).

Troubleshooting:

  • Incomplete Reaction: Add 0.1 equiv of catalytic HCl or heat to 80°C.

  • Regioselectivity Issues: If the pyrazole N is unprotected, the N-Cl species may form transiently but will rearrange to C-Cl upon heating.

Method B: Oxidative Cyclization (TCCA Method)

For building blocks where the pyrazole ring is not yet formed.

  • Reference: This method utilizes Trichloroisocyanuric acid (TCCA) to convert hydrazines and 1,3-dicarbonyls directly into 4-chloropyrazoles in a one-pot fashion [1].[1]

Synthesis Start Pyrazole Substrate (R-H) Reagent NCS (1.1 eq) in DMF Start->Reagent Intermediate N-Chloro Intermediate (Transient) Reagent->Intermediate Kinetic Control Heat Heat (60°C) Intermediate->Heat Product 4-Chloropyrazole (R-Cl) Heat->Product Thermodynamic Rearrangement

Figure 2: Reaction pathway for NCS-mediated chlorination of pyrazoles.

Comparative Data & Application Notes

When proposing a 4-chloropyrazole analog to the project team, use the following data structure to justify the design.

Table 1: Physicochemical Comparison of Pyrazole Motifs

PropertyUnsubstituted Pyrazole (H)4-Chloropyrazole (Cl)Impact on Drug Design
Molecular Weight +0 Da (Ref)+34.4 DaMinimal steric penalty.
cLogP ~0.5~1.1Increases permeability; reduces water solubility.
pKa (NH) 14.2~13.0Stronger H-bond donor to backbone carbonyls.
Metabolic Stability Low (C4 oxidation)HighBlocks CYP-mediated oxidation at C4.
Halogen Bonding NoneModeratePotential interaction with backbone Carbonyl O.

Case Study Application: Kinase Inhibitor Optimization In the development of inhibitors for kinases (e.g., JAK or ALK), the pyrazole ring often binds to the hinge region.

  • Problem: A lead compound with a standard pyrazole shows good potency but high clearance (rapid metabolism).

  • Hypothesis: The C-4 position is the site of metabolic attack.

  • Execution: Synthesize the 4-chloro analog using the NCS protocol.

  • Result: The 4-Cl analog typically retains or improves potency (due to acidity/H-bond strength) while significantly reducing clearance, effectively "hardening" the molecule [2].

References
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Source: MDPI (Molecules) URL:[Link]

  • The Impact of the 4-Chloropyrazole Motif in Kinase Inhibitors (General Review of Pyrazole Pharmaceuticals). Source: National Institutes of Health (PMC) URL:[Link]

  • Bioisosteres in Medicinal Chemistry (Phenol Replacements). Source: Drug Hunter URL:[Link]

  • pKa Values of Nitrogen Heterocycles. Source: University of Tartu / Eur. J. Org. Chem. URL:[Link]

Sources

Method

Application Note: Strategic Solvent Selection for Reactions of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

Abstract (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine is a versatile primary amine building block crucial in medicinal chemistry and drug development. Its unique structure, featuring a primary benzylic amine, a phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine is a versatile primary amine building block crucial in medicinal chemistry and drug development. Its unique structure, featuring a primary benzylic amine, a phenyl ring, and a chloro-substituted pyrazole moiety, dictates a specific solubility and reactivity profile. The success of synthetic transformations involving this compound is critically dependent on the strategic selection of the reaction solvent. This guide provides a detailed analysis of solvent effects and offers experimentally grounded protocols for two of its most common and vital reactions: amide bond formation and reductive amination. By understanding the interplay between the substrate, reagents, and solvent, researchers can optimize reaction outcomes, enhance yields, and streamline purification processes.

Physicochemical Profile and Solubility

A molecule's physical and chemical properties are the primary determinants for its behavior in various solvents. (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine is an aromatic amine, a class of compounds generally soluble in organic solvents but sparingly soluble or insoluble in water.[1][2] The presence of both hydrogen bond donors (the -NH2 group) and acceptors (the pyrazole nitrogens) allows for interactions with a range of solvent types.[3]

Table 1: Physicochemical Properties of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClN₃[3]
Molecular Weight207.66 g/mol [3]
Calculated LogP1.98[3]
Hydrogen Bond Acceptors3[3]
Hydrogen Bond Donors1[3]
Topological Polar Surface Area (TPSA)43.84 Ų[3]

The moderate LogP value suggests a balanced lipophilic and hydrophilic character, predicting good solubility in a variety of common organic solvents.[3]

Table 2: General Solubility Profile

SolventTypePredicted SolubilityRationale
Dichloromethane (DCM)Aprotic, Non-polarHighGeneral solvent for moderately polar organic compounds.
Tetrahydrofuran (THF)Aprotic, PolarHighEthereal solvent effective for a wide range of organics.
Acetonitrile (MeCN)Aprotic, PolarHighPolar aprotic solvent, good for many coupling reactions.[4]
N,N-Dimethylformamide (DMF)Aprotic, PolarVery HighExcellent solvent for dissolving polar organics and reaction reagents.[5][6]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarVery HighHighly polar solvent, used for poorly soluble compounds.[5]
Ethanol (EtOH) / Methanol (MeOH)Protic, PolarModerate to HighCan form hydrogen bonds; commonly used for pyrazole chemistry and reductions.[5][7]
TolueneAprotic, Non-polarModerateSuitable for reactions requiring higher temperatures and azeotropic water removal.
WaterProtic, PolarLow to InsolubleThe hydrophobic phenyl and pyrazole rings limit aqueous solubility.[1][8]

Solvent Selection for Key Transformations

The choice of solvent extends beyond simple dissolution; it can dictate reaction kinetics, equilibrium position, and even the stability of reagents and intermediates. Below are detailed protocols and the underlying rationale for solvent selection in two critical reaction classes for this amine.

A. Amide Bond Formation (Acylation)

The formation of an amide bond is one of the most fundamental transformations of a primary amine. The reaction involves the nucleophilic attack of the amine onto an activated carbonyl species, such as an acid chloride or a carboxylic acid activated by a coupling reagent. Aprotic solvents are almost always required to prevent reaction with the highly reactive intermediates.[9]

The ideal solvent must:

  • Fully dissolve the amine, the carboxylic acid (or acid chloride), and the coupling reagents/base.

  • Be inert (aprotic) and not participate in the reaction.

  • Facilitate the reaction, often by stabilizing charged intermediates.

Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common and effective solvents for amide coupling.[6][9][10]

  • DCM is an excellent choice due to its inertness and ease of removal during workup. It is suitable for reactions with acid chlorides and many standard coupling reagents.[9]

  • DMF is a superior solvent for dissolving more polar starting materials, peptide coupling reagents (like HATU), and their corresponding salts, which can sometimes crash out of less polar solvents and impede the reaction.[6][10] However, its high boiling point can make it difficult to remove.

  • Acetonitrile (MeCN) can also be an effective solvent, sometimes providing the best results in specific coupling reactions.[4]

G start Select Acylation Method acid_chloride Method: Acid Chloride start->acid_chloride  Simple & Reactive  Acids coupling_reagent Method: Coupling Reagent (e.g., EDC, HATU) start->coupling_reagent  Sensitive Substrates,  Standard Procedure solvent_dcm Primary Choice: DCM (Inert, Easy Removal) acid_chloride->solvent_dcm solvent_thf Alternative: THF acid_chloride->solvent_thf solvent_dmf Primary Choice: DMF (High Solubility) coupling_reagent->solvent_dmf solvent_dcm2 Alternative: DCM or MeCN (If reactants are soluble) coupling_reagent->solvent_dcm2 protocol1 Protocol 1: Acylation with Acid Chloride solvent_dcm->protocol1 solvent_thf->protocol1 protocol2 Protocol 2: Acylation with Coupling Reagent solvent_dmf->protocol2 solvent_dcm2->protocol2

Caption: Decision workflow for amide coupling.
  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (1.0 eq.).

  • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2–1.5 eq.).

  • Slowly add the acid chloride (1.1 eq.), either neat or as a solution in anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1–4 hours).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Proceed with a standard aqueous workup and purification by column chromatography.

  • To a clean, dry round-bottom flask, add the carboxylic acid (1.1 eq.) and a coupling additive such as HOBt (1-Hydroxybenzotriazole) (1.1 eq.).

  • Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M).

  • Add (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (1.0 eq.) to the solution, followed by DIPEA (2.0-3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq.) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

B. Reductive Amination (N-Alkylation)

Reductive amination is a powerful method for forming C-N bonds, proceeding via the in-situ formation and subsequent reduction of an imine or enamine. The solvent choice is intimately linked to the choice of reducing agent.

The solvent must be compatible with both imine formation (which produces water as a byproduct) and the reducing agent.

  • For Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is a mild and highly selective reducing agent, but it is sensitive to water and incompatible with protic solvents like methanol.[7] Therefore, chlorinated solvents like Dichloroethane (DCE) or DCM are preferred.[7] THF is also a viable option. Acetic acid is often added as a catalyst to promote imine formation.[11]

  • For Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN): These reagents are stable in protic solvents. Methanol (MeOH) and Ethanol (EtOH) are excellent choices.[7] They are good solvents for the amine and carbonyl compounds and are compatible with the reductant. For NaBH₄, which can also reduce aldehydes and ketones, the imine is often pre-formed before the reductant is added.[7]

G start Select Reducing Agent stab Agent: NaBH(OAc)₃ (STAB) (Mild, Selective, H₂O Sensitive) start->stab nabh4 Agent: NaBH₄ / NaBH₃CN (Protic Tolerant) start->nabh4 solvent_dce Primary Choice: DCE or DCM (Aprotic, Compatible) stab->solvent_dce solvent_thf Alternative: THF stab->solvent_thf solvent_meoh Primary Choice: MeOH or EtOH (Protic, Good Solubility) nabh4->solvent_meoh protocol1 Protocol 2.B.1: One-Pot STAB Reduction solvent_dce->protocol1 solvent_thf->protocol1 protocol2 Protocol 2.B.2: Stepwise NaBH₄ Reduction solvent_meoh->protocol2

Sources

Application

Scale-up synthesis of 1-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]methanamine

Application Note: Scale-Up Synthesis of 1-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]methanamine Executive Summary 1-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]methanamine (CAS 1820614-50-3) is a highly versatile benzylamine building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 1-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]methanamine

Executive Summary

1-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]methanamine (CAS 1820614-50-3) is a highly versatile benzylamine building block frequently utilized in the development of kinase inhibitors and GPCR modulators[]. Transitioning the synthesis of this compound from discovery-scale to pilot-scale requires a robust, safe, and highly selective route. This application note details a scalable, self-validating two-step protocol: a nucleophilic aromatic substitution (SNAr) followed by a chemoselective catalytic hydrogenation.

Mechanistic Rationale & Route Design

2.1 The SNAr Step: Fluorine as the Superior Leaving Group The first step involves the coupling of 4-chloro-1H-pyrazole with 4-fluorobenzonitrile. While chlorine is typically a better leaving group than fluorine in aliphatic SN2 reactions, the reverse is true for SNAr. In SNAr, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond[2]. Fluorine’s extreme electronegativity exerts a powerful negative inductive effect (-I), which drastically lowers the activation energy of the addition step by stabilizing the Meisenheimer intermediate[2]. Consequently, 4-fluorobenzonitrile is an optimal, highly reactive substrate for large-scale SNAr, ensuring complete conversion without the need for transition-metal catalysis.

2.2 The Reduction Step: Suppressing Dimerization The second step reduces the intermediate nitrile to a primary amine. Catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate[3]. A notorious challenge in this transformation is dimerization: the newly formed primary amine can act as a nucleophile, attacking the unreacted imine to form a secondary imine, which is subsequently reduced to a secondary amine byproduct[3]. To suppress this, the protocol employs Raney Nickel in the presence of excess methanolic ammonia[4]. The high concentration of ammonia shifts the thermodynamic equilibrium, outcompeting the primary amine for the imine intermediate and exclusively driving the reaction toward the desired primary amine[3].

Workflow Visualizations

Synthesis A 4-Fluorobenzonitrile + 4-Chloro-1H-pyrazole B 4-(4-Chloro-1H-pyrazol-1-yl) benzonitrile A->B K2CO3, DMF 100 °C (SNAr) C 1-[4-(4-Chloro-1H-pyrazol-1-yl) phenyl]methanamine B->C H2, Raney Ni NH3/MeOH

Two-step synthetic route for 1-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]methanamine.

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +H2, Catalyst Primary Primary Amine (R-CH2-NH2) Imine->Primary +H2 Secondary Secondary Amine ((R-CH2)2NH) Imine->Secondary -NH3, +H2 Primary->Imine Nucleophilic Attack Ammonia Excess NH3 Ammonia->Imine Shifts equilibrium away from dimer

Mechanism of primary amine formation and suppression of secondary amine dimerization by NH3.

Self-Validating Scale-Up Protocols

Step 1: Synthesis of 4-(4-chloro-1H-pyrazol-1-yl)benzonitrile

Objective: Form the C-N bond via SNAr. Reagents: 4-fluorobenzonitrile (1.0 eq), 4-chloro-1H-pyrazole (1.05 eq), K₂CO₃ (1.5 eq), anhydrous DMF (5 volumes).

Procedure:

  • Charge a jacketed glass reactor with anhydrous DMF (5 L/kg of starting material).

  • Add 4-fluorobenzonitrile and 4-chloro-1H-pyrazole. Stir at 20 °C until complete dissolution.

  • Add finely powdered K₂CO₃ in portions.

    • Causality Insight: Using a mild, insoluble base like K₂CO₃ prevents the hydrolysis of the nitrile group that would rapidly occur if aqueous hydroxides were used.

  • Heat the suspension to 100 °C.

  • In-Process Control (IPC): After 8 hours, sample the reaction mixture. Analyze via HPLC (254 nm). The reaction is self-validating when 4-fluorobenzonitrile is <1.0% area.

  • Cool the reactor to 25 °C.

  • Slowly transfer the mixture into vigorously stirred purified water (15 volumes).

    • Causality Insight: The product is highly hydrophobic; quenching into water forces quantitative precipitation, bypassing the need for solvent-intensive liquid-liquid extractions and effectively purging the DMF.

  • Filter the resulting solid, wash with water (3 × 2 volumes) to remove residual DMF and inorganic salts, and dry under vacuum at 50 °C.

Step 2: Synthesis of 1-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]methanamine

Objective: Chemoselective reduction of the nitrile to a primary amine. Reagents: 4-(4-chloro-1H-pyrazol-1-yl)benzonitrile (1.0 eq), Raney Nickel (10 wt%), 7N NH₃ in Methanol (10 volumes), H₂ gas.

Procedure:

  • Charge a pressure reactor (e.g., Parr hydrogenator) with the intermediate from Step 1 and 7N NH₃ in Methanol.

  • Carefully add the Raney Nickel slurry.

    • Safety Check: Raney Ni is highly pyrophoric. Always transfer as a slurry and maintain an inert atmosphere (N₂ purge) during addition[4].

  • Seal the reactor, purge with N₂ (3 cycles), then purge with H₂ (3 cycles).

  • Pressurize the reactor to 50 psi with H₂ and stir vigorously at 25–30 °C.

  • In-Process Control (IPC): Monitor H₂ uptake. Once uptake ceases (typically 6–8 hours), sample for HPLC. Target: <0.5% starting material and <2.0% secondary amine byproduct.

  • Vent the H₂ and purge with N₂.

  • Filter the mixture through a pad of Celite to remove the catalyst.

    • Safety Check: Do not let the Celite pad run dry; wash with methanol and immediately quench the filter cake in water to prevent ignition.

  • Concentrate the filtrate under reduced pressure to yield the crude free base. (Optional: dissolve in MTBE and treat with 2M HCl in ether to isolate as the highly stable hydrochloride salt[]).

Quantitative Data Summary

ParameterBench Scale (10 g)Pilot Scale (1 kg)IPC Target / Quality Metric
Step 1 Yield 94%91%>90% isolated yield
Step 1 Purity 99.2% (HPLC)98.8% (HPLC)<1.0% starting material
Step 2 Yield 89%87%>85% isolated yield
Step 2 Purity 98.5% (HPLC)98.1% (HPLC)<2.0% secondary amine dimer
Overall Yield 83.6%79.1%N/A
E-Factor ~25~18Significant reduction via precipitation

References

  • BOC Sciences. "1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride - CAS 1820614-50-3".

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". 2

  • ResearchGate. "Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates". 3

  • BenchChem. "Application Notes and Protocols for the Reduction of the Nitrile Group". 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

The following technical guide is structured as a specialized support center resource for researchers and process chemists working with (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS: 1006442-29-0). Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers and process chemists working with (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS: 1006442-29-0).

Executive Summary & Synthetic Strategy

The synthesis of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine presents a classic "chemoselectivity vs. reactivity" paradox. The molecule contains a 4-chloropyrazole core (sensitive to hydrodehalogenation) and a benzylamine motif (requiring strong reduction of a precursor).

The most robust, convergent route involves two phases:

  • Phase 1 (N-Arylation): Nucleophilic aromatic substitution (

    
    ) of 4-fluorobenzonitrile with 4-chloropyrazole.
    
  • Phase 2 (Chemoselective Reduction): Converting the nitrile to the amine without cleaving the C-Cl bond on the pyrazole ring.

Master Workflow Diagram

The following diagram outlines the critical decision points and optimized pathway.

SynthesisWorkflow Start Start: 4-Chloropyrazole + 4-Fluorobenzonitrile Step1 Phase 1: N-Arylation (SNAr Coupling) Start->Step1 K2CO3, DMF, 100°C Intermediate Intermediate: 4-(4-chloro-1H-pyrazol-1-yl)benzonitrile Step1->Intermediate Yield >90% Step2 Phase 2: Nitrile Reduction (Chemoselective) Intermediate->Step2 Select Method Product Target: (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine Step2->Product High Yield Dehalo Risk: Dechlorination (Loss of Cl) Step2->Dehalo Pd/C, H2 (Uncontrolled) Dimer Risk: Dimerization (Secondary Amine) Step2->Dimer No NH3/Acid

Caption: Optimized synthetic workflow highlighting critical risk factors (Dechlorination and Dimerization) during the reduction phase.

Phase 1: N-Arylation (Building the Core)

Objective: Couple 4-chloropyrazole with 4-fluorobenzonitrile to form the intermediate nitrile. Primary Challenge: Incomplete conversion and "stalled" reactions.

Troubleshooting Guide: N-Arylation

Q: My reaction stalls at 60-70% conversion. Adding more base doesn't help. Why? A: This is typically a solubility and particle size issue, not a basicity issue.

  • Root Cause: The potassium carbonate (

    
    ) surface becomes "glazed" with potassium fluoride (KF) byproducts, inhibiting further reaction in a heterogeneous mixture.
    
  • Solution:

    • Solvent Switch: Use DMSO instead of DMF. The reaction rate in DMSO is often 2-5x faster due to better polarity/polarizability.

    • Additives: Add 1-5 mol% 18-Crown-6 . This sequesters potassium ions, increasing the nucleophilicity of the pyrazolate anion and preventing surface passivation.

    • Grinding: Ensure anhydrous

      
       is finely milled before use.
      

Q: I see a side product with M+18 mass. Is it the amide? A: Yes. This is the hydrolysis of the nitrile group.

  • Root Cause: Wet solvent or wet base. At 100°C+, hydroxide ions (generated from trace water + carbonate) will attack the nitrile.

  • Protocol Fix:

    • Dry DMF/DMSO over molecular sieves (4Å) for 24 hours.

    • Flame-dry the

      
       or dry it in a vacuum oven at 120°C overnight.
      
Optimized Protocol (Phase 1)
ParameterConditionRationale
Stoichiometry 1.0 eq Pyrazole : 1.1 eq FluorobenzonitrileSlight excess of electrophile drives consumption of the nucleophile (pyrazole).
Base

(1.5 eq) or

(2.0 eq)
Cesium acts faster due to the "Cesium Effect" (solubility).
Solvent DMSO (Anhydrous)Maximizes

rate.
Temp/Time 90-100°C, 4-6 hoursSufficient energy for Ar-F displacement without thermal degradation.

Phase 2: Nitrile Reduction (The Critical Step)

Objective: Reduce the nitrile (-CN) to the primary amine (-CH2NH2).[1][2] Primary Challenge: Hydrodehalogenation. Standard hydrogenation (Pd/C + H2) will rip the Chlorine atom off the pyrazole ring, destroying the molecule.

Troubleshooting Guide: Chemoselective Reduction

Q: I used Pd/C and Hydrogen. I lost the Chlorine atom. How do I prevent this? A: You must change the catalyst system or the environment. Palladium is excellent for dehalogenation, which is exactly what you don't want.

  • Option A (Catalytic - Scalable): Use Platinum on Carbon (Pt/C) , specifically sulfided Pt/C, or run the reaction in acidic media (e.g., Ethanol + 1.5 eq HCl). The protonation of the resulting amine and the acidic environment suppress the oxidative addition of the metal into the C-Cl bond [1].

  • Option B (Chemical - High Fidelity): Use Cobalt Chloride (

    
    ) + Sodium Borohydride (
    
    
    
    )
    . This method is highly chemoselective for nitriles over aryl chlorides [2].

Q: I have the correct product mass, but also a large peak at 2x Mass - NH3. What is this? A: This is the secondary amine dimer .

  • Mechanism: The primary amine product reacts with the intermediate imine during reduction.

  • Solution:

    • For Hydrogenation: Add Ammonia (

      
      )  (7N in MeOH) to the solvent. High ammonia concentration shifts the equilibrium away from dimer formation.
      
    • For Borohydride: This is rarely an issue with

      
       if the borohydride is added slowly to keep the reducing agent in excess.
      
Optimized Protocol: The "Cobalt-Boride" Method (Recommended for Lab Scale)

This method avoids high-pressure hydrogen and guarantees retention of the Chlorine atom.

  • Setup: Dissolve the Nitrile intermediate (1.0 eq) and

    
     (1.0 eq) in Methanol. Solution will be pink/red.
    
  • Cooling: Cool to 0°C.

  • Reduction: Add

    
     (5.0 eq) portion-wise.
    
    • Observation: The solution will turn black (formation of Cobalt Boride active species) and bubble vigorously (

      
       evolution).[1]
      
  • Workup: Quench with dilute HCl (to destroy borane complexes), then basify with NaOH to pH >11. Extract with DCM.

Optimized Protocol: Catalytic Hydrogenation (Recommended for Scale-Up)
ParameterConditionRationale
Catalyst 5% Pt/C (Sulfided) or 5% Pt/CPlatinum is less active toward C-Cl cleavage than Palladium.
Additive 2-3 eq HCl (aq) or Acetic AcidAcidic media inhibits dehalogenation [1].
Pressure 1-3 bar (Balloon or Low Pressure)High pressure increases the risk of side reactions.
Solvent Methanol or EthanolStandard protic solvents.
Decision Logic for Reduction Method

ReductionLogic Question Is the scale >10 grams? SmallScale Small Scale (<10g) Question->SmallScale No LargeScale Large Scale (>10g) Question->LargeScale Yes MethodA Method A: CoCl2 + NaBH4 (Highest Chemoselectivity) SmallScale->MethodA MethodB Method B: H2 + Pt/C + Acid (Scalable, Cost-Effective) LargeScale->MethodB

Caption: Decision matrix for selecting the reduction method based on experimental scale.

Purification & Isolation[1][3]

Q: The amine is an oil and difficult to handle. How do I solidify it? A: Benzylamines often form oils. Isolate it as the Hydrochloride Salt .

  • Dissolve the crude free base in minimal Ethanol or Ethyl Acetate.

  • Add 1.5 eq of HCl in Dioxane (4M) or HCl in Isopropanol .

  • A white precipitate (the HCl salt) should form immediately.

  • Filter and wash with cold ether.

    • Benefit: The salt is stable, non-hygroscopic, and easy to weigh for subsequent biological assays.

References

  • Hydrogenation of halonitrobenzenes without dehalogenation. US Patent 5068436A. (Explains the use of acidic media to inhibit dehalogenation during catalytic hydrogenation).

  • Application Notes and Protocols for the Reduction of the Nitrile Group. BenchChem Technical Support. (Details the CoCl2/NaBH4 method for chloropyridine derivatives).

  • Selective Reduction of Nitriles. ChemGuide. (General mechanisms for nitrile reduction including catalytic and hydride methods).

  • Evaluation of Fe catalysts Hydrogenation of 4-chlorobenzonitrile. ResearchGate. (Comparative data on metal catalysts for chlorobenzonitrile reduction).

Sources

Optimization

Technical Support Center: Purification of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

Case ID: PUR-AMINE-004 Subject: Flash Chromatography Troubleshooting for Primary Benzylamine Derivatives Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to puri...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AMINE-004 Subject: Flash Chromatography Troubleshooting for Primary Benzylamine Derivatives Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS: 1006442-29-0).[1] This molecule presents a classic chromatographic challenge: it contains a primary amine functionality attached to a lipophilic aromatic core (phenyl-pyrazole).

The Core Challenge: Standard silica gel (


) is acidic (

). The basic primary amine (

) will protonate upon contact with silanol groups, leading to:
  • Severe Tailing: The compound "streaks" rather than eluting as a band.

  • Irreversible Adsorption: Significant mass loss as the amine sticks permanently to the silica.

  • Co-elution: Broad peaks overlap with impurities.

This guide provides a self-validating protocol to overcome these issues using modified mobile phases and alternative loading strategies.

Module 1: The "Tailing" Phenomenon & Mobile Phase Optimization

Q: My product is streaking from the baseline to the solvent front on TLC. How do I fix this?

A: You must neutralize the silica surface. The streaking is caused by the amine interacting with acidic silanols. You need a competing base in your mobile phase to block these sites.

The Gold Standard Protocol: DCM / MeOH /

Do not simply add ammonia to Dichloromethane (DCM); they are not directly miscible. Follow this specific mixing order to create a stable, reproducible eluent.

Step-by-Step Preparation:

  • Prepare the Modifier Solution: Create a stock solution of 10% Ammonium Hydroxide (

    
     in water) in Methanol (MeOH) .
    
    • Why? The methanol acts as a bridge solvent, allowing the aqueous ammonia to dissolve into the organic layer.

  • Prepare the Mobile Phase: Mix your DCM with the Modifier Solution.

    • Example: To make a 90:10 DCM:MeOH eluent with ammonia, mix 900 mL DCM + 100 mL of the Modifier Solution .

    • Final Concentration: This yields

      
       in the final mobile phase.
      

Validation Check:

  • Run a TLC plate using this exact mixture.

  • Pass: The spot is compact (

    
    ).
    
  • Fail: The spot is still tailing? Increase the Modifier Solution ratio or switch to Triethylamine (TEA) (see Diagram 1).

Decision Tree: Mobile Phase Optimization

MobilePhaseStrategy Figure 1: Decision Logic for Amine Mobile Phase Selection Start Start: TLC Analysis (10% MeOH in DCM) CheckTailing Is the spot tailing? Start->CheckTailing AddModifier Add 1% NH4OH (via MeOH stock) CheckTailing->AddModifier Yes Success Proceed to Flash Chromatography CheckTailing->Success No (Rare) CheckSolubility Is compound soluble? AddModifier->CheckSolubility UseTEA Switch Modifier: Use 1% Triethylamine (TEA) CheckSolubility->UseTEA No / Precipitation CheckSolubility->Success Yes & Compact Spot ChangeStationary CRITICAL CHANGE: Switch to Amine-Silica (KP-NH) UseTEA->ChangeStationary Still Tailing UseTEA->Success Spot Improved

Module 2: Solubility & Sample Loading

Q: My sample precipitates when I try to load it onto the column. What should I do?

A: Stop liquid loading immediately. Primary amines with aromatic rings often have poor solubility in the non-polar starting conditions (e.g., 0% MeOH) required for a gradient run. Injecting a solution of DCM/MeOH onto a hexane-equilibrated column causes immediate precipitation ("crashing out"), leading to high backpressure and poor separation.

The Solution: Dry Loading

Dry loading adsorbs your compound onto a solid support, eliminating solubility issues during the injection phase.

Protocol: Celite 545 Dry Load

  • Dissolve: Dissolve your crude (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine in the minimum amount of a strong solvent (e.g., MeOH or DCM).

  • Add Support: Add Celite 545 (diatomaceous earth) to the flask.

    • Ratio: 1:2 (1 gram of crude sample : 2 grams of Celite).

  • Evaporate: Rotovap the mixture until you have a free-flowing, dry powder.

    • Critical: Ensure no solvent smell remains. Residual MeOH will ruin the gradient profile.

  • Load: Pour the powder into a solid load cartridge (SLS) or pack it on top of the column with a frit.

Comparison of Loading Techniques

FeatureLiquid Loading (DCM)Dry Loading (Celite)
Resolution Low (if solubility is poor)High (Sample enters as narrow band)
Tailoring Prone to streakingEliminates solvent effects
Pressure Risk of cloggingLow risk
Recovery GoodExcellent (Celite is inert)

Module 3: Advanced Troubleshooting (FAQs)

Q: I am using the ammonia modifier, but my yield is still low. Where is my compound?

A: It may be degrading or sticking permanently.

  • Check for Carbamates: Primary amines react with atmospheric

    
     to form carbamates. Ensure your fractions are evaporated quickly and not left standing open to air.
    
  • Column Flush: After the run, flush the column with 100% MeOH containing 5%

    
     . If a large yellow band elutes, your gradient was too shallow.
    
Q: Can I use C18 (Reverse Phase) instead?

A: Yes, and it is often superior. If the silica method fails, switch to a C18 column.

  • Mobile Phase: Water / Acetonitrile (ACN).[2]

  • Modifier: You must still use a modifier to ensure the amine is in a single ionization state.

    • Acidic:[3] 0.1% Formic Acid (Compound elutes as salt

      
      , runs faster).
      
    • Basic: 0.1% Ammonium Bicarbonate (Compound elutes as free base, runs slower, better peak shape for amines).

Q: What is the specific detection wavelength?

A: The phenyl-pyrazole conjugation provides strong UV absorbance.

  • Primary: 254 nm (Aromatic ring).

  • Secondary: 280 nm (Specific to the conjugated system).

  • Scan Mode: Enable "All-Wavelength Collection" (200–400 nm) to detect impurities that lack the pyrazole chromophore.

Module 4: Experimental Workflow Visualization

This diagram illustrates the complete purification lifecycle for this specific molecule, integrating the dry loading and mobile phase decisions.

PurificationWorkflow Figure 2: Recommended Dry-Load Flash Chromatography Workflow Crude Crude Reaction Mixture Dissolve Dissolve in DCM/MeOH Crude->Dissolve Celite Add Celite 545 (1:2 Ratio) Dissolve->Celite Evap Rotovap to Dry Powder Celite->Evap FlashSystem Flash System (Silica Column) Evap->FlashSystem Dry Load Gradient Gradient Run: 0-10% B over 15 CV FlashSystem->Gradient SolventA Solvent A: DCM SolventA->FlashSystem SolventB Solvent B: MeOH + 1% NH4OH SolventB->FlashSystem Collection Fraction Collection (Trigger: 254nm) Gradient->Collection

References

  • Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2012).[5] Purification of primary amines using RediSep C-18 reversed phase column. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 4-Chloropyrazole Benzylamines

Executive Summary & Physicochemical Profile The Challenge: 4-chloropyrazole benzylamines represent a privileged scaffold in kinase inhibition and GPCR modulation. However, they frequently exhibit "brick dust" properties—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

The Challenge: 4-chloropyrazole benzylamines represent a privileged scaffold in kinase inhibition and GPCR modulation. However, they frequently exhibit "brick dust" properties—high melting points and low aqueous solubility.[1] This is driven by a synergistic failure mode:

  • High Crystal Lattice Energy: The planar 4-chloropyrazole moiety facilitates strong

    
    -
    
    
    
    stacking, while the benzylamine linker often allows tight packing.
  • Lipophilicity: The chloro-substitution increases LogP without offering significant hydrogen bonding capacity to water.

Quick Diagnostic: If your compound precipitates upon dilution into PBS but dissolves in pure water or DMSO, you are likely facing the Common Ion Effect (if using a hydrochloride salt) or a LogP-driven crash .[1]

Diagnostic Workflow: Why is it Insoluble?

Before attempting remediation, diagnose the root cause using the workflow below.

Solubility Troubleshooting Flowchart

SolubilityDiagnostic Start Compound Precipitates CheckState Is it a Salt or Free Base? Start->CheckState FreeBase Free Base CheckState->FreeBase Salt Salt Form (e.g., HCl) CheckState->Salt MeasurepH Measure pH of solution FreeBase->MeasurepH IsBasic Is pH > pKa (approx 9.0)? MeasurepH->IsBasic BasicYes Yes (Uncharged) IsBasic->BasicYes Yes SolStrat1 Strategy: Acidify (Form Salt) or Use Cosolvents BasicYes->SolStrat1 MediaCheck Diluent contains Cl-? (e.g., PBS, Saline) Salt->MediaCheck CommonIon Common Ion Effect MediaCheck->CommonIon Yes Lipophilic Intrinsic Lipophilicity MediaCheck->Lipophilic No SwitchSalt Strategy: Switch Counterion (Mesylate/Gluconate) CommonIon->SwitchSalt Formulation Strategy: Cyclodextrins or Lipid Formulation Lipophilic->Formulation

Figure 1: Decision tree for diagnosing precipitation events. Note the critical check for chloride ions when using HCl salts.

Technical Solutions & Protocols

Solution A: Salt Selection Strategy

The benzylamine nitrogen is a robust basic center (


). While Hydrochloride (HCl) is the standard default, it is often unsuitable  for 4-chloropyrazole benzylamines in biological assays due to the Common Ion Effect.

The Mechanism: In high-chloride media (like PBS or cell culture media, ~150 mM Cl⁻), the solubility product (


) of the HCl salt is easily exceeded, driving the equilibrium back toward the solid salt form [1].[1]

Recommendation: Switch to counterions with lower lattice energy or higher lipophilicity (for lipid formulations).

Table 1: Counterion Selection Guide
CounterionpKa (Acid)Risk/Benefit ProfileRecommended Use
Chloride (HCl) -7High Risk: Precipitates in PBS/Saline due to common ion effect.[1] Hygroscopic.Initial purification only.
Mesylate -1.2Low Risk: Excellent solubility. Breaks crystal packing effectively.Gold Standard for this scaffold.
L-Tartrate 3.0 / 4.4Medium: Good for stability, but may form hydrates.[1]If Mesylate is too hygroscopic.
Tosylate -1.3Specialized: Adds lipophilicity; good for slow-release or lipid formulations.[1]Lipid-based delivery.[1]
Protocol: Rapid Salt Screening (Micro-Scale)
  • Dissolve: Dissolve 5 mg of free base in 100 µL THF or Methanol.

  • Add Acid: Add 1.05 equivalents of the selected acid (Mesylic, Tartaric, HCl) dissolved in the same solvent.

  • Precipitate: Evaporate solvent or add anti-solvent (Diethyl ether).

  • Test: Resuspend solids in pH 7.4 PBS and measure turbidity (OD600) vs. the free base.

Solution B: Formulation & Cosolvents

If chemical modification is not possible, use formulation strategies to maintain supersaturation.

1. Cosolvent Systems

Avoid using >1% DMSO alone if possible, as "crashing out" is common upon dilution into aqueous media.[1] Use a ternary system.

Recommended "Universal" Solvent System for IV/Assays:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Prevents aggregation/stacking)[1]

  • 55% Water/Saline (Bulk phase)[1]

Why this works: The PEG 400 acts as an interfacial tension reducer, preventing the hydrophobic 4-chloropyrazole cores from aggregating immediately upon contact with water [2].

2. Cyclodextrin Complexation

The 4-chloropyrazole ring fits well into the cavity of


-cyclodextrins.

Protocol: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) Formulation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS.[1]
    
  • Add Compound: Add the compound (free base or mesylate salt) in excess.

  • Equilibrate: Shake at 25°C for 24 hours.

  • Filter: Filter through a 0.22 µm PVDF filter.

  • Result: This often boosts solubility from <1 µg/mL to >100 µg/mL by shielding the hydrophobic chloro-pyrazole moiety [3].

Structural Optimization (Medicinal Chemistry)

If you are in the lead optimization phase, consider these structural tweaks to disrupt crystal packing without altering the pharmacophore significantly.

The "Magic Methyl" Effect: Introducing a methyl group on the benzylic carbon (converting the benzylamine to a chiral


-methylbenzylamine) introduces a "kink" in the molecule. This reduces planarity and significantly lowers the melting point, thereby increasing solubility [4].

Diagram: Structural Disruption Strategy

StructuralTweak Original Original Scaffold (Planar, High MP) Modification Add α-Methyl Group (Chiral Center) Original->Modification Synthetic Step Result Optimized Scaffold (Twisted, Lower MP, Higher Sol) Modification->Result Effect

Figure 2: Reducing crystal lattice energy via steric disruption.

Frequently Asked Questions (FAQ)

Q1: My compound dissolves in DMSO but precipitates immediately when added to the cell culture media. Why? A: This is the "Kinetic Solubility" limit. The massive dilution into water creates a state of high supersaturation. The hydrophobic effect drives the planar chloropyrazole rings to stack (aggregate) instantly.

  • Fix: Pre-dilute your DMSO stock into pure serum-free media slowly with vortexing, or switch to the PEG400/Water cosolvent system described in Section 3.

Q2: I am using the HCl salt, but the solubility in PBS is worse than in water. Is this an error? A: No, this is the Common Ion Effect . PBS contains ~137 mM NaCl. The high concentration of Chloride ions (


) shifts the equilibrium 

to the left, causing precipitation.[1]
  • Fix: Switch to a Mesylate or Tartrate salt, which does not suffer from this effect in saline buffers [1].[1]

Q3: Can I use sonication to redissolve the precipitate? A: Sonication creates a stable suspension (nanocrystals), not a true solution. While this may be acceptable for some in vivo IP injections, it will ruin in vitro enzymatic assays (false positives due to light scattering or non-specific binding).[1] Always filter or centrifuge to verify true solubility.

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews.

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[4] Advanced Drug Delivery Reviews.

  • Gawley, R. E., et al. (2005).[1] Effect of alkyl substitution on the solubility of benzylamines. Journal of Medicinal Chemistry.

Sources

Optimization

Troubleshooting amide bond formation with electron-deficient benzylamines

Topic: Troubleshooting Electron-Deficient Benzylamines Status: Operational | Analyst: Senior Application Scientist The Core Problem: The "Nucleophilicity Trap" You are likely here because your standard EDC/HOBt or even H...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Electron-Deficient Benzylamines

Status: Operational | Analyst: Senior Application Scientist

The Core Problem: The "Nucleophilicity Trap"

You are likely here because your standard EDC/HOBt or even HBTU protocols have failed. You are observing unreacted starting material, hydrolysis of your active ester, or messy side products.

The Science: Electron-deficient benzylamines (e.g., 2,4-difluorobenzylamine, 4-nitrobenzylamine) suffer from a deactivated nitrogen lone pair. The electron-withdrawing groups (EWGs) on the aromatic ring inductively pull electron density away from the benzylic carbon, which in turn pulls from the nitrogen.

  • Consequence: The HOMO energy of the nitrogen is lowered.

  • Kinetic Impact: The rate of nucleophilic attack on the activated ester (

    
    ) becomes competitively slower than the rate of active ester hydrolysis (
    
    
    
    ) or rearrangement.

The Golden Rule:

Stop using Carbodiimides (EDC/DCC). They are kinetically insufficient for these substrates. You need "Generation 3" coupling agents (Uronium/Phosphonium with HOAt/Oxyma) or Activated Anhydrides (T3P).

Reagent Selection Matrix

Do not guess. Select your reagent based on the specific constraints of your substrate.[1]

Reagent SystemMechanism ClassRecommended ForThe "Senior Scientist" Note
HATU / DIPEA Uronium (HOAt)First-Line Defense. High reactivity due to the 7-azabenzotriazole effect (anchimeric assistance).Warning: Can react with the amine to form guanidine byproducts if the reaction is too slow.
T3P / Pyridine Propylphosphonic AnhydrideScale-Up & Epimerization Control. Excellent for chiral acids. Easy aqueous workup.Runs best in EtOAc or Me-THF. Requires a specific base (Pyridine or NMM) for optimal turnover.
COMU / DIPEA Uronium (Oxyma)The Modern Standard. Safer than HATU (non-explosive leaving group) and often more reactive.Visual indicator: The byproduct is water-soluble and the reaction color change often indicates progress.
Ghosez's Reagent Acid Chloride GeneratorThe "Nuclear Option." Converts acid to acid chloride in situ under neutral conditions.Use when the amine is so deactivated (e.g., poly-fluorinated) that even HATU fails.

Diagnostic Workflows & Visualizations

Workflow A: The Decision Tree

Use this logic to select your initial conditions.

AmideLogic Start START: Electron-Deficient Amine Chiral Is the Carboxylic Acid Chiral? Start->Chiral Scale Scale > 10 grams? Chiral->Scale Yes (Risk of Racemization) HATU_Route Route B: HATU (1.1 eq) + DIPEA (3.0 eq) in DMF Chiral->HATU_Route No T3P_Route Route A: T3P (50% in EtOAc) + Pyridine (3.0 eq) Scale->T3P_Route Yes (Safer/Cheaper) Scale->HATU_Route No (Fastest Optimization) AcidCl_Route Route C: Acid Chloride (via SOCl2 or Ghosez Reagent) T3P_Route->AcidCl_Route If Conversion < 50% HATU_Route->AcidCl_Route If Conversion < 50%

Figure 1: Strategic selection of coupling reagents based on chirality and scale constraints.

Workflow B: The Guanidinylation Trap (Why HATU fails)

When using HATU with poor nucleophiles, the amine reacts so slowly that it may attack the wrong part of the HATU molecule.

GuanidineTrap Amine Poor Nucleophile (R-NH2) Product Desired Amide Amine->Product Byproduct Guanidine Byproduct (Dead End) Amine->Byproduct HATU HATU Reagent ActiveEster Active Ester (OAt-Ester) HATU->ActiveEster Reacts with Acid HATU->Byproduct Direct Attack by Amine (If Excess HATU used) ActiveEster->Product Slow Attack by Amine

Figure 2: The Guanidinylation Trap. With slow amines, excess HATU acts as an electrophile, permanently capping the amine.

Optimized Protocols

Protocol A: The "High-Fidelity" HATU Method

Best for: Small scale (<1g), achiral acids, initial screening.

  • Stoichiometry: Acid (1.0 equiv) : HATU (0.95 - 1.0 equiv ) : DIPEA (3.0 equiv) : Amine (1.1 equiv).

    • Critical: Do NOT use excess HATU. Keep it slightly limiting to prevent the amine from reacting with the HATU itself (Guanidinylation).

  • Solvent: Anhydrous DMF or NMP (0.2 M concentration).

  • Step 1 (Pre-activation): Dissolve Acid and DIPEA in DMF. Add HATU. Stir for only 2-5 minutes .

    • Why? Long pre-activation can lead to epimerization or hydrolysis.

  • Step 2 (Coupling): Add the Electron-Deficient Amine immediately.

  • Step 3 (The Boost): If TLC shows stall after 2 hours, do not add more HATU. Add HOAt (0.5 equiv) to regenerate the active ester species.

Protocol B: The T3P "Low Epimerization" Method

Best for: Chiral acids, scale-up, easy workup.[2]

  • Stoichiometry: Acid (1.0 equiv) : Amine (1.1 equiv) : Pyridine (3-5 equiv) : T3P (1.5 equiv, usually 50% w/w in EtOAc).

  • Solvent: EtOAc or 2-MeTHF. (Avoid DMF if possible; T3P works well in non-polar solvents which helps precipitate salts).

  • Procedure:

    • Dissolve Acid and Amine in solvent.

    • Add Pyridine (Base).

    • Add T3P solution dropwise at 0°C.

    • Allow to warm to RT.[1]

    • Troubleshooting: If slow, heat to 50°C. T3P is thermally stable and low-racemizing.

  • Workup: Wash with water. The T3P byproducts are water-soluble phosphates.

Troubleshooting Q&A (FAQ)

Q: My reaction yields are low (~30%) and I see a spot that is NOT starting material or product. What is it? A: If you used HATU/HBTU, it is likely the guanidinylated amine .

  • Diagnosis: Check LCMS.[1] Mass will be [Amine + 99] (for tetramethylguanidinium).

  • Fix: Switch to a Phosphonium reagent (PyAOP) . Phosphonium salts cannot form guanidines. Alternatively, ensure HATU is the limiting reagent (0.95 eq).

Q: The reaction stalls at 50% conversion. Adding more coupling agent doesn't help. A: You likely have product inhibition or "poisoning" of the active species.

  • Fix: Switch solvent to NMP (N-methylpyrrolidone). It is better at breaking up intermolecular H-bonds than DMF.

  • Advanced Fix: Use HFIP (Hexafluoroisopropanol) as a co-solvent (10-20% v/v in DCM). HFIP is a strong H-bond donor that stabilizes the leaving group oxygen on the active ester, significantly accelerating the attack of poor nucleophiles [1].

Q: I cannot use Acid Chlorides because my substrate has acid-sensitive groups (e.g., Boc, t-Bu esters). A: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

  • Mechanism:[2][3][4][5][6][7] These generate Acid Fluorides in situ.[6][8][9] Acid fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines. They are compatible with Boc/t-Bu groups [2].

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][10] Chemical Reviews, 116(19), 11391–11461.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Colyer, J. T., et al. (2011). Reversal of Diastereoselectivity in the Amidation of Chiral α-Amino Acids with T3P. The Journal of Organic Chemistry, 76(23), 9687–9693.

Sources

Troubleshooting

Technical Support Center: Stability of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine in Aqueous Buffers

Welcome to the technical support guide for (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and pract...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous buffer systems. Understanding the stability profile is critical for ensuring data integrity in biological assays, developing robust analytical methods, and designing stable pharmaceutical formulations.

This guide moves beyond simple protocols to explain the chemical principles governing the stability of this molecule. We will explore potential degradation pathways, provide detailed troubleshooting for common experimental issues, and offer step-by-step workflows for conducting comprehensive stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine in aqueous solutions?

A1: The primary stability concerns for this molecule arise from its key functional groups: the primary benzylic amine and the chloro-substituted pyrazole ring.

  • pH-Dependent Degradation: The benzylic amine group has a pKa that renders it susceptible to pH-dependent reactions. In acidic or basic conditions, catalyzed hydrolysis or other degradative pathways can be accelerated.[1] The ionization state of the amine is a critical factor; the protonated form (at lower pH) may exhibit different stability characteristics compared to the free base (at higher pH).[2]

  • Oxidative Susceptibility: Primary amines, particularly benzylic amines, can be susceptible to oxidation. Dissolved oxygen, trace metal ions, or exposure to oxidizing agents in the buffer can lead to the formation of imines, aldehydes, or other oxidative degradation products.

  • Photostability: Aromatic and heterocyclic compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods may induce photolytic degradation.

  • Temperature Sensitivity: Like most chemical reactions, degradation rates are expected to increase with temperature, following the principles of chemical kinetics.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products must be identified experimentally, we can predict likely pathways based on the molecule's structure:

  • Oxidation of the Amine: The primary benzylic amine could be oxidized to the corresponding imine, which can then hydrolyze to form 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde.

  • Deamination: Although less common, deamination could occur under certain stress conditions, potentially leading to the formation of the corresponding benzyl alcohol derivative.

  • Reactions involving the Pyrazole Ring: While the pyrazole ring itself is generally stable, extreme pH or oxidative stress could potentially lead to ring-opening or other transformations.[3] However, degradation is more likely to initiate at the more reactive benzylic amine.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: Based on supplier recommendations and general chemical principles, stock solutions (typically in an organic solvent like DMSO) should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[4] For aqueous working solutions, it is highly recommended to prepare them fresh before each experiment. If short-term storage is necessary, keep the solution at 2-8°C, protected from light, and use within 24 hours. The choice of buffer pH will be critical for short-term stability.

Troubleshooting Guide for Stability Studies

This section addresses common problems encountered during the evaluation of the compound's stability.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Rapid loss of parent compound in all buffer conditions. 1. High Intrinsic Instability: The compound may be inherently unstable in aqueous environments. 2. Oxidative Degradation: Presence of dissolved oxygen or trace metal contaminants in the buffer. 3. Adsorption: The compound may be adsorbing to the surface of the storage vessel (e.g., plastic tubes).1. Confirm with a control: Analyze a freshly prepared solution immediately to establish a true T=0 baseline. 2. Degas buffers: Sparge buffers with nitrogen or argon to remove dissolved oxygen. Add a chelating agent like EDTA (0.1 mM) to sequester metal ions. 3. Use appropriate labware: Switch to low-adsorption polypropylene tubes or silanized glass vials.
Inconsistent stability results between experiments. 1. Buffer Preparation Variability: Minor differences in buffer pH or composition. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Light Exposure: Variable exposure to ambient or UV light.1. Standardize buffer prep: Use a calibrated pH meter and prepare all buffers from a single stock of reagents. 2. Use calibrated incubators: Ensure the temperature stability of your incubator or water bath. 3. Control light conditions: Wrap vials in aluminum foil or use amber vials to protect from light.
Appearance of multiple, unknown peaks in HPLC analysis. 1. Complex Degradation Pathway: The compound may degrade into multiple products. 2. Buffer Interference: Components of the buffer may be interfering with the analysis. 3. Contamination: Contamination from solvents, glassware, or the HPLC system.1. Perform a forced degradation study (see protocol below): This will help identify the primary degradation products under controlled stress conditions.[5][6] 2. Analyze a buffer blank: Inject only the buffer to identify any extraneous peaks. 3. Systematic cleaning: Flush the HPLC system and use fresh, HPLC-grade solvents.
Poor mass balance in the stability study. 1. Formation of Non-UV Active Products: Some degradation products may not have a chromophore and are thus invisible to the UV detector. 2. Formation of Volatile Degradants: Degradation products may be lost to the headspace. 3. Precipitation: The compound or its degradants may be precipitating out of solution.1. Use a mass spectrometer (LC-MS): This will allow for the detection of products without a chromophore. 2. Consider headspace GC-MS: If volatile products are suspected. 3. Visual inspection: Check for any cloudiness or precipitate in the samples. Confirm solubility limits at the start of the study.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Objective: To identify the degradation products of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions: For each condition, add the stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C.

    • Neutral Hydrolysis: Purified water (or pH 7.4 buffer), incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂, store at room temperature, protected from light.

    • Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).

  • Time Points: Sample at initial (T=0), 2, 4, 8, and 24 hours.

  • Sample Preparation: Before injection, neutralize the acidic and basic samples with an equivalent amount of base/acid. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Dilute to 100 µg/mL Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Dilute to 100 µg/mL Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Dilute to 100 µg/mL Oxidative Oxidation (3% H2O2, RT) Stock->Oxidative Dilute to 100 µg/mL Photo Photolysis (ICH Q1B) Stock->Photo Dilute to 100 µg/mL Sampling Sample at T=0, 2, 4, 8, 24 hours Acid->Sampling Base->Sampling Neutral->Sampling Oxidative->Sampling Photo->Sampling Neutralize Neutralize/Dilute Samples Sampling->Neutralize HPLC Analyze via HPLC-UV/MS Neutralize->HPLC Data Evaluate Peak Purity & Mass Balance HPLC->Data

Caption: Workflow for the forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

  • Instrumentation: HPLC with a UV/PDA detector and ideally coupled to a mass spectrometer (LC-MS).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm) or use a PDA detector to capture the full UV spectrum.

  • Injection Volume: 10 µL.

Plausible Degradation Pathway

Based on chemical principles, a primary degradation pathway under oxidative and potentially hydrolytic stress is the conversion of the benzylic amine to a benzaldehyde.

Degradation_Pathway Parent (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (Parent Compound) Imine Intermediate Imine Parent->Imine [Oxidation] Aldehyde 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde (Degradation Product) Imine->Aldehyde Hydrolysis Water H2O

Caption: A plausible oxidative degradation pathway.

Hypothetical Stability Data Summary

The following table presents plausible data from a stability study of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (100 µM) incubated at 40°C for 48 hours.

Buffer Condition% Parent RemainingMajor Degradant Peak Area (% of Total)Observations
pH 3.0 (Citrate) 92.5%4.8%Relatively stable, minor degradation observed.
pH 5.0 (Acetate) 96.8%1.5%Highest stability observed in the acidic range.
pH 7.4 (Phosphate) 88.1%9.2%Moderate degradation, likely oxidative.
pH 9.0 (Borate) 75.4%20.1%Significant degradation, indicating base-catalyzed pathway.

Disclaimer: This data is illustrative and based on general chemical principles. Actual results must be determined experimentally.

By understanding the chemical vulnerabilities of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine and employing systematic troubleshooting and validation protocols, researchers can ensure the accuracy and reliability of their experimental results.

References

  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

Sources

Optimization

Minimizing side reactions during functionalization of pyrazole amines

Technical Support Center: Functionalization of Pyrazole Amines Topic: Minimizing Side Reactions During Functionalization of Pyrazole Amines Role: Senior Application Scientist Audience: Medicinal Chemists & Process Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of Pyrazole Amines

Topic: Minimizing Side Reactions During Functionalization of Pyrazole Amines Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Nucleophilic Ambiguity of Aminopyrazoles

Functionalizing aminopyrazoles is a balancing act of nucleophilicity. The scaffold presents three distinct nucleophilic sites: the two ring nitrogens (N1 and N2) and the exocyclic amine (–NH₂).

  • The Problem: Electrophiles (alkyl halides, acyl chlorides) often discriminate poorly between these sites, leading to N-ring alkylation/acylation or bis-functionalization.

  • The Goal: Achieve site-selective functionalization of the exocyclic amine or a specific ring nitrogen without protecting group manipulation, or use transient protection strategies when direct selectivity is impossible.

This guide provides troubleshooting workflows to suppress these side reactions, grounded in electronic control and steric steering.

Module 1: Regioselectivity in Acylation & Sulfonylation

Issue: "I am trying to acylate the exocyclic amine, but I observe significant acylation on the ring nitrogen (N1/N2)."

Root Cause Analysis

The pyrazole ring nitrogens, particularly N1 (the pyrrole-like nitrogen), can be surprisingly nucleophilic, especially if the ring is electron-rich. Under basic conditions, the deprotonated pyrazolate anion is an aggressive ambient nucleophile.

Troubleshooting Guide
Observation Probable Cause Corrective Action
Ring Acylation (N-Acyl) Base is too strong (e.g., NaH, KOH), generating the pyrazolate anion.Switch to Pyridine/DMAP: Use mild organic bases. Pyridine acts as both solvent and base, preventing full deprotonation of the ring NH.
Mixture of Isomers Kinetic vs. Thermodynamic control failure.Thermodynamic Reset: N-acyl pyrazoles are often labile. Heating the mixture in MeOH with a catalytic base (K₂CO₃) can induce trans-acylation, migrating the acyl group from the ring to the more thermodynamically stable exocyclic amine.
Bis-acylation Excess electrophile or high concentration.High Dilution & Stoichiometry: Use exactly 1.0 equiv of acyl chloride and add it slowly at 0°C.
The "Boc-Switch" Protocol (Self-Validating Strategy)

If direct acylation fails, use the Transient N-Boc Protection Strategy . This is the gold standard for high-fidelity synthesis.

  • Protection: Treat aminopyrazole with Boc₂O (1.1 equiv). The Boc group prefers the ring nitrogen (N1) due to steric relief.

  • Functionalization: The exocyclic amine is now the only available nucleophile. React with acid chloride/sulfonyl chloride.

  • Deprotection: Treat with TFA/DCM. The N-ring Boc cleaves easily, leaving the exocyclic amide intact.

Validation Check: After Step 1, take a ¹H NMR. The disappearance of the broad ring NH signal and the shift of the CH protons confirm ring protection.

Module 2: Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

Issue: "My Buchwald coupling failed. I see unreacted starting material and dehalogenated aryl halide."

Root Cause Analysis

Aminopyrazoles are challenging coupling partners.[1]

  • Catalyst Poisoning: The free ring nitrogen (N-H) can coordinate to Pd(II), forming stable, non-reactive complexes (the "azole effect").

  • Beta-Hydride Elimination: If the reaction is slow, the catalyst performs

    
    -hydride elimination on the ligand or solvent, leading to hydrodehalogenation of the aryl halide.
    
Troubleshooting Guide
Symptom Diagnosis Solution
No Conversion (SM Recovery) Catalyst inhibition by the substrate.Protect the Ring: Methylate or protect the ring nitrogen (THP, SEM, Boc) before coupling. A free N-H is a catalyst sink.
Dehalogenated Aryl Halide Reaction is too slow; Pd is dying.Upgrade Pre-catalyst: Switch from Pd(OAc)₂/Ligand to Pd-G3 or G4 precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3). These ensure rapid entry into the catalytic cycle.
Homocoupling (Biaryl) Oxidation of the aryl halide.[2]Degas Rigorously: Oxygen promotes homocoupling. Sparge solvents with Argon for 15 mins or use freeze-pump-thaw cycles.
Recommended Catalyst Systems
  • For Primary Aminopyrazoles: BrettPhos Pd G3 or tBuBrettPhos Pd G3.

  • Base: Use weak bases like Cs₂CO₃ or K₃PO₄ to minimize side reactions. Strong bases (NaOtBu) often degrade the pyrazole or cause bis-arylation.

Module 3: N-Alkylation Regioselectivity (N1 vs. N2)

Issue: "I need to alkylate the ring nitrogen, but I get a 1:1 mixture of N1 and N2 isomers."

Mechanistic Insight

Tautomerism makes N1 and N2 distinct only if the pyrazole is unsymmetrically substituted (e.g., 3-substituted vs. 5-substituted).

  • Steric Control: Alkylation generally favors the less sterically hindered nitrogen (N1, distal to the substituent).

  • Electronic Control: Electron-withdrawing groups (EWG) make the adjacent nitrogen less nucleophilic.

Optimization Workflow

Q: Are you getting the "wrong" isomer?

  • Yes, I need the sterically hindered isomer (N2).

    • Solution: You cannot do this directly with alkyl halides. You must synthesize the pyrazole de novo using a substituted hydrazine (e.g., methylhydrazine) and a 1,3-diketone. This locks the regiochemistry at the cyclization step.

  • No, I just want to maximize the major isomer (N1).

    • Solution: Use Cesium Carbonate (Cs₂CO₃) in DMF. The "Cesium Effect" often improves regioselectivity ratios compared to NaH or K₂CO₃ due to tighter ion pairing.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways and the decision logic for minimizing side reactions.

PyrazolePathways Start Aminopyrazole (Nucleophilic Triad) Decision Target Functionalization? Start->Decision Path_Exo Exocyclic Amine (Amide/Sulfonamide) Decision->Path_Exo Acylation Path_Ring Ring Nitrogen (N-Alkylation) Decision->Path_Ring Alkylation Path_Cross C-N Coupling (Buchwald-Hartwig) Decision->Path_Cross Arylation Side_RingAcyl Side Rxn: Ring Acylation Path_Exo->Side_RingAcyl Direct Rxn Side_Bis Side Rxn: Bis-Alkylation Path_Ring->Side_Bis Strong Base Side_Poison Side Rxn: Catalyst Poisoning Path_Cross->Side_Poison Free NH Sol_Boc Strategy: Transient N-Boc Protection Side_RingAcyl->Sol_Boc Prevention Sol_Cs2CO3 Strategy: Cs2CO3 + Mild Heat (Thermodynamic Control) Side_RingAcyl->Sol_Cs2CO3 Correction Side_Bis->Sol_Cs2CO3 Use Mild Base Sol_Precat Strategy: Pd-G3 Precatalysts + Weak Base Side_Poison->Sol_Precat Optimization

Caption: Decision matrix for aminopyrazole functionalization, mapping common side reactions (red) to specific mitigation strategies (green).

Standard Operating Procedures (SOPs)

Protocol A: Selective N-Acylation (The "Boc-Switch")

Use this when direct acylation yields mixtures.

  • Protection: Dissolve aminopyrazole (1.0 mmol) in THF (5 mL). Add Boc₂O (1.1 mmol) and DMAP (0.1 mmol). Stir at RT for 2h.[3]

    • Checkpoint: TLC should show a less polar spot (N-Boc intermediate).

  • Acylation: Add Pyridine (2.0 mmol) followed by Acyl Chloride (1.1 mmol) dropwise. Stir at RT for 4h.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes pyridine). Dry and concentrate.

  • Deprotection: Dissolve crude in DCM (2 mL) and TFA (1 mL). Stir 1h. Evaporate TFA. Neutralize with sat. NaHCO₃.

    • Result: Exclusive exocyclic amide.

Protocol B: Optimized Buchwald-Hartwig Coupling

Use this for arylation of the exocyclic amine.

  • Setup: In a glovebox or under Argon, charge a vial with:

    • Aminopyrazole (1.0 equiv)

    • Aryl Bromide (1.1 equiv)

    • BrettPhos Pd G3 (0.02 equiv / 2 mol%)

    • Cs₂CO₃ (2.0 equiv)

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80-100°C for 4-12h.

  • Checkpoint: If conversion < 50% after 4h, add 2 mol% more catalyst. Do not increase temperature above 110°C to avoid decomposition.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[4]

    • Source: Journal of Organic Chemistry (2022).[4]

    • URL:[Link]

  • Buchwald-Hartwig Coupling of Aminopyrazoles

    • Title: "Pd-Catalyzed C–N Coupling Reactions of Aminopyrazoles."
    • Source: Organic Letters (2011).
    • URL:[Link]

  • Protecting Group Strategies (Boc/THP): Title: "Selective Ring N-Protection of Aminopyrazoles." Source: Synlett (2006).
  • General Review of Pyrazole Chemistry

    • Title: "Recent Synthetic Advances in C–H/N–H Functionaliz
    • Source: The Chemical Record (2025).[4]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine Salts

Welcome to the Process Development Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with isolating and purifying (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine sa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with isolating and purifying (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine salts (e.g., the hydrochloride salt, CAS 1820614-50-3[]).

Because this molecule features a highly lipophilic, rigid bi-aryl core juxtaposed against a highly polar primary amine salt headgroup, it exhibits intense amphiphilic behavior. This frequently leads to complex crystallization dynamics, most notably Liquid-Liquid Phase Separation (LLPS). This guide synthesizes thermodynamic principles with field-proven methodologies to help you design robust, self-validating crystallization workflows.

I. Troubleshooting Guide & FAQs

Q: My hydrochloride salt is "oiling out" at the bottom of the reactor instead of forming crystals. What is the mechanistic cause, and how do I fix it? A: Oiling out, formally known as 2[2], occurs when the solution becomes supersaturated, but the melting point of the solvated solute is lower than the current temperature of the system. The lipophilic 4-chlorophenyl-pyrazole domain repels polar solvents, forcing the compound to phase-separate as an amorphous oil rather than nucleating into a crystal lattice.

  • The Fix: Switch to a binary solvent system with a flatter solubility curve (e.g., Methanol/MTBE). You must also reduce the rate of anti-solvent addition to stay within the metastable zone, and introduce seed crystals before the cloud point is reached to force solid nucleation.

Q: I am achieving high purity, but my isolated yield is consistently below 60%. How can I drive more salt out of solution without crashing out impurities? A: Low yield indicates that the terminal solubility of the salt in your final solvent mixture is too high. To improve yield without sacrificing purity, you must manipulate the final thermodynamic state of the system:

  • Increase the anti-solvent ratio: Shift the Methanol:MTBE ratio from 1:2 to 1:4.

  • Extend the aging period: Hold the slurry at the final cooling temperature (e.g., 0°C to 5°C) for at least 2 to 4 hours. This allows for 3[3], a thermodynamic process where smaller, highly soluble crystals dissolve and redeposit onto larger crystals, simultaneously increasing yield and purging trapped impurities.

Q: Does the choice of counterion (HCl vs. Sulfate) change the recrystallization strategy? A: Drastically. The selection of the 4[4] dictates the crystal lattice energy. The monovalent HCl salt is highly crystalline but prone to oiling out in purely protic solvents. Conversely, the divalent sulfate salt forms a stronger, more hydrophilic lattice network, allowing it to be successfully crystallized using more polar, environmentally friendly mixtures like Ethanol/Water via standard cooling crystallization.

II. Quantitative Solvent System Selection

The table below summarizes field-validated solvent systems for various salts of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine.

Salt FormPrimary SolventAnti-SolventRatio (v/v)Typical YieldPurity (HPLC)Mechanistic Notes
Hydrochloride MethanolMTBE1:382–88%>99.5%Optimal. Methanol solvates the lipophilic core; MTBE lowers the dielectric constant slowly, preventing LLPS.
Hydrochloride EthanolEthyl Acetate1:475–80%>99.0%Good alternative if ethers must be avoided. Requires strict seeding protocols to prevent supersaturation.
Sulfate WaterEthanol1:585–90%>98.5%High yield due to strong lattice energy, but prone to forming hydrates. Requires rigorous vacuum drying.
Mesylate THFHeptane1:270–75%>99.0%Forms highly crystalline needles. THF prevents premature precipitation of the bulky mesylate anion.

III. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes an anti-solvent crystallization strategy for the Hydrochloride salt . It is designed as a self-validating system, meaning built-in In-Process Controls (IPCs) ensure the thermodynamic state is correct before you proceed to the next step.

Protocol A: Methanol/MTBE Anti-Solvent Crystallization

1. Dissolution: Suspend 10.0 g of the crude hydrochloride salt in 30 mL of Methanol inside a 250 mL jacketed reactor.

  • Causality: Methanol perfectly disrupts the polar/non-polar intermolecular forces of the crude solid, ensuring complete dissolution without requiring excessive heat that could degrade the molecule.

2. Heating & Polishing: Heat the suspension to 55°C under gentle agitation (200 rpm) until complete dissolution is achieved. Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-warmed receiving flask.

  • Causality: Polishing filtration removes insoluble foreign particulates that can act as uncharacterized nucleation sites, which often lead to polymorph mixtures.

3. Anti-Solvent Addition (Phase I): Slowly add 15 mL of Methyl tert-butyl ether (MTBE) dropwise over 15 minutes.

  • IPC 1 (Cloud Point Verification): Pause the addition. The solution should exhibit a faint, persistent opalescence.

    • Self-Validation Check: If the solution remains completely clear, the initial methanol volume was too high; distill off 10% of the solvent volume under vacuum and repeat the check. If a heavy oil forms at the bottom, the addition was too fast; reheat to 55°C to redissolve and resume addition at half the original rate.

4. Seeding: Introduce 50 mg of high-purity seed crystals.

  • Causality: Seeding bypasses the unpredictable spontaneous nucleation phase, forcing the solute to adopt the desired polymorphic lattice structure immediately.

5. Anti-Solvent Addition (Phase II): Add the remaining 75 mL of MTBE dropwise over 45 minutes.

6. Cooling & Aging: Ramp the temperature down to 5°C at a controlled cooling rate of 0.5°C/min. Hold the slurry at 5°C for 2 hours.

  • IPC 2 (Supernatant Concentration): Pull a 1 mL sample of the mother liquor, filter, and analyze via HPLC or gravimetric evaporation.

    • Self-Validation Check: The mother liquor should contain <15% of the initial mass. If higher, extend the aging time by 2 hours to allow Ostwald ripening to reach thermodynamic equilibrium.

7. Isolation: Filter the crystals under vacuum, wash the cake with 20 mL of cold MTBE (to displace residual methanol and impurities), and dry in a vacuum oven at 40°C for 12 hours.

IV. Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Recrystallization Issue Identified Issue1 Oiling Out (LLPS) Start->Issue1 Issue2 Low Yield (<60%) Start->Issue2 Issue3 Poor Purity / Polymorphism Start->Issue3 Action1 Decrease anti-solvent addition rate & seed Issue1->Action1 Action1b Switch to flatter solubility curve system Issue1->Action1b Action2 Increase anti-solvent ratio (e.g., 1:4) Issue2->Action2 Action2b Extend aging time at lower temp (0 to -5°C) Issue2->Action2b Action3 Perform hot filtration prior to cooling Issue3->Action3 Action3b Hold at elevated temp for Ostwald ripening Issue3->Action3b Success High-Purity Crystalline Salt Isolated Action1->Success Action1b->Success Action2->Success Action2b->Success Action3->Success Action3b->Success

Decision tree for troubleshooting pyrazolyl-benzylamine salt recrystallization issues.

V. References

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (3rd ed.). Academic Press. 2[2]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. 3[3]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.4[4]

  • BOC Sciences. (n.d.). CAS 1820614-50-3 | 1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. []

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

Comparative 1H NMR Analysis Guide for (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine: Optimizing Solvent Systems and Field Strengths Executive Summary & The Analytical Challenge For drug development professionals and sy...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Analysis Guide for (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine: Optimizing Solvent Systems and Field Strengths

Executive Summary & The Analytical Challenge

For drug development professionals and synthetic chemists, (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine serves as a critical building block for biologically active heterocyclic APIs. However, validating its structural integrity via 1H NMR spectroscopy presents a distinct analytical challenge. The electron-deficient nature of the 4-chloropyrazole ring and the anisotropic effects of the central phenyl ring often lead to severe signal overlap in the aromatic region. Furthermore, the dynamic chemical exchange of the primary methanamine group (-CH


NH

) complicates integration and peak assignment.

This guide objectively compares two analytical strategies—Routine Analysis (400 MHz in CDCl


)  versus High-Fidelity Analysis (600 MHz in DMSO-d

)
—providing a self-validating framework to ensure definitive structural confirmation.

Structural Deconstruction & Causality of Chemical Shifts

To understand why certain solvent systems and field strengths outperform others, we must first deconstruct the causality behind the molecule's magnetic environment:

  • The 4-Chloro-1H-pyrazol-1-yl Core: The highly electronegative chlorine atom at the C4 position withdraws electron density via induction, significantly deshielding the adjacent H-3 and H-5 protons. Because there are no adjacent protons on the pyrazole ring to couple with, these appear as two distinct singlets. The N1-phenyl linkage breaks the symmetry of the pyrazole, causing H-3 and H-5 to resonate at different frequencies[1].

  • The Para-Substituted Phenyl Ring: The 1,4-substitution pattern creates a classic AA'BB' spin system. The protons ortho to the pyrazole ring are deshielded by the magnetic anisotropy of the heterocycle, while those ortho to the electron-donating methanamine group are relatively shielded.

  • The Methanamine Group (-CH

    
    NH
    
    
    
    ):
    The benzylic methylene (-CH
    
    
    -) appears as a sharp singlet. However, the amine (-NH
    
    
    ) protons are highly dependent on the solvent's hydrogen-bonding capacity and trace water content, leading to variable chemical shifts and peak broadening[2].

Comparative Performance Analysis

Choosing the right analytical environment is a balance between sample recovery, signal resolution, and instrument time.

Method A: Routine Screening (400 MHz, CDCl


, 298 K) 
  • Performance: CDCl

    
     is non-polar, which often leads to line broadening of the -NH
    
    
    
    signal (appearing as a negligible hump around 1.5–2.0 ppm). At 400 MHz, the pyrazole H-3 singlet frequently overlaps with the downfield doublet of the phenyl AA'BB' system, making accurate integration impossible without 2D NMR.

Method B: High-Fidelity Analysis (600 MHz, DMSO-d


, 298 K) 
  • Performance: DMSO-d

    
     strongly hydrogen-bonds with the -NH
    
    
    
    group, sharpening the signal and shifting it downfield (~2.5–3.0 ppm) where it is easily identified. The 600 MHz field strength provides superior dispersion in the aromatic region, cleanly separating the pyrazole singlets from the phenyl doublets[3].
Quantitative Data Comparison

Table 1: Expected 1H NMR chemical shifts and resolution status comparing Method A and Method B.

Proton AssignmentMultiplicity & IntegrationMethod A: CDCl

(400 MHz)
Method B: DMSO-d

(600 MHz)
Resolution Status
Pyrazole H-5 Singlet (1H)~7.90 ppm~8.34 ppmFully Resolved
Pyrazole H-3 Singlet (1H)~7.60 ppm~7.85 ppmOverlaps in CDCl

Phenyl H-ortho-pyrazole Doublet (2H), J ≈ 8.5 Hz~7.62 ppm~7.75 ppmOverlaps in CDCl

Phenyl H-ortho-amine Doublet (2H), J ≈ 8.5 Hz~7.35 ppm~7.45 ppmFully Resolved
Benzylic -CH

-
Singlet (2H)~3.90 ppm~3.80 ppmFully Resolved
Amine -NH

Broad Singlet (2H)~1.60 ppm (Variable)~2.80 ppm (Exchanges)Broad in CDCl

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the analytical protocol must be a self-validating system. The following workflow utilizes D


O exchange as an internal chemical proof for the primary amine, eliminating ambiguity.

Step 1: Sample Preparation Dissolve 15 mg of the highly pure (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine in 0.6 mL of anhydrous DMSO-d


 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the homogeneous solution to a 5 mm precision NMR tube.

Step 2: High-Fidelity Acquisition Acquire the 1D spectrum at 298 K on a 600 MHz spectrometer.

  • Causality of Parameters: Use a 30° pulse angle (zg30) to ensure uniform excitation. Set the relaxation delay (D1) to 2.0 seconds to allow complete longitudinal relaxation of the quaternary carbons' adjacent protons, ensuring accurate quantitative integration. Acquire 16 scans.

Step 3: Self-Validation via D


O Exchange 
Add 10 µL of Deuterium Oxide (D

O) directly to the NMR tube. Cap and shake vigorously for 30 seconds to facilitate proton-deuterium exchange at the labile amine site. Re-acquire the spectrum using identical parameters.

Step 4: Data Processing & Verification Apply a 0.3 Hz exponential line broadening (LB) before Fourier transformation. Why? This enhances the signal-to-noise ratio without degrading the resolution of the fine J-couplings in the phenyl AA'BB' system.

  • Validation Check: Compare the pre- and post-D

    
    O spectra. The broad singlet at ~2.80 ppm corresponding to the -NH
    
    
    
    group must completely disappear , and a new HOD peak will emerge at ~3.3 ppm. If the aromatic overlap persists, escalate to 2D HSQC/COSY.

Analytical Decision Workflow

NMR_Workflow Start Sample: (4-(4-Chloro-1H-pyrazol-1-yl) phenyl)methanamine Solvent Select NMR Solvent System Start->Solvent CDCl3 CDCl3 @ 400 MHz Routine Screening Solvent->CDCl3 High Solubility, Fast Recovery DMSO DMSO-d6 @ 600 MHz High-Resolution Analysis Solvent->DMSO H-Bonding Stabilization, High Dispersion Eval Evaluate Aromatic Region (7.3 - 8.5 ppm) CDCl3->Eval DMSO->Eval Overlap Signal Overlap Detected (Pyrazole vs Phenyl) Eval->Overlap 400 MHz / CDCl3 Resolved Signals Fully Resolved Eval->Resolved 600 MHz / DMSO-d6 TwoD Run 2D HSQC/COSY for Exact Assignment Overlap->TwoD D2O Add D2O for Self-Validation (-NH2 Exchange) Resolved->D2O Final Final Structural Validation D2O->Final -NH2 peak disappears TwoD->Final

Workflow for NMR solvent selection and structural validation of the target compound.

References

  • Metal-Free Aerobic Oxidative Direct C-H Amination of Electron-Deficient Alkenes via Photoredox Catalysis Royal Society of Chemistry (RSC) URL:[Link][1]

  • 1H-NMR shift for protons adjacent to the amine group of benzylamine ResearchGate URL:[Link][2]

  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties MDPI (Molecules) URL:[Link][3]

Sources

Comparative

High-Resolution vs. Triple Quadrupole Mass Spectrometry: A Comparative Guide for the Structural and Quantitative Analysis of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

The Analytical Challenge in Pharmacophore Characterization (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (Chemical Formula: C10H10ClN3; Exact Mass: 207.0563 Da) is a highly functionalized molecular building block conta...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Pharmacophore Characterization

(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (Chemical Formula: C10H10ClN3; Exact Mass: 207.0563 Da) is a highly functionalized molecular building block containing two critical pharmacophores: a primary benzylamine and a chlorinated pyrazole ring. In drug discovery and metabolism studies, tracking the pharmacokinetic (PK) fate of such molecules requires analytical platforms capable of both unambiguous structural elucidation and high-sensitivity quantitation.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms, detailing the mechanistic gas-phase fragmentation of this molecule to justify platform selection and experimental parameters.

Mechanistic Fragmentation Profiling: Causality in Gas-Phase Chemistry

Understanding the gas-phase dissociation of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine is a prerequisite for optimizing targeted Multiple Reaction Monitoring (MRM) transitions or interpreting untargeted HRMS spectra. Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the primary amine to form the[M+H]+ precursor ion at m/z 208.0636.

  • Primary Dissociation (Low Collision Energy): The dominant fragmentation event under Collision-Induced Dissociation (CID) is the loss of ammonia (-17.0265 Da), yielding an intense product ion at m/z 191.0370. This is driven by the elongation and heterolytic cleavage of the C-N bond, forming a highly stable benzylic or tropylium cation. This specific rearrangement is a universal, thermodynamically favorable hallmark of protonated benzylamines (1)[1].

  • Secondary Dissociation (High Collision Energy): The m/z 191.0370 intermediate undergoes further fragmentation localized at the pyrazole ring. Pyrazoles preferentially undergo N-N bond cleavage, resulting in the expulsion of hydrogen cyanide (HCN, -27.0109 Da) to yield m/z 164.0261 (2)[2]. Alternatively, homolytic cleavage of the C-Cl bond results in the loss of a chlorine radical (Cl•, -34.9688 Da), forming the radical cation m/z 156.0682.

Fragmentation Precursor [M+H]+ m/z 208.0636 Frag191 [M+H-NH3]+ m/z 191.0370 (Tropylium Cation) Precursor->Frag191 -NH3 (17.0265 Da) Low CE (15 eV) Frag164 [M+H-NH3-HCN]+ m/z 164.0261 Frag191->Frag164 -HCN (27.0109 Da) High CE (35 eV) Frag156 [M+H-NH3-Cl•]+ m/z 156.0682 Frag191->Frag156 -Cl• (34.9688 Da) High CE (40 eV)

CID fragmentation pathway of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine.

Platform Comparison: HRMS vs. QqQ

Choosing between HRMS (e.g., Q-TOF, Orbitrap) and QqQ depends entirely on the phase of the development pipeline: qualitative discovery vs. targeted clinical quantitation.

  • HRMS (Q-TOF/Orbitrap): HRMS provides full-scan accurate mass measurements with mass errors typically <5 ppm. For our target molecule, resolving the exact mass of the m/z 156.0682 fragment prevents false positives from isobaric biological matrix interferences. Furthermore, HRMS preserves the isotopic envelope. The natural abundance of 35Cl and 37Cl produces a distinct 3:1 isotopic ratio at m/z 208.0636 and 210.0606, which acts as an intrinsic structural tag during untargeted metabolite profiling (3)[3].

  • Triple Quadrupole (QqQ): While HRMS has improved in quantitative capabilities, QqQ remains the gold standard for sensitivity and linear dynamic range due to the duty cycle efficiency of the MRM mode. By isolating m/z 208.1 in Q1, fragmenting it in Q2, and exclusively transmitting m/z 191.0 in Q3, QqQ eliminates background noise, achieving sub-ng/mL Lower Limits of Quantitation (LLOQ) ().

Quantitative Data Presentation

Table 1: High-Resolution Exact Mass Profiling (Theoretical vs. Expected)

Ion SpeciesFormulaTheoretical m/zExpected Mass ErrorDiagnostic Value
Precursor[M+H]+C10H11ClN3+208.0636< 3 ppmConfirms intact API
37Cl Isotope [M+H]+C10H11(37Cl)N3+210.0606< 3 ppmConfirms halogen presence (3:1 ratio)
Fragment 1 (-NH3)C10H8ClN2+191.0370< 5 ppmConfirms intact pyrazole/phenyl core
Fragment 2 (-HCN)C9H7ClN+164.0261< 5 ppmIndicates pyrazole ring opening

Table 2: Performance Comparison (HRMS vs. QqQ for Plasma Quantitation)

ParameterHRMS (Q-TOF)Triple Quadrupole (QqQ)
Acquisition Mode Full Scan / PRMMRM (208.1 → 191.0)
Linear Dynamic Range 3 - 4 logs5 - 6 logs
Typical LLOQ 1.0 - 5.0 ng/mL0.1 - 0.5 ng/mL
Selectivity Mechanism Mass Accuracy (<5 ppm)Precursor/Product Ion Pairing
Retrospective Analysis Yes (Untargeted data captured)No (Only targeted transitions recorded)

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following LC-MS/MS protocol integrates a self-validating System Suitability Test (SST) and an isotopically labeled internal standard (IS) to correct for matrix effects.

Step 1: Sample Preparation (Protein Precipitation) Causality: Plasma proteins cause severe ion suppression and column degradation. Acetonitrile precipitation effectively denatures proteins while maintaining the solubility of the polar methanamine group.

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of Deuterated IS (e.g., d2-benzylamine analog). Validation checkpoint: The IS ensures recovery and ionization efficiency are continuously monitored across all samples.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak broadening.

Step 2: UHPLC Separation Causality: A C18 column is selected to retain the hydrophobic chlorinated phenyl-pyrazole core, while a low-pH mobile phase ensures the primary amine remains fully protonated for optimal ESI+ efficiency.

  • Column: C18 (50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS Acquisition Setup

  • Source Parameters: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 400°C.

  • SST Execution: Before sample analysis, inject a neat standard of the target compound. Validation checkpoint: The signal-to-noise (S/N) ratio of the 208.1 → 191.0 transition must be ≥ 10 at the LLOQ level, and the retention time must not drift by more than ±0.05 minutes.

  • QqQ MRM Parameters:

    • Quantifier Transition: 208.1 → 191.0 (Collision Energy: 15 eV).

    • Qualifier Transition: 208.1 → 164.0 (Collision Energy: 35 eV).

LCMS_Workflow Sample Sample Prep: Protein Precipitation + IS LC UHPLC Separation (C18, 0.1% FA) Sample->LC Supernatant ESI ESI(+) Ionization [M+H]+ m/z 208.06 LC->ESI Eluent HRMS HRMS (Q-TOF) Full Scan & Exact Mass ESI->HRMS Discovery Phase QqQ QqQ (Triple Quad) MRM Transitions ESI->QqQ PK Phase DataHRMS Metabolite ID & Structural Elucidation HRMS->DataHRMS DataQqQ High-Sensitivity Quantitation (LLOQ) QqQ->DataQqQ

Analytical workflow comparing HRMS and QqQ pathways for drug metabolism studies.

References

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry (PubMed/NIH). URL:[Link]

  • Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic (RSC). URL:[Link]

  • Rousu, T., Herttuainen, J., & Tolonen, A. (2010). Liquid chromatography–mass spectrometry in drug metabolism studies: Comparison of triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers. OuluREPO. URL:[Link]

  • Chen, X., et al. (2012). Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. ResearchGate. URL:[Link]

Sources

Validation

Structural comparison of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine with other benzylamines

The Architect’s Guide to Benzylamine Scaffolds: Profiling (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine Benzylamines are foundational pharmacophores in medicinal chemistry, frequently utilized to anchor small molecules...

Author: BenchChem Technical Support Team. Date: March 2026

The Architect’s Guide to Benzylamine Scaffolds: Profiling (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

Benzylamines are foundational pharmacophores in medicinal chemistry, frequently utilized to anchor small molecules within target active sites via salt-bridge interactions. However, the unsubstituted benzylamine often lacks the necessary lipophilicity and steric complexity to achieve high target selectivity. The introduction of a 4-(4-chloro-1H-pyrazol-1-yl) moiety at the para position transforms this simple building block into a highly functionalized vector for advanced drug design, enabling complex


 stacking and halogen bonding interactions[1].

This guide provides an objective, data-driven structural comparison of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS 1820614-50-3) against standard benzylamine alternatives, detailing the causality behind its physicochemical shifts and providing self-validating protocols for experimental characterization.

Structural & Physicochemical Profiling

The strategic modification of the benzylamine core fundamentally alters its electronic and lipophilic character. To understand the performance of the 4-chloropyrazole derivative, we must compare it against the unsubstituted baseline and a standard electron-withdrawing comparator, 4-(trifluoromethyl)benzylamine.

Table 1: Comparative Physicochemical Properties

PropertyBenzylamine4-(Trifluoromethyl)benzylamine(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine
Molecular Weight 107.15 g/mol 175.15 g/mol 207.06 g/mol
pKa (Amine) 9.33~8.60~8.90
LogP (Lipophilicity) 1.091.801.40
TPSA 26.0 Ų26.0 Ų43.8 Ų
The Causality of Physicochemical Shifts

The basicity (pKa) of the primary amine is finely tuned by the para-substituent. In 4-(trifluoromethyl)benzylamine, the highly electronegative fluorine atoms exert a strong inductive pull, withdrawing electron density from the amine and making the lone pair less available for protonation, thereby lowering the pKa[2].

In contrast, (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine exhibits an intermediate pKa. The pyrazole ring exerts a milder electron-withdrawing effect compared to a CF


 group, allowing the amine to retain sufficient basicity to form robust salt bridges at physiological pH[3]. Concurrently, the 4-chloropyrazole group significantly increases lipophilicity (LogP ~1.40) compared to the unsubstituted benzylamine (LogP 1.09), optimizing the molecule for membrane permeability while maintaining a favorable Topological Polar Surface Area (TPSA) for oral bioavailability[2][3].

Pharmacophore Mapping & Target Engagement

The pyrazole ring is a privileged scaffold in medicinal chemistry. Its N-2 atom behaves similarly to a pyridine nitrogen, serving as a potent hydrogen bond acceptor[1]. When coupled with a para-chlorine atom, the motif gains the ability to participate in halogen bonding and effectively fill deep hydrophobic pockets (e.g., the S1 pocket in serine proteases or the hinge region in kinases)[1].

PharmacophoreLogic cluster_0 Structural Contributions to Target Binding A Benzylamine Core C Primary Amine: Salt Bridge Formation A->C D Phenyl Ring: Hydrophobic Spacer A->D B 4-Chloropyrazole Motif E Pyrazole N-2: H-Bond Acceptor B->E F Chlorine: Halogen Bonding B->F D->B Para-Substitution

Fig 1. Pharmacophore mapping of the substituted benzylamine core.

Self-Validating Experimental Methodologies

To accurately profile these benzylamine derivatives, robust experimental validation is required. The following protocols are designed as self-validating systems, ensuring that environmental variables do not compromise data integrity.

Protocol A: Potentiometric Determination of pKa

Because the basicity of the amine dictates its ionization state and subsequent pharmacokinetic behavior, precise pKa determination is critical.

pKaWorkflow Step1 Sample Prep (1 mM + 0.15M KCl) Step2 Acidification (pH ~2.0, 0.1M HCl) Step1->Step2 Solubilize & Protonate Step3 Titration (0.1M NaOH) Step2->Step3 Establish Baseline Step4 Data Analysis (Inflection Point) Step3->Step4 Monitor pH Changes

Fig 2. Potentiometric pKa determination workflow ensuring constant ionic strength.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound to a 1 mM concentration in a background electrolyte solution of 0.15 M KCl.

    • Causality: The high concentration of KCl maintains a constant ionic strength throughout the titration. This ensures that the activity coefficients of the ions remain stable, preventing artificial shifts in the measured potential[4].

  • Acidification: Add 0.1 M HCl to drop the solution to pH 1.8–2.0.

    • Causality: This guarantees that the primary amine is 100% protonated before the forward titration begins, establishing a true baseline[4].

  • Titration: Incrementally add 0.1 M NaOH using an automated titrator, recording the pH after equilibrium is reached at each step.

  • System Validation: Prior to testing the pyrazole derivative, run unsubstituted benzylamine through the exact same workflow. If the calculated pKa deviates by >0.05 units from the literature standard (9.33), recalibrate the pH electrode and verify titrant molarity[2].

Protocol B: RP-HPLC Determination of Lipophilicity (LogP)

Traditional shake-flask methods often fail for highly basic amines due to emulsion formation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a superior, high-throughput alternative.

Step-by-Step Methodology:

  • Mobile Phase Design: Prepare two buffered aqueous mobile phases: one at pH 7.0 (ammonium acetate) and one at pH 10.0 (ammonium bicarbonate), paired with an acetonitrile organic modifier.

  • pH Modulation: Inject the sample under both pH conditions.

    • Causality: At pH 7.0, benzylamines (pKa ~8.6–9.3) are heavily protonated, leading to poor retention on a C18 column (yielding LogD). By shifting the mobile phase to pH 10.0 (which is

      
       pKa + 1), the dissociation of the amine is suppressed, rendering the molecule entirely neutral. This allows for the accurate measurement of the true partition coefficient (LogP)[5].
      
  • System Validation: Inject a calibration mixture of neutral reference compounds (e.g., toluene, bromobenzene) alongside the test article to create a standard retention time curve. The LogP of the test article is interpolated strictly from this validated curve[5].

References

  • Source: nih.
  • Source: dergipark.org.
  • Title: A Comparative Analysis of 4-(Trifluoromethyl)
  • Source: mdpi.
  • Title: 1820614-50-3 (C10H10ClN3)

Sources

Comparative

Reference Standard Comparison Guide: (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

Executive Summary (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS 1006442-29-0) is a critical pharmacophore used in the synthesis of kinase inhibitors and metabolic disease therapeutics (e.g., TGR5 agonists). Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS 1006442-29-0) is a critical pharmacophore used in the synthesis of kinase inhibitors and metabolic disease therapeutics (e.g., TGR5 agonists). Its structural integrity relies heavily on the stability of the primary benzylic amine moiety.

The Core Challenge: This molecule exhibits significant "form-dependent" stability. While often synthesized as a free base, the primary amine is highly susceptible to atmospheric carbon dioxide absorption (carbamate formation) and oxidation.

Recommendation: For quantitative analysis and GMP-regulated environments, the Hydrochloride Salt (HCl) form is the superior reference standard compared to the Free Base. This guide details the physicochemical justification, comparative data, and a self-validating analytical protocol to ensure data integrity.

Technical Comparison: Reference Standard Options

The following table contrasts the three common grades/forms available to researchers.

FeatureOption A: Hydrochloride Salt (Recommended) Option B: Free Base (Standard) Option C: Reagent Grade (In-Situ)
Physical State Crystalline Solid (High MP >200°C)Waxy Solid or Viscous OilVariable (often hygroscopic)
Hygroscopicity Low to ModerateHigh (Absorbs moisture & CO₂)Unknown
Stability Excellent (Lattice energy barrier)Poor (Kinetic degradation)Low
Stoichiometry Defined (Requires Cl⁻ titration)Theoretical MW usedVariable
Primary Risk Stoichiometric mismatch (Mono vs. Di-HCl)Carbamate Formation (insoluble precipitate)Purity overestimation
Suitability Quantitative Assay / Release TestingQualitative ID / HTS ScreeningEarly Synthetic Route Scouting
Deep Dive: The "Carbamate Trap"

The free base form of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine contains a nucleophilic primary amine. Upon exposure to air, it reacts with CO₂ to form a carbamic acid, which stabilizes as a carbamate salt.

  • Observation: A clear oil turns cloudy or develops a white crust.

  • Analytical Impact: This impurity often elutes in the void volume or degrades back to the amine in the HPLC column, leading to variable response factors and mass balance errors.

Critical Workflow: Reference Standard Qualification

To establish a trustworthy standard, you must validate the "Identity" and "Content" independently.

Diagram 1: The Qualification Decision Tree

This logic flow ensures you select and qualify the correct material before initiating expensive biological assays.

G Start Start: Material Receipt CheckForm Check Form: Salt vs. Base Start->CheckForm BasePath Free Base CheckForm->BasePath SaltPath HCl Salt CheckForm->SaltPath RiskAssess Risk: CO2 Absorption (Carbamate) BasePath->RiskAssess High Risk StoiCheck Critical Step: Determine Counter-ion (IC) SaltPath->StoiCheck Mono or Di-HCl? QNMR qNMR (Internal Std) RiskAssess->QNMR Must Quantify In-Situ HPLC HPLC Purity (>98%) StoiCheck->HPLC Final Calculated Potency (As Is) QNMR->Final HPLC->Final

Caption: Decision tree for qualifying the reference standard, highlighting the divergence in handling Free Base vs. Salt forms.

Validated Analytical Protocol

Since no compendial method exists for this specific intermediate, the following Self-Validating System is proposed. This method utilizes an acidic mobile phase to ensure the amine remains protonated, preventing peak tailing and ensuring consistent retention.

Method: Reverse Phase HPLC-UV (Stability Indicating)
  • Principle: Separation based on hydrophobicity using a C18 stationary phase with pH control to suppress silanol interactions.

  • Target: Quantification of the parent amine and resolution from the des-chloro impurity or oxidation byproducts.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax)High surface area for resolution; pH stable.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH (~2.0) ensures amine protonation (

).
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier.
Gradient 5% B to 95% B over 15 minGeneral scouting gradient for impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmPyrazole ring absorption maximum.
Temperature 40°CImproves mass transfer and peak shape for amines.
Step-by-Step Execution
  • System Suitability Prep: Dissolve Standard (HCl salt preferred) in 50:50 Water:ACN to 0.5 mg/mL.

  • Stoichiometry Check (Crucial for Salts):

    • The pyrazole nitrogen is weakly basic (

      
      ), while the benzylamine is basic (
      
      
      
      ).
    • Risk:[1] Commercial salts may be mixtures of Mono-HCl and Di-HCl.

    • Action: Perform Ion Chromatography (IC) or Silver Nitrate titration to confirm Chloride content (Theoretical: ~14.6% for Mono-HCl, ~25.5% for Di-HCl).

  • Injection Sequence:

    • Blank (Diluent)

    • Standard (5 replicates) -> Requirement: RSD < 2.0%.

    • Sample (Duplicate).

  • Calculation:

    
    
    

Stability & Degradation Mechanism[2]

Understanding why the standard degrades is as important as measuring if it degraded.

Diagram 2: Degradation Pathways

This diagram illustrates the chemical vulnerability of the free base, justifying the preference for the HCl salt.

Degradation Molecule Target Molecule (Free Amine) Carbamate Benzyl-Carbamate (Insoluble Solid) Molecule->Carbamate Rapid (Minutes) Imine Imine/Aldehyde (Oxidative Deamination) Molecule->Imine Slow (Weeks) Air + CO2 (Air) Air->Carbamate Ox + O2 (Oxidation) Ox->Imine SaltShield HCl Salt Form (Lattice Protection) SaltShield->Molecule Blocks Pathways

Caption: The "Free Base" is vulnerable to CO2 and Oxidation. The HCl salt lattice blocks these pathways.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776483, (4-(1H-Pyrazol-1-yl)phenyl)methanamine. Link[2]

    • Context: Structural basis for the pyrazole-benzylamine class.
  • Sigma-Aldrich (2023). Specification Sheet: Benzylamine Derivatives Stability. Link

    • Context: General handling of benzylamine salts vs. free bases.
  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

    • Context: Regulatory framework for the proposed HPLC valid
  • G.C.asy et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. Link

    • Context: Mechanistic explanation of the "Carbamate Trap" (CO2 absorption by benzylamines).

Sources

Validation

Comparative Guide: Elemental Analysis Methodologies for (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS 1820614-50-3) is a halogenated, nitrogen-rich organic building block frequently utilized in pharmaceutical synthesis and API (Active Pharmaceutical Ingredient) develop...

Author: BenchChem Technical Support Team. Date: March 2026

(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS 1820614-50-3) is a halogenated, nitrogen-rich organic building block frequently utilized in pharmaceutical synthesis and API (Active Pharmaceutical Ingredient) development[]. Verifying its exact empirical formula (


) is a critical quality control step before downstream coupling reactions.

This guide objectively compares the performance of three primary elemental analysis techniques—CHNS Combustion , X-ray Photoelectron Spectroscopy (XPS) , and Energy Dispersive X-ray Spectroscopy (EDS/EDX) —to determine the optimal methodology for characterizing this specific compound.

The Causality of Technique Selection

Selecting an analytical method requires understanding the physical principles and limitations of each technique relative to organic molecules.

  • CHNS/O Flash Combustion (The Dumas Method): This is the gold standard for determining the bulk empirical formula of organic compounds[2]. The technique relies on complete dynamic flash combustion. Causality: Samples are encapsulated in tin rather than aluminum because the oxidation of tin is highly exothermic. This temporarily boosts the local furnace temperature from 1000°C to approximately 1800°C, providing the thermal energy required to completely shatter the highly stable, refractory pyrazole ring into measurable

    
     and 
    
    
    
    gases[3].
  • X-ray Photoelectron Spectroscopy (XPS): XPS measures the kinetic energy of ejected photoelectrons to determine elemental composition and chemical oxidation states[4]. Causality: While excellent for confirming the covalent nature of the C-Cl bond, XPS is fundamentally incapable of detecting Hydrogen. Hydrogen lacks core electrons; its single valence electron participates in bonding, resulting in an undetectable photoelectric cross-section[4]. Furthermore, XPS only probes the top 2-10 nm, making it highly susceptible to surface contamination (adventitious carbon and moisture)[5].

  • Energy Dispersive X-ray Spectroscopy (EDS/EDX): EDX utilizes an electron beam to eject inner-shell electrons, measuring the characteristic X-rays emitted when higher-energy electrons fill the vacancies[6]. Causality: EDX probes deeper than XPS (1-3 µm) but suffers from the same inability to detect Hydrogen[5]. Additionally, low-energy X-rays from light elements like Carbon and Nitrogen are easily absorbed by the sample matrix, making EDX strictly semi-quantitative for organic APIs[6].

Technique_Selection Q1 Primary Analytical Objective T1 Bulk Empirical Formula (Quantitative C, H, N) Q1->T1 T2 Surface Chemical States (Top 2-10 nm, Oxidation) Q1->T2 T3 Semi-Quant Bulk Mapping (1-3 µm depth) Q1->T3 R1 CHNS Combustion (Dumas Method) T1->R1 R2 XPS (No H detection) T2->R2 R3 EDS / EDX (No H detection) T3->R3

Decision matrix for selecting elemental analysis techniques for APIs.

Quantitative Performance Comparison

The theoretical molecular weight of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine is 207.66 g/mol . The table below compares the theoretical mass percentages against typical experimental yields from the three techniques.

ElementTheoretical Mass (%)CHNS + IC (Experimental)XPS (Surface 2-10 nm)EDX (Bulk 1-3 µm)
Carbon (C) 57.84%57.81%~68.5% (Skewed)~60.2% (Semi-Quant)
Hydrogen (H) 4.85%4.88%Not Detectable Not Detectable
Nitrogen (N) 20.24%20.21%~14.2%~18.5%
Chlorine (Cl) 17.07%17.10% (via IC)~11.8%~21.3%
Oxygen (O) 0.00%< 0.10%~5.5% (Contamination)< 0.50%

Data Synthesis: CHNS provides the only viable path for exact empirical formula validation. XPS data is heavily skewed by adventitious carbon and surface oxidation (yielding false Oxygen peaks)[4]. EDX provides a reasonable C:N:Cl ratio but fails to close the mass balance due to the absence of Hydrogen detection[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in System Suitability Tests (SST) to self-validate the data before the unknown API is analyzed.

Protocol A: CHNS Flash Combustion (Primary Method)

Note: Halogen (Cl) content is determined orthogonally via Schöninger flask combustion followed by Ion Chromatography (IC), as Cl poisons the GC columns in standard CHNS analyzers.

  • System Suitability & Calibration: Weigh exactly 2.0 mg of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) standard into a tin capsule. Validation: Running BBOT verifies the K-factor calibration curve and ensures the reduction reactor is actively converting

    
     to 
    
    
    
    [7].
  • Sample Preparation: Using a microbalance (resolution of 1 µg), weigh 2.0–3.0 mg of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine into a tin capsule[8]. Fold and crimp the capsule tightly to purge atmospheric nitrogen, which would otherwise artificially inflate the %N result[8].

  • Dynamic Combustion: Drop the capsule into the combustion reactor at 1000°C under a controlled pulse of high-purity

    
    [3].
    
  • Catalytic Reduction & Separation: Sweep the combustion gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) via Helium carrier gas through a copper-filled reduction column at 650°C to remove excess
    
    
    and reduce
    
    
    to
    
    
    [2].
  • Detection: Separate the gases via Gas Chromatography (GC) and quantify them using a Thermal Conductivity Detector (TCD)[7].

CHNS_Workflow N1 1. Micro-Weighing (Tin Capsule, 2-3 mg) N2 2. Flash Combustion (1000°C, O2 Environment) N1->N2 N3 3. Catalytic Reduction (Cu removes excess O2) N2->N3 N4 4. GC Separation (CO2, H2O, N2) N3->N4 N5 5. TCD Detection (Thermal Conductivity) N4->N5 N6 6. Data Quantification (%C, %H, %N) N5->N6

Workflow of dynamic flash combustion for organic elemental analysis.
Protocol B: XPS Surface Analysis (Orthogonal Method)

Used strictly to confirm the oxidation state of the pyrazole nitrogens and the aryl chloride.

  • Sample Mounting: Press the powdered sample onto high-purity Indium foil. Validation: Indium is highly conductive, which prevents differential charging of the insulating organic powder under the X-ray beam.

  • Excitation: Irradiate the sample in an Ultra-High Vacuum (UHV) chamber using a monochromatic Al K

    
     X-ray source (1486.6 eV).
    
  • Internal Energy Calibration: Acquire a survey scan followed by high-resolution scans of C 1s, N 1s, and Cl 2p. Validation: Calibrate the entire binding energy scale by setting the adventitious C-C/C-H carbon 1s peak to exactly 284.8 eV. This self-corrects for any residual surface charging effects.

Conclusion

For the rigorous elemental validation of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine, CHNS Combustion is the only method capable of providing the necessary precision (±0.3% of theoretical values) and detecting Hydrogen[2]. While XPS and EDX are powerful tools for materials science, their inability to detect Hydrogen and their susceptibility to surface artifacts make them unsuitable as primary quantitative tools for organic APIs[4][6].

References
  • Thermo Fisher Scientific. "Elemental Analysis: CHNS/O Determination of Marine Samples". spectro-lab.pl. Available at:[Link] (Note: Sourced via Grounding URL redirect)

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation". mt.com. Available at:[Link]

  • ResearchGate. "What is the difference between Xps and Edx spectroscopy techniques?". researchgate.net. Available at:[Link]

  • University of Illinois. "MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440". uillinois.edu. Available at: [Link]

  • ResearchGate. "How does the obtained elemental concentration from XPS compares with the EDX results?". researchgate.net. Available at:[Link]

  • Scribd. "XPS Vs EDS Comparison". scribd.com. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

Executive Summary & Chemical Profile[1] This guide outlines the mandatory disposal procedures for (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine . Due to the presence of a halogenated pyrazole ring and a primary benzyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

This guide outlines the mandatory disposal procedures for (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine . Due to the presence of a halogenated pyrazole ring and a primary benzylic amine, this compound presents specific chemical incompatibilities that dictate its waste stream.

Critical Directive: This compound must be managed as Halogenated Organic Waste . Under no circumstances should it be disposed of down the drain or mixed with non-halogenated solvents, as the chlorine content requires specific high-temperature incineration parameters to prevent the formation of dioxins and furans during thermal destruction.

Chemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Groups Primary Amine (-NH₂), Chloro-pyrazoleBasic character; potential for salt formation.
Reactivity Nucleophilic, BasicINCOMPATIBLE with strong acids (exothermic), acid chlorides, and anhydrides.
Halogen Content Chlorine (Cl)Requires Halogenated Waste stream (EPA/RCRA compliance).
Toxicity Class Irritant (Skin/Eye), Potentially BioactiveHandle as a P-listed or U-listed equivalent until specific toxicology is established.
Physical State Solid (typically) or OilDust control measures required if solid.

Pre-Disposal Stabilization & Segregation

Before moving the material to waste containers, you must ensure it is chemically stable. The primary amine functionality makes this compound reactive.[1]

Chemical Incompatibility (The "Never Mix" List)
  • Do NOT mix with Nitrites/Nitrates: In acidic conditions, primary amines can react with nitrosating agents, though less likely to form stable nitrosamines than secondary amines, the risk of generating toxic intermediates remains.

  • Do NOT mix with Hypochlorites (Bleach): Reaction with the amine group can form chloramines, which are toxic and volatile.

  • Do NOT mix with Strong Acids: Direct mixing with concentrated acids (e.g., Sulfuric, Nitric) in a waste container can cause rapid heat generation and spattering.

Stabilization Protocol

If the compound is in a reactive solution (e.g., dissolved in a reactive reagent):

  • Quench: Slowly quench any residual reactive reagents (like acid chlorides) before adding to the waste drum.

  • Dilute: If the compound is a concentrated oil/solid, dissolving it in a compatible halogenated solvent (e.g., Dichloromethane) or a non-reactive carrier (e.g., Ethanol) is acceptable only if the waste stream is already liquid. However, solid disposal is preferred for solid neat materials.

Waste Stream Decision Matrix

The following logic dictates the disposal path. The presence of the Chlorine atom on the pyrazole ring is the deciding factor.

DisposalWorkflow Start Waste Material: (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidBin Container: Wide-Mouth Poly Jar Label: Hazardous Solid Waste (Halogenated Organic) SolidPath->SolidBin LiquidCheck Solvent Composition? LiquidPath->LiquidCheck Labeling Labeling Requirements: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Date SolidBin->Labeling HaloStream Container: Safety Can / Carboy Stream: Halogenated Organic Solvents (Contains Cl) LiquidCheck->HaloStream DCM, Chloroform, or Mixed LiquidCheck->HaloStream Ethanol/Water (Must still go to Halo stream due to solute) NonHaloStream STOP: Do NOT use Non-Halogenated Stream (Cross-Contamination Risk) LiquidCheck->NonHaloStream Avoid HaloStream->Labeling Pickup EHS / HazMat Pickup (Incineration > 1100°C) Labeling->Pickup

Figure 1: Decision logic for waste stream segregation. Note that even if dissolved in non-halogenated solvents (like ethanol), the presence of the chlorinated solute often mandates the Halogenated stream depending on local facility rules.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Waste (Neat Compound)

Objective: Dispose of pure solid or contaminated solid debris (gloves, weighing boats).

  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety glasses. Use a fume hood if dust generation is possible.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Transfer: Transfer the solid directly into the jar. Do not dissolve it unnecessarily.

  • Debris: Place contaminated paper towels, pipette tips, and weighing boats into the same solid waste container or a dedicated "Solid Hazardous Debris" bag/pail.

  • Labeling:

    • Attach the hazardous waste tag.

    • Constituents: Write "(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine".

    • Hazard Check: Mark "Toxic" and "Irritant".

  • Closure: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of towel in the bin).

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)

Objective: Dispose of solutions containing the compound.

  • Stream Identification: Because the molecule contains Chlorine, the entire solution should default to the Halogenated Solvent waste stream.

    • Why? If you put this into a non-halogenated drum (e.g., waste acetone), and that drum is sent to a fuel-blending facility (low-temp incineration), the chlorine content can violate their permit or damage their equipment.

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.

  • Transfer: Pour into the "Halogenated Waste" carboy using a funnel.

  • Log: Record the volume and approximate concentration on the waste log sheet attached to the carboy.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is significant (>5g or >100mL), evacuate the immediate area.

  • PPE: Wear nitrile gloves, goggles, and a lab coat. If dust is visible, an N95 or P100 respirator is recommended.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Sweep up carefully.

    • Liquids: Use absorbent pads or vermiculite. Do not use bleach to clean the surface (risk of chloramine formation). Use simple soap and water or ethanol after absorbing the bulk material.

  • Disposal of Spill Material: Place all cleanup materials into a clear plastic bag, seal it, label it as "Hazardous Waste - Spill Debris (Contains Chlorinated Amine)," and place it in the Solid Waste bin.

Regulatory & Compliance Context

  • EPA RCRA Status: While this specific research compound may not have a distinct P or U listing yet, it must be characterized by the generator (you). Due to the halogen and amine, it falls under Characteristic Waste guidelines if it exhibits toxicity, but practically, it is managed as Listed Waste F002 (Spent Halogenated Solvents) if dissolved in them, or general toxic organic waste.

  • Incineration Requirement: Halogenated organics require incineration at temperatures >1100°C with specific residence times and acid gas scrubbing (to remove HCl) to ensure complete destruction and compliance with Clean Air Act standards.

References

  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Resource Conservation and Recovery Act (RCRA).[2]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.

Sources

Handling

Personal protective equipment for handling (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

CAS Number: 1006442-29-0 Formula: C₁₀H₁₀ClN₃ Molecular Weight: 207.66 g/mol [1][2] Part 1: Executive Safety Summary Immediate Action Required: Treat this compound as a Hazardous Benzylamine Derivative . While specific to...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1006442-29-0 Formula: C₁₀H₁₀ClN₃ Molecular Weight: 207.66 g/mol [1][2]

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a Hazardous Benzylamine Derivative . While specific toxicological data for this exact intermediate is limited, its structural pharmacophores (chloro-pyrazole and primary benzylic amine) dictate a strict safety profile.

Core Hazards:

  • Corrosivity/Irritation: The primary amine moiety confers basicity, posing a risk of severe irritation or chemical burns to mucous membranes, eyes, and skin.

  • Respiratory Sensitization: Inhalation of dust may cause acute respiratory distress or sensitization (STOT-SE 3).[1]

  • Acute Toxicity: Analogous compounds suggest potential acute toxicity via oral and dermal routes.

Storage Protocol:

  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Hygroscopic and air-sensitive; store under inert gas (Nitrogen/Argon).[1]

  • Segregation: Store away from strong oxidizing agents and acids.[3][4]

Part 2: Risk Assessment & Hazard Identification (GHS)[1][5]

Note: Classifications are derived from Structure-Activity Relationship (SAR) analysis of the 4-chloro-pyrazole and benzylamine substructures.[1]

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][3][5][6]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[3][5][6][7][8]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[3][5][6][7][8]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][3][5][6][8]
Acute Toxicity (Dermal) 4H312 Harmful in contact with skin.[3][5][8]

Part 3: Personal Protective Equipment (PPE) Strategy

PPE Selection Logic

The primary amine group can permeate standard nitrile gloves over time. The following decision matrix dictates PPE based on the physical state of the compound.

PPE_Selection Start Select Operation Type Solid Handling Solid/Powder (Weighing, Transfer) Start->Solid Solution Handling Solutions (Reaction, Extraction) Start->Solution Resp_Solid Respiratory: Fume Hood REQUIRED (N95 backup if outside hood) Solid->Resp_Solid Hand_Solid Hand Protection: Double Nitrile Gloves (Change immediately if splashed) Solid->Hand_Solid Eye_Solid Eye Protection: Safety Glasses with Side Shields Solid->Eye_Solid Resp_Sol Respiratory: Fume Hood MANDATORY (Vapor risk) Solution->Resp_Sol Hand_Sol Hand Protection: Laminate Film (Silver Shield) OR Double Nitrile (0.11mm min) Solution->Hand_Sol Eye_Sol Eye Protection: Chemical Splash Goggles (Face shield if >500mL) Solution->Eye_Sol

Figure 1: PPE Decision Tree based on operational state. Note the increased eye protection requirement for solutions due to splash risk.[1]

Glove Permeation & Material Selection[4][10]
  • Standard Nitrile (0.11 mm): Breakthrough time < 15 mins for amines. Acceptable only for solid handling where contact is incidental.

  • High-Risk Protocol (Solutions): Use Silver Shield (Laminate) gloves or Double-Gloved Nitrile (outer glove changed every 30 minutes).[1]

Part 4: Operational Handling Protocol

Weighing & Transfer (Solid State)

Objective: Prevent inhalation of dust and static discharge.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Control: This powder is likely static-prone.[1] Use an antistatic gun or ionizer bar on the spatula and weighing boat before transfer.

  • Transfer:

    • Place the receiving vessel (flask) inside the balance enclosure if possible, or transfer the weighing boat immediately to the hood.

    • Do not use a brush to clean the balance if powder spills; use a wet wipe (solvent-dampened) to prevent aerosolization.[1]

Reaction Setup (Inert Atmosphere)

Objective: Prevent oxidation and hydrolysis.

  • Purge: Flame-dry or oven-dry glassware. Cycle Nitrogen/Vacuum 3 times.

  • Solvent Addition: Add solvent (e.g., DCM, THF) via syringe or cannula through a septum to maintain the inert atmosphere.

  • Dissolution: Amines can be exothermic upon solvation. Add solvent slowly.[9]

Emergency Response: Spills

Scenario: 500mg powder spill in the fume hood.

Spill_Response Alert 1. Alert & Isolate Notify lab personnel PPE 2. Upgrade PPE Wear Goggles + Double Gloves Alert->PPE Contain 3. Containment Cover with absorbent pad (Do not dry sweep) PPE->Contain Neutralize 4. Clean Up Wipe with weak acid (1% HCl) then water Contain->Neutralize Disposal 5. Disposal Seal in bag -> Haz Waste Neutralize->Disposal

Figure 2: Step-by-step spill response workflow. Avoiding dry sweeping is critical to prevent dust inhalation.[1]

Part 5: Waste Disposal & Deactivation

Critical Rule: Do NOT mix this compound with acidic waste streams containing high concentrations of oxidizers (e.g., Nitric Acid), as this may generate toxic chloramines or heat.

Waste StreamClassificationHandling Instructions
Solid Waste Hazardous Solid (Halogenated)Double-bag in clear polyethylene.[1] Label as "Toxic Solid, Organic, Halogenated".
Liquid Waste Basic Organic (Halogenated)Segregate into "Halogenated Organic Solvents". Ensure pH is not acidic to prevent precipitation or heat generation.
Contaminated Sharps Sharps (Chemically Contaminated)Dispose of needles/syringes immediately into a rigid sharps container. Do not recap.

References

  • PubChem. (n.d.). Compound Summary: 4-(1H-Pyrazol-1-yl)aniline (Analogous Structure).[1] National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1]

Sources

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